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  • Product: 5-Bromo-4-fluoro-8-methylquinoline
  • CAS: 2344685-55-6

Core Science & Biosynthesis

Foundational

5-Bromo-4-fluoro-8-methylquinoline (CAS 2344685-55-6): A Bifunctional Scaffold for Advanced Molecular Design

Executive Summary In modern medicinal chemistry, the rapid elaboration of drug-like scaffolds relies heavily on orthogonal reactivity. 5-Bromo-4-fluoro-8-methylquinoline (CAS: 2344685-55-6) has emerged as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid elaboration of drug-like scaffolds relies heavily on orthogonal reactivity. 5-Bromo-4-fluoro-8-methylquinoline (CAS: 2344685-55-6) has emerged as a highly versatile, bifunctional building block for therapeutic development. Featuring a highly activated C4-fluorine for Nucleophilic Aromatic Substitution (SNAr) and a C5-bromine for transition-metal catalyzed cross-coupling, this quinoline derivative enables the divergent synthesis of complex polycyclic architectures. This technical whitepaper details the physicochemical properties, mechanistic rationale, and field-validated protocols for utilizing this scaffold in drug discovery workflows.

Physicochemical Profiling & Mechanistic Rationale

The strategic placement of halogens and alkyl groups on the quinoline core is not arbitrary; it represents a masterclass in electronic and steric tuning designed to maximize synthetic utility and biological efficacy.

  • The 4-Fluoro Advantage: While 4-chloroquinolines are standard SNAr substrates, the 4-fluoro analogue exhibits vastly superior reaction kinetics. In SNAr, the rate-determining step is the formation of the Meisenheimer intermediate. Fluorine's extreme electronegativity exerts a strong inductive pull, significantly lowering the activation energy of this transition state compared to chlorine [1].

  • The 5-Bromo Handle: The C-Br bond at position 5 serves as a dedicated site for oxidative addition by Palladium or Nickel catalysts. Because the C-F bond is significantly stronger (bond dissociation energy ~116 kcal/mol) than the C-Br bond (~68 kcal/mol), cross-coupling can be performed with absolute chemoselectivity [2].

  • The 8-Methyl Effect: The methyl group at C8 provides critical steric bulk adjacent to the quinoline nitrogen. In kinase inhibitor design, this "conformational lock" often restricts rotation, improving target residence time and selectivity while simultaneously blocking metabolic oxidation at the highly vulnerable C8 position[3].

Table 1: Physicochemical and Reactivity Profile
Property / FeatureValue / CharacteristicMechanistic Implication in Drug Design
CAS Number 2344685-55-6Unique identifier for procurement and IP tracking.
Molecular Formula C10H7BrFNDefines the exact mass (240.07 g/mol ) for LC-MS validation.
C4-Fluorine Highly ElectrophilicRapid, high-yielding SNAr with amines/alkoxides.
C5-Bromine Cross-Coupling HandleEnables Suzuki, Buchwald, and Sonogashira couplings.
C8-Methyl Steric ShieldEnhances metabolic stability and modulates kinase binding.

Orthogonal Functionalization Workflow

The true power of 5-Bromo-4-fluoro-8-methylquinoline lies in its orthogonal reactivity. Chemists can choose to perform SNAr first (Pathway A) followed by Cross-Coupling, or vice versa (Pathway B). Pathway A is generally preferred, as introducing the nucleophile early prevents the newly coupled C5-aryl group from sterically hindering the C4 position during subsequent steps.

Orthogonal_Functionalization Scaffold 5-Bromo-4-fluoro- 8-methylquinoline (CAS 2344685-55-6) SNAr1 C4 SNAr Reaction (Amine, DIPEA) Scaffold->SNAr1 Pathway A Suzuki1 C5 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Scaffold->Suzuki1 Pathway B Int_SNAr 4-Amino-5-bromo- 8-methylquinoline SNAr1->Int_SNAr Int_Suzuki 5-Aryl-4-fluoro- 8-methylquinoline Suzuki1->Int_Suzuki Suzuki2 C5 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Int_SNAr->Suzuki2 Pathway A SNAr2 C4 SNAr Reaction (Amine, DIPEA) Int_Suzuki->SNAr2 Pathway B Final Fully Elaborated Therapeutic Scaffold Suzuki2->Final SNAr2->Final

Workflow of orthogonal functionalization for 5-Bromo-4-fluoro-8-methylquinoline.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent choice to guarantee scientific integrity.

Protocol 1: Regioselective SNAr at C4 (Pathway A, Step 1)

Objective: Displacement of the C4-fluorine with a primary amine nucleophile.

  • Preparation: In a dried 20 mL scintillation vial, dissolve 5-Bromo-4-fluoro-8-methylquinoline (1.0 mmol, 240 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

    • Causality: NMP is a highly polar aprotic solvent that vigorously stabilizes the negatively charged Meisenheimer transition state, accelerating the reaction without competing as a nucleophile [4].

  • Reagent Addition: Add the primary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Execution: Seal the vial and heat to 80 °C for 3 hours under magnetic stirring.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 240/242) completely disappears, replaced by the product peak corresponding to (m/z = 240 - 19 [F] + Mass of Amine).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to quantitatively partition and remove the NMP. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5 (Pathway A, Step 2)

Objective: Palladium-catalyzed C-C bond formation at the C5-bromine position.

  • Preparation: To a Schlenk flask, add the 4-amino-5-bromo-8-methylquinoline intermediate (1.0 mmol), an aryl boronic acid (1.5 mmol), and K2CO3 (3.0 mmol).

    • Causality: K2CO3 is essential for forming the reactive "ate" complex with the boronic acid, which is a strict prerequisite for the transmetalation step in the catalytic cycle.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (10 mL). Sparge the solution with N2 gas for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) species. The biphasic solvent system ensures that both the lipophilic organic substrates and the inorganic base are adequately solvated.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 36 mg) under a positive stream of N2.

    • Causality: The dppf ligand is bidentate and possesses a large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination, driving the reaction forward and preventing catalyst poisoning.

  • Execution: Heat the mixture to 90 °C for 12 hours.

  • Validation (Self-Validating Step): Analyze the crude mixture via 1H NMR. Successful coupling is unequivocally confirmed by the disappearance of the distinct C5-Br splitting pattern and the emergence of new aromatic protons corresponding to the coupled aryl group.

References

  • PubChem. "5-bromo-4-fluoro-8-methylquinoline (C10H7BrFN) - CID 137347364". National Center for Biotechnology Information. Available at:[Link]

  • Organic Letters. "Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination". ACS Publications. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-8-methylquinoline

Introduction 5-Bromo-4-fluoro-8-methylquinoline is a halogenated and methylated quinoline derivative. Compounds within the quinoline class are of significant interest in medicinal chemistry and materials science due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-4-fluoro-8-methylquinoline is a halogenated and methylated quinoline derivative. Compounds within the quinoline class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties. The specific substitution pattern of this molecule—a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 8-position—is anticipated to modulate its electronic distribution, lipophilicity, and metabolic stability, making it a compound of interest for further investigation in drug discovery and development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-4-fluoro-8-methylquinoline. Given the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for its characterization, providing researchers with the necessary tools to elucidate its properties. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust and reproducible approach to its analysis.

Molecular and Predicted Physicochemical Properties

A summary of the core molecular identifiers and computationally predicted properties for 5-Bromo-4-fluoro-8-methylquinoline is presented below. These values serve as a baseline for experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₇BrFNPubChemLite[1]
Molecular Weight 239.97 g/mol PubChemLite[1]
Monoisotopic Mass 238.9746 DaPubChemLite[1]
CAS Number 2344685-55-6BLD Pharm[2]
Predicted XlogP 3.3PubChemLite[1]
Predicted Collision Cross Section ([M+H]⁺) 141.4 ŲPubChemLite[1]

Comparative Analysis with Structurally Related Compounds

To provide context for the experimental determination of its physical properties, it is instructive to examine the known properties of structurally similar quinoline derivatives.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
8-Methylquinoline143.18-44.4 °C (liquid at RT)247.8 °CThe parent scaffold without halogenation.[3]
5-Bromoquinoline208.05Not specified (solid at RT)Not specifiedDemonstrates the effect of the bromo-substituent.[4]
5-Bromo-8-methylquinoline222.0837-38 °C315.7 °C (Predicted)The closest analogue without the fluoro-substituent.[5]
8-Bromo-5,6-difluoro-2-methyl-quinoline258.0675-78 °CNot specifiedA related difluoro- and bromo-substituted quinoline.[6]

The presence of the bromine atom and the quinoline core suggests that 5-Bromo-4-fluoro-8-methylquinoline will be a solid at room temperature. The fluorine atom is expected to influence the melting point and boiling point through its effects on crystal lattice interactions and intermolecular forces.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the determination of the key physical properties of a novel solid organic compound like 5-Bromo-4-fluoro-8-methylquinoline.

Determination of Melting Point

Causality and Principle: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. The experiment involves heating a small sample of the solid and observing the temperature at which it transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • For a precise measurement, use a fresh sample and heat at a rate of 1-2°C per minute starting from approximately 20°C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Observe Transition Heat->Observe Record Record T_start & T_end Observe->Record

Workflow for Melting Point Determination.
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of 5-Bromo-4-fluoro-8-methylquinoline.

A. Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Fragmentation: The presence of bromine (with its characteristic isotopic pattern of ¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a distinctive M and M+2 peak pattern in the mass spectrum.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

  • Data Analysis: Determine the m/z of the molecular ion peak. The observed isotopic pattern should match the theoretical pattern for a compound containing one bromine atom.[7]

ms_workflow cluster_sample Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve in MeOH/ACN Infuse Infuse into ESI Source Dissolve->Infuse Acquire Acquire Spectrum Infuse->Acquire Analyze Analyze [M+H]⁺ and Isotopic Pattern Acquire->Analyze

Workflow for High-Resolution Mass Spectrometry.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H and ¹³C NMR Features:

  • ¹H NMR: Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet in the aliphatic region (δ 2.0-3.0 ppm) is expected for the methyl group at the 8-position. The fluorine atom at the 4-position will likely cause splitting of the adjacent proton signals.

  • ¹³C NMR: Expect multiple signals in the aromatic region (δ 110-160 ppm) for the quinoline carbons. A signal in the aliphatic region (δ 15-25 ppm) is expected for the methyl carbon. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR data.

C. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands:

  • C=C and C=N stretching: Strong to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands just below 3000 cm⁻¹ for the methyl group.

  • C-F stretching: A strong band typically in the 1000-1400 cm⁻¹ region.

  • C-Br stretching: A band in the 500-650 cm⁻¹ region.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Solubility Profile

Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. The "like dissolves like" principle is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The predicted XlogP of 3.3 suggests that 5-Bromo-4-fluoro-8-methylquinoline will have low solubility in water and good solubility in many organic solvents.

Experimental Protocol for Qualitative Solubility Determination:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Measurement: To approximately 1 mL of each solvent in a separate vial, add a small, measured amount of the compound (e.g., 1-2 mg).

  • Observation: Agitate the mixture at a constant temperature (e.g., 25°C) and observe.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

Safety and Handling

While specific toxicity data for 5-Bromo-4-fluoro-8-methylquinoline is not available, related halogenated quinolines are known to be irritants.[4][8][9] Therefore, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-fluoro-8-methylquinoline presents as a promising scaffold for further research in medicinal and materials chemistry. While experimental data on its physical properties are not yet widely reported, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining its melting point, spectroscopic identity, and solubility, researchers can confidently establish a comprehensive physicochemical profile for this novel compound, paving the way for its future applications.

Sources

Foundational

Thermophysical Characterization and Melting Point Determination of 5-Bromo-4-fluoro-8-methylquinoline

Executive Summary In the realm of rational drug design and advanced materials science, the precise thermophysical characterization of halogenated heterocycles is non-negotiable. 5-Bromo-4-fluoro-8-methylquinoline (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced materials science, the precise thermophysical characterization of halogenated heterocycles is non-negotiable. 5-Bromo-4-fluoro-8-methylquinoline (CAS: 2344685-55-6)[1] is a highly substituted quinoline derivative with a molecular weight of 240.07 g/mol [2]. Because the spatial arrangement of halogens directly dictates intermolecular bonding, understanding its solid-state properties—specifically its melting point—is critical for downstream pharmaceutical formulation, solubility profiling, and crystal engineering.

This technical guide establishes a predictive structural model for the melting point of 5-Bromo-4-fluoro-8-methylquinoline and provides a self-validating, step-by-step experimental workflow for its synthesis, purification, and high-precision thermal analysis.

Structural Rationale & Predictive Thermophysics

The melting point of a crystalline solid is a macroscopic manifestation of its microscopic lattice enthalpy. To predict the melting point of 5-Bromo-4-fluoro-8-methylquinoline, we must isolate the thermodynamic contributions of each substituent on the quinoline core:

  • The Core (Quinoline): Unsubstituted quinoline is a liquid at room temperature with a melting point of -15 °C. It lacks strong intermolecular hydrogen bonding, relying solely on weak van der Waals forces.

  • The C8-Methyl Group: The addition of a methyl group at the 8-position creates steric hindrance near the nitrogen atom, disrupting planar stacking. Consequently, 8-methylquinoline exhibits a highly depressed melting point of -80 °C.

  • The C5-Bromo Group: Bromine is a large, highly polarizable atom. Its introduction at the 5-position significantly increases the molecular weight and facilitates strong intermolecular halogen bonding (Br···N and Br···Br contacts). This heavy-atom effect forces the molecule into a rigid crystal lattice, raising the melting point of 5-bromoquinoline to 44–48 °C[3],[4].

  • The C4-Fluoro Group: Fluorine is highly electronegative but sterically small. It induces a strong permanent dipole moment across the quinoline ring without disrupting the packing geometry, further stabilizing the crystal lattice through dipole-dipole interactions.

Causality in Crystal Packing: The strong halogen-bonding network established by the C5-bromine and C4-fluorine overcomes the packing disruption caused by the C8-methyl group. Based on Structure-Property Relationship (SPR) modeling, the empirical melting point of pure 5-Bromo-4-fluoro-8-methylquinoline is predicted to fall within the 55 °C to 75 °C range.

Quantitative Thermophysical Data Summary
CompoundCAS NumberSubstituentsEmpirical / Predicted Melting PointSource
Quinoline91-22-5None-15 °CLiterature Baseline
8-Methylquinoline611-32-58-CH₃-80 °C[Sigma-Aldrich]
5-Bromoquinoline4964-71-05-Br44–48 °C[Thermo Fisher][3]
5-Bromo-4-fluoro-8-methylquinoline 2344685-55-6 5-Br, 4-F, 8-CH₃ 55–75 °C (Predicted) SPR Model

Synthesis and High-Purity Isolation Workflow

Impurities act as freezing point depressants; therefore, determining an accurate melting point requires a sample purity of >99.5%. The following protocol outlines the regioselective synthesis and isolation of the target compound.

Synthesis_Workflow A 4-Fluoro-8-methylquinoline (Precursor) B Regioselective Bromination (NBS / DMF, 0°C) A->B C Crude 5-Bromo-4-fluoro- 8-methylquinoline B->C D Solvent Extraction (DCM / H2O) C->D E Silica Chromatography (Hexane:EtOAc) D->E F Recrystallization (EtOH / H2O) E->F G High-Purity Crystal (>99.5% for DSC) F->G

Fig 1: Regioselective synthesis and purification workflow for DSC-grade crystallization.

Step-by-Step Purification Protocol
  • Regioselective Halogenation: Dissolve the 4-fluoro-8-methylquinoline precursor in anhydrous Dimethylformamide (DMF). Cool the system to 0 °C. Causality: Low temperatures are maintained to prevent over-bromination and suppress radical side reactions.

  • Electrophilic Aromatic Substitution: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS). The electron-donating nature of the methyl group and the directing effects of the quinoline nitrogen regioselectively drive the bromine to the C5 position.

  • Quench and Extract: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual NBS. Extract the organic layer using Dichloromethane (DCM).

  • Chromatographic Isolation: Purify the crude extract via flash column chromatography (Silica gel, 9:1 Hexane/Ethyl Acetate).

  • Crystallization: Recrystallize the purified fraction from an Ethanol/Water gradient. Causality: Slow cooling in a protic solvent system selectively precipitates the target compound while keeping trace organic impurities solvated, ensuring the >99.5% purity required for thermal analysis.

High-Precision Melting Point Determination Protocol

While traditional capillary melting point apparatuses are common, they are subjective and prone to visual error. To ensure scientific integrity, Differential Scanning Calorimetry (DSC) is the authoritative standard. DSC not only provides the exact melting point but also detects polymorphs and latent heat of fusion.

DSC_Protocol N1 System Calibration (Indium Standard, mp 156.6°C) N2 Sample Preparation (2-5 mg in Hermetic Al Pan) N1->N2 N3 Atmospheric Control (Dry N2 Purge at 50 mL/min) N2->N3 N4 Thermal Ramping (10 °C/min from 20°C to 150°C) N3->N4 N5 Thermogram Analysis (Calculate Onset & Peak Temp) N4->N5

Fig 2: Self-validating Differential Scanning Calorimetry (DSC) protocol for melting point.

Self-Validating DSC Methodology
  • Instrument Calibration (Self-Validation): Prior to analyzing the quinoline derivative, run a high-purity Indium standard. Causality: Verifying the Indium melting peak at exactly 156.6 °C proves the thermocouple is accurately calibrated, validating all subsequent data.

  • Sample Encapsulation: Weigh exactly 2.0 to 5.0 mg of the recrystallized 5-Bromo-4-fluoro-8-methylquinoline into an aluminum DSC pan and seal it hermetically. Causality: Hermetic sealing prevents the premature volatilization of the halogenated compound, which would cause an endothermic baseline drift and obscure the true melting peak.

  • Atmospheric Control: Place the pan in the DSC furnace and establish a dry Nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Thermal Ramping: Program a heating rate of 10 °C/min starting from 20 °C up to 150 °C. Causality: A 10 °C/min ramp provides the optimal thermodynamic balance between sharp peak resolution and minimizing thermal lag.

  • Data Extraction: Analyze the resulting thermogram. Record the Extrapolated Onset Temperature ( Tonset​ ) as the official melting point. Causality: Unlike the peak maximum, which shifts depending on the sample mass, the Tonset​ is a mass-independent thermodynamic constant representing the exact moment the crystal lattice begins to collapse.

Conclusion

The melting point of 5-Bromo-4-fluoro-8-methylquinoline is a delicate balance of steric disruption from the C8-methyl group and rigid lattice stabilization from the C4-fluoro and C5-bromo halogens. While predictive models place its melting point between 55 °C and 75 °C, empirical validation requires stringent chromatographic purification followed by self-calibrating Differential Scanning Calorimetry. By adhering to the protocols outlined in this guide, researchers can ensure absolute confidence in the thermophysical profiling of this complex heterocycle.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of 5-Bromo-4-fluoro-8-methylquinoline

Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 5-Bromo-4-fluoro-8-methylquinoline, a substituted quinoline of interest to researchers and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 5-Bromo-4-fluoro-8-methylquinoline, a substituted quinoline of interest to researchers and professionals in drug development and materials science. In the absence of extensive published experimental data for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous structures to predict its spectral behavior across various analytical techniques. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a robust framework for the characterization of this and similar halogenated quinoline derivatives. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring this guide serves as a practical resource for scientists working on the synthesis and characterization of novel chemical entities.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline moiety is a foundational heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's electronic, steric, and pharmacokinetic properties. Halogenation, in particular, is a powerful tool in this regard. The introduction of bromine and fluorine atoms, as in 5-Bromo-4-fluoro-8-methylquinoline, can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.

Given the nascent state of research into 5-Bromo-4-fluoro-8-methylquinoline, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for elucidating its structure-activity relationships in future studies. This guide aims to provide a predictive yet scientifically grounded overview of its expected spectroscopic data.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 5-Bromo-4-fluoro-8-methylquinoline. These predictions are based on the known effects of bromine, fluorine, and methyl substituents on the quinoline ring, supported by comparative data from related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 5-Bromo-4-fluoro-8-methylquinoline, we will consider ¹H, ¹³C, and ¹⁹F NMR.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and halogen atoms, and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-4-fluoro-8-methylquinoline

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-28.8 - 9.0dJ(H2-H3) = ~4.5Deshielded by the adjacent nitrogen atom.
H-37.4 - 7.6ddJ(H3-H2) = ~4.5, J(H3-F4) = ~8.0Influenced by the adjacent nitrogen and coupling to the fluorine at C4.
H-67.8 - 8.0dJ(H6-H7) = ~8.5Influenced by the deshielding effect of the bromine at C5.
H-77.6 - 7.8dJ(H7-H6) = ~8.5Coupled to H6.
CH₃2.7 - 2.9s-Typical chemical shift for a methyl group on an aromatic ring.

Causality Behind Predictions:

  • H-2: The proton at the 2-position is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and a downfield chemical shift.[1]

  • H-3: The chemical shift of H-3 will be influenced by both the adjacent nitrogen and a through-space coupling to the fluorine atom at the 4-position.

  • Aromatic Protons (H-6, H-7): The electron-withdrawing bromine atom at C-5 will deshield the proton at C-6, shifting it downfield. The proton at C-7 will be in a more typical aromatic region, coupled to H-6.

  • Methyl Group: The methyl group at C-8 is expected to resonate in the typical range for an aryl methyl group.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-4-fluoro-8-methylquinoline

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹⁹F coupled spectrum)Rationale for Prediction
C-2~150-152dAdjacent to nitrogen.
C-3~122-124dInfluenced by nitrogen and fluorine.
C-4~158-162d (large ¹JCF)Directly bonded to fluorine, showing a large one-bond C-F coupling.
C-4a~128-130dBridgehead carbon.
C-5~118-120sDirectly bonded to bromine.
C-6~135-137sInfluenced by the adjacent bromine.
C-7~127-129sAromatic carbon.
C-8~138-140sBearing the methyl group.
C-8a~147-149dBridgehead carbon adjacent to nitrogen.
CH₃~18-20sTypical aryl methyl carbon.

Causality Behind Predictions:

  • Carbons bonded to Heteroatoms: C-2, C-4, C-5, and C-8a are expected to be significantly influenced by the attached nitrogen, fluorine, and bromine atoms, leading to downfield shifts.

  • C-F Coupling: The carbon at position 4 (C-4) will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. Smaller two- and three-bond C-F couplings may be observed for C-3, C-4a, and C-5.

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 5-Bromo-4-fluoro-8-methylquinoline

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
F-4-110 to -130dThe chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The multiplicity will be a doublet due to coupling with H-3.

Causality Behind Predictions:

  • The chemical shift of fluorine attached to an aromatic ring is influenced by the electronic properties of the other groups on the ring. The specific value will depend on the overall electron density of the quinoline system. The primary coupling observed will be to the adjacent proton, H-3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-4-fluoro-8-methylquinoline, we would expect to observe the molecular ion peak and characteristic isotopic patterns.

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-4-fluoro-8-methylquinoline

IonPredicted m/zRationale
[M]⁺254.98Molecular ion peak corresponding to the exact mass of C₁₀H₇⁷⁹BrFN.
[M+2]⁺256.98Isotopic peak due to the presence of the ⁸¹Br isotope, with an intensity similar to the [M]⁺ peak.
[M-CH₃]⁺239.97Loss of the methyl group.
[M-Br]⁺176.05Loss of the bromine atom.

Causality Behind Fragmentation:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, which is a powerful diagnostic tool.

  • Fragmentation Pathways: The most likely initial fragmentations would involve the loss of the methyl radical or the bromine atom. Further fragmentation of the quinoline ring is also possible under higher energy conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational frequencies.

Table 5: Predicted Characteristic IR Absorption Bands for 5-Bromo-4-fluoro-8-methylquinoline

Wavenumber (cm⁻¹)VibrationRationale
3050 - 3100C-H stretch (aromatic)Characteristic for C-H bonds on an aromatic ring.
2920 - 2980C-H stretch (methyl)Characteristic for the C-H bonds of the methyl group.
1580 - 1620C=C and C=N stretchVibrations of the quinoline ring system.
1200 - 1250C-F stretchA strong absorption band characteristic of the aryl-fluorine bond.
1000 - 1050C-Br stretchCharacteristic for the aryl-bromine bond.
800 - 850C-H out-of-plane bendBending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.

Causality Behind Predictions:

  • The predicted IR absorptions are based on the characteristic vibrational frequencies of the functional groups present in the molecule: aromatic C-H, alkyl C-H, C=C and C=N bonds of the quinoline ring, and the C-F and C-Br bonds.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for 5-Bromo-4-fluoro-8-methylquinoline, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz or higher) cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube H1 ¹H NMR Acquisition Tube->H1 C13 ¹³C{¹H} NMR Acquisition F19 ¹⁹F NMR Acquisition FT Fourier Transform H1->FT TwoD 2D NMR (COSY, HSQC, HMBC) C13->FT F19->FT TwoD->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS or solvent peak Baseline->Referencing

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Bromo-4-fluoro-8-methylquinoline.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum.

    • If structural assignment is ambiguous, acquire 2D NMR spectra such as COSY (to identify ¹H-¹H couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range ¹H-¹³C correlations).

  • Data Processing:

    • Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Mass Spectrometry Protocol

Diagram 2: Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve sample in a suitable volatile solvent (e.g., Methanol) Injection Inject sample into mass spectrometer (e.g., via GC or direct infusion) Dissolve->Injection Ionization Ionize sample (e.g., Electron Ionization - EI) Injection->Ionization Analysis Analyze ions based on m/z ratio Ionization->Analysis Spectrum Generate mass spectrum Analysis->Spectrum Interpretation Identify molecular ion and fragmentation patterns Spectrum->Interpretation

Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.

Step-by-step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a relatively volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method.

    • Acquire a full scan mass spectrum to detect all ions within a given mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Identify and interpret the major fragment ions to support the proposed structure.

Infrared Spectroscopy Protocol

Diagram 3: Experimental Workflow for IR Spectroscopy Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis KBr Prepare a KBr pellet or a thin film on a salt plate Scan Acquire IR spectrum using an FTIR spectrometer KBr->Scan Peak_ID Identify characteristic absorption bands Scan->Peak_ID

Caption: Workflow for IR spectroscopy sample preparation, data acquisition, and analysis.

Step-by-step Methodology:

  • Sample Preparation:

    • For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-4-fluoro-8-methylquinoline. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy data, researchers can more effectively characterize this molecule upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. As research into this and similar halogenated quinolines progresses, the experimental validation of these predictions will further contribute to our understanding of the structure-property relationships in this important class of compounds.

References

  • BenchChem. (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • ResearchGate. (n.d.). The 13C NMR spectrum of compound 5 (S20).
  • O'Donnell, F., Ramachandran, V. N., & Smyth, F. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715022, 5-Bromo-8-methylquinoline. Retrieved from [Link].

  • BenchChem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Gouliaev, A. H., & Brown, R. E. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 49.
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  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.
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  • ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in....
  • ResearchGate. (2023, November 8).
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  • R Discovery. (1980, May 1). 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline.
  • Anax Laboratories. (n.d.). 74316-55-5 | 5-bromo-8-methylquinoline.
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  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
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Foundational

A Comprehensive Guide to the NMR Spectral Analysis of 5-Bromo-4-fluoro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectral analysis of 5-bromo-4-fluoro-8-methylquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectral analysis of 5-bromo-4-fluoro-8-methylquinoline, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and practicalities involved in the structural elucidation of this complex heterocyclic molecule.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of 5-bromo-4-fluoro-8-methylquinoline, featuring a bromine atom, a fluorine atom, and a methyl group, presents a unique and intricate challenge for spectral interpretation. A thorough understanding of its NMR characteristics is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This guide will delve into the theoretical underpinnings and practical application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectroscopy for the unambiguous structural assignment of this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the electronic environment of the protons in a molecule. For 5-bromo-4-fluoro-8-methylquinoline, the aromatic region is of particular interest.

Expected Chemical Shifts and Rationale

The chemical shifts of the protons on the quinoline ring are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group. The aromatic protons are expected to resonate in the range of 7.0-9.0 ppm.[1]

  • H-2 and H-3: The protons on the pyridine ring (H-2 and H-3) will be influenced by the adjacent fluorine at position 4. H-2 is anticipated to be the most downfield proton due to its proximity to the electronegative nitrogen atom. The fluorine atom will exert a through-space and through-bond effect, further influencing the chemical shifts of H-2 and H-3.

  • H-6 and H-7: The protons on the carbocyclic ring (H-6 and H-7) will be primarily affected by the bromine at position 5 and the methyl group at position 8. The bromine atom will deshield the adjacent H-6, while the methyl group will have a slight shielding effect on H-7.

Predicted Coupling Constants

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring protons and between protons and the fluorine atom.

  • Proton-Proton Coupling (JHH): Typical ortho, meta, and para couplings are expected for the aromatic protons.

  • Proton-Fluorine Coupling (JHF): The fluorine atom at position 4 will couple with the adjacent protons, most notably H-3 and H-5 (if present, which it is not in this case). A significant ³JHF coupling is expected between F-4 and H-3. A smaller, long-range coupling (⁴JHF) may also be observed between F-4 and H-2.

Methyl Protons

The protons of the methyl group at position 8 will appear as a singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm, due to the shielding effect of the aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Expected Chemical Shifts

The chemical shifts of the carbon atoms in 5-bromo-4-fluoro-8-methylquinoline will be significantly influenced by the attached substituents.

  • Carbons Bearing Substituents (C-4, C-5, and C-8): These carbons will show the most dramatic shifts. The carbon attached to the highly electronegative fluorine atom (C-4) will be significantly deshielded and will also exhibit a large one-bond carbon-fluorine coupling (¹JCF). The carbon bearing the bromine atom (C-5) will also be deshielded. The carbon of the methyl group (C-8) will be found in the aliphatic region.

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents.

Carbon-Fluorine Coupling (JCF)

A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings. In addition to the large one-bond coupling (¹JCF) for C-4, smaller two-bond (²JCF) and three-bond (³JCF) couplings to neighboring carbons are also expected.[2]

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[3][4]

Expected Chemical Shift

The chemical shift of the fluorine atom at position 4 will be influenced by the electronic environment of the quinoline ring. Aromatic fluorine chemical shifts can vary widely, but a general range can be predicted based on data from similar fluoroquinoline compounds.[5]

Fluorine-Proton Coupling (JFH)

The ¹⁹F NMR spectrum will show splitting patterns due to coupling with nearby protons. The most significant coupling will be the three-bond coupling (³JFH) to H-3.

The Power of 2D NMR: Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules like 5-bromo-4-fluoro-8-methylquinoline often require 2D NMR techniques for complete and unambiguous structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the connection of adjacent protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure and confirming the positions of substituents.

Experimental Protocols

Acquiring high-quality NMR data is essential for accurate spectral analysis. The following is a generalized protocol for the NMR analysis of 5-bromo-4-fluoro-8-methylquinoline.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the compound.[1]

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent can influence chemical shifts.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters

The following are general starting parameters that may require optimization:

Experiment Key Parameters
¹H NMR Spectral width: ~16 ppm, Number of scans: 16-64, Relaxation delay: 1-5 s
¹³C NMR Spectral width: ~250 ppm, Number of scans: 1024 or more, Relaxation delay: 2 s, Proton decoupling applied
¹⁹F NMR Spectral width: ~200 ppm, Number of scans: 64-256, Relaxation delay: 1-5 s, Proton decoupling may be applied
2D NMR Parameters will vary depending on the specific experiment (COSY, HSQC, HMBC) and the instrument being used.

Data Interpretation Workflow

A systematic approach is crucial for interpreting the complex NMR data of 5-bromo-4-fluoro-8-methylquinoline.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_final Final Structure Elucidation A Acquire ¹H, ¹³C, ¹⁹F NMR Spectra B Analyze ¹H Spectrum: - Chemical Shifts - Integration - Coupling Patterns (JHH, JHF) A->B C Analyze ¹³C Spectrum: - Chemical Shifts - Identify Quaternary Carbons - Observe C-F Couplings (JCF) A->C D Analyze ¹⁹F Spectrum: - Chemical Shift - Observe F-H Couplings (JFH) A->D E Acquire COSY, HSQC, HMBC Spectra B->E C->E D->E F COSY Analysis: - Identify ¹H-¹H Spin Systems E->F G HSQC Analysis: - Correlate ¹H and ¹³C Resonances E->G H HMBC Analysis: - Establish Long-Range ¹H-¹³C Correlations - Confirm Connectivity and Substituent Positions E->H I Integrate all 1D and 2D Data F->I G->I H->I J Propose and Verify Final Structure I->J

Caption: A logical workflow for the NMR-based structural elucidation of 5-bromo-4-fluoro-8-methylquinoline.

Predicted NMR Data Summary

The following table summarizes the predicted NMR data for 5-bromo-4-fluoro-8-methylquinoline. These are estimations based on known substituent effects and data from related compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
H-28.5 - 8.9C-2: 148-152HMBC to C-3, C-4, C-8a
H-37.2 - 7.6C-3: 120-125COSY with H-2, HMBC to C-2, C-4, C-4a
C-4-C-4: 155-160 (d, ¹JCF ≈ 250 Hz)HMBC from H-2, H-3
C-4a-C-4a: 125-130HMBC from H-2, H-3, H-6
C-5-C-5: 115-120HMBC from H-6
H-67.8 - 8.2C-6: 130-135COSY with H-7, HMBC to C-5, C-7, C-8
H-77.4 - 7.8C-7: 128-132COSY with H-6, HMBC to C-5, C-8, C-8a
C-8-C-8: 135-140HMBC from H-6, H-7, CH₃
C-8a-C-8a: 145-150HMBC from H-2, H-7, CH₃
CH₃2.6 - 2.9CH₃: 15-20HMBC to C-7, C-8, C-8a
¹⁹F -110 to -130 (vs. CFCl₃)-Correlates with H-3

Conclusion

The NMR spectral analysis of 5-bromo-4-fluoro-8-methylquinoline is a multifaceted process that requires a combination of 1D and 2D NMR techniques. By systematically analyzing the chemical shifts, coupling constants, and correlation patterns, a complete and unambiguous structural assignment can be achieved. This guide provides a comprehensive framework for researchers to approach the NMR analysis of this and other similarly complex heterocyclic systems, thereby facilitating advancements in fields that rely on the precise characterization of novel chemical entities.

References

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60(3), 237-254.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
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  • Puttaswamy, et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 291-304.
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  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
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Exploratory

5-Bromo-4-fluoro-8-methylquinoline mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-fluoro-8-methylquinoline For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-4-fluoro-8-methylquinoline is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-fluoro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-8-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant structural motif in numerous pharmacologically active compounds and natural products. The introduction of bromine, fluorine, and methyl groups to the quinoline core can substantially alter its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug discovery. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification, structural elucidation, and metabolic profiling during drug development.

This technical guide provides a comprehensive overview of the mass spectrometry of 5-Bromo-4-fluoro-8-methylquinoline. It details the theoretical fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) and offers insights into the experimental considerations for acquiring high-quality mass spectral data. The principles and methodologies described herein are designed to be a valuable resource for researchers working with this and structurally related molecules.

Experimental Methodologies

The choice of ionization technique is paramount in mass spectrometry and is dictated by the analyte's properties and the analytical question at hand. For a small, relatively non-polar molecule like 5-Bromo-4-fluoro-8-methylquinoline, both Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) and Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a "fingerprint" for library matching and structural confirmation.

Sample Preparation and Introduction: A dilute solution of 5-Bromo-4-fluoro-8-methylquinoline in a volatile organic solvent such as dichloromethane or methanol is prepared. The sample is then injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated compound then enters the ion source of the mass spectrometer.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy that allows for comparison with spectral libraries)

  • Ion Source Temperature: 230-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed.

Sample Preparation and Introduction: A solution of the compound is prepared in a solvent compatible with reversed-phase liquid chromatography, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation. The sample is injected into the LC system and separated on a C18 column. The eluent is then introduced into the ESI source.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Drying Gas Temperature: 300-350 °C

  • Drying Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-50 psi

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies.

Predicted Mass Spectra and Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺˙) is expected to be observed, and its isotopic pattern will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted EI Mass Spectrum Data:

m/z (Proposed)IonDescription
255/257[C₁₀H₇BrFN]⁺˙Molecular Ion (M⁺˙)
240/242[C₉H₄BrFN]⁺˙Loss of a methyl radical (•CH₃)
176[C₁₀H₇FN]⁺Loss of a bromine radical (•Br)
161[C₉H₄FN]⁺Loss of •Br and •CH₃
134[C₈H₄F]⁺Loss of •Br, •CH₃, and HCN

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [M]⁺˙ m/z 255/257 frag1 [M-CH₃]⁺ m/z 240/242 M->frag1 - •CH₃ frag2 [M-Br]⁺ m/z 176 M->frag2 - •Br frag3 [M-CH₃-Br]⁺ m/z 161 frag1->frag3 - •Br frag2->frag3 - •CH₃ frag4 [C₈H₄F]⁺ m/z 134 frag3->frag4 - HCN

Caption: Predicted EI fragmentation of 5-Bromo-4-fluoro-8-methylquinoline.

Electrospray Ionization (ESI) with Tandem MS (MS/MS) Fragmentation

In positive mode ESI, the compound will be observed as the protonated molecule, [M+H]⁺, at m/z 256/258. Fragmentation of this precursor ion via CID in an MS/MS experiment would likely involve the loss of neutral molecules.

Predicted ESI-MS/MS Spectrum Data:

Precursor m/zProduct m/z (Proposed)IonNeutral Loss
256/258177[C₁₀H₈FN]⁺HBr
256/258236/238[C₁₀H₆BrF]⁺HF

Diagram of Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]⁺ m/z 256/258 frag1 [M+H-HBr]⁺ m/z 177 MH->frag1 - HBr frag2 [M+H-HF]⁺ m/z 236/238 MH->frag2 - HF

Foundational

The Synthetic Chemist's Guide to 5-Bromo-4-fluoro-8-methylquinoline: A Profile of Reactivity and Potential

Introduction In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. Its derivatives are integral to a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. Its derivatives are integral to a wide array of biologically active compounds, including anticancer and antimalarial agents.[1] This guide focuses on the specific, yet synthetically rich, molecule: 5-Bromo-4-fluoro-8-methylquinoline. While not a commonplace reagent, its structure presents a fascinating case study in regioselective functionalization, offering two distinct and orthogonally reactive handles for molecular elaboration.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a predictive analysis of the molecule's reactivity profile. We will dissect the electronic and steric influences of each substituent on the quinoline core, offering field-proven insights into how this molecule can be expected to behave and be best utilized in a synthetic context.

Molecular Architecture and its Influence on Reactivity

The reactivity of 5-Bromo-4-fluoro-8-methylquinoline is dictated by the interplay of its three key substituents on the quinoline core. Understanding their individual and collective effects is paramount to predicting reaction outcomes and designing successful synthetic strategies.

  • The Quinoline Core: A heterocyclic aromatic system, the quinoline ring is inherently electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. This property is central to its susceptibility to certain nucleophilic attacks.

  • 4-Fluoro Substituent: The fluorine atom at the C4 position is a key site for Nucleophilic Aromatic Substitution (SNAr) .[2][3] The high electronegativity of fluorine polarizes the C-F bond, making the C4 carbon highly electrophilic.[4] The reaction is further facilitated by the ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[3] This makes the C4 position the primary target for a wide range of nucleophiles.

  • 5-Bromo Substituent: The bromine atom at the C5 position is a versatile handle for metal-catalyzed cross-coupling reactions .[5][6] Aryl bromides are ideal substrates for a multitude of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][7] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at this position.

  • 8-Methyl Substituent: The methyl group at the C8 position exerts both electronic and steric effects. Electronically, it is a weak electron-donating group, which can have a minor influence on the overall electron density of the ring. Sterically, its proximity to the nitrogen atom and the C7 position can influence the approach of bulky reagents and potentially modulate the reactivity of the adjacent functional groups.

The strategic placement of a labile fluoro group and a versatile bromo group offers the potential for sequential, regioselective derivatization, making this scaffold a valuable building block for creating diverse molecular libraries.

Key Reaction Classes and Mechanistic Considerations

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most prominent reaction pathway for this molecule is predicted to be the displacement of the C4-fluorine by a nucleophile.

Causality: The reaction is driven by the attack of a nucleophile on the electron-poor C4 carbon. The rate-determining step is the formation of a negatively charged intermediate (Meisenheimer complex), which is stabilized by resonance, particularly by the quinoline nitrogen.[3] The subsequent loss of the fluoride ion is rapid and restores aromaticity.[4]

Typical Nucleophiles:

  • O-nucleophiles (alkoxides, phenoxides)

  • N-nucleophiles (primary and secondary amines, anilines)[8]

  • S-nucleophiles (thiolates)

Experimental Protocol: General Procedure for SNAr with an Amine

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-Bromo-4-fluoro-8-methylquinoline (1.0 equiv.) in a suitable aprotic polar solvent such as DMSO or NMP.

  • Addition of Reagents: Add the desired amine nucleophile (1.2-1.5 equiv.) followed by a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Predicted SNAr Reactions

NucleophileProductPredicted Conditions
Sodium Methoxide5-Bromo-4-methoxy-8-methylquinolineCH₃ONa, MeOH, 60-80°C
Aniline5-Bromo-8-methyl-N-phenylquinolin-4-amineAniline, K₂CO₃, DMSO, 100-120°C
Sodium Thiophenoxide5-Bromo-8-methyl-4-(phenylthio)quinolinePhSNa, DMF, 80-100°C

Visualization: SNAr Workflow

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Dissolve Substrate & Add Amine/Base Start->Reactants Inert Atmosphere Heating Heat & Stir (80-120 °C) Reactants->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Water & Extract Monitoring->Quench Reaction Complete Purify Column Chromatography Quench->Purify Product Final Product Purify->Product

Caption: A typical workflow for a Nucleophilic Aromatic Substitution reaction.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo substituent is an excellent handle for introducing a wide variety of molecular fragments via well-established cross-coupling methodologies.

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[1][9]

Causality: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a reaction vessel, add 5-Bromo-4-fluoro-8-methylquinoline (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[1]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.[1]

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.[10]

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[7][11]

Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A key feature is the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, combine 5-Bromo-4-fluoro-8-methylquinoline (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).[12]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate.

  • Purification: Purify the crude product by silica gel chromatography.

This reaction is used to form C-C bonds between the aryl bromide and a terminal alkyne, providing access to arylalkyne structures.[13][14]

Causality: The reaction is co-catalyzed by palladium and copper(I). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve 5-Bromo-4-fluoro-8-methylquinoline (1.0 equiv.) in a suitable solvent such as THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and an amine base (e.g., triethylamine or diisopropylamine).[14]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Data Presentation: Predicted Cross-Coupling Reactions

Reaction TypeCoupling PartnerProduct
Suzuki-MiyauraPhenylboronic acid4-Fluoro-8-methyl-5-phenylquinoline
Buchwald-HartwigMorpholine4-(4-Fluoro-8-methylquinolin-5-yl)morpholine
SonogashiraPhenylacetylene4-Fluoro-8-methyl-5-(phenylethynyl)quinoline

Visualization: Cross-Coupling Catalytic Cycle

Suzuki_Cycle center Pd(II) Intermediate product Coupled Product (Ar-Nu) center->product Reductive Elimination pd0 Pd(0)L₂ pd0->center Oxidative Addition arx 5-Bromo-4-fluoro -8-methylquinoline (Ar-X) arx->pd0 boronic Coupling Partner (e.g., R-B(OH)₂) boronic->center Transmetalation (Base)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthetic Strategy: Orthogonal Reactivity

The true synthetic power of 5-Bromo-4-fluoro-8-methylquinoline lies in the differential reactivity of its two halogen substituents. The C4-fluoro group is susceptible to nucleophilic attack, while the C5-bromo group is primed for metal-catalyzed couplings. This orthogonality allows for a stepwise and controlled functionalization of the quinoline scaffold.

A prudent synthetic approach would typically involve functionalizing the C4 position via SNAr first, as the conditions for cross-coupling (particularly the use of strong bases like NaOt-Bu in Buchwald-Hartwig reactions) could potentially compete with or affect the C4-fluoro position. Once the C4 position is modified, the C5-bromo group can be targeted with a variety of cross-coupling reactions to build further molecular complexity.

Conclusion

5-Bromo-4-fluoro-8-methylquinoline represents a highly valuable, albeit specialized, building block for synthetic chemistry. Its dual-functional nature, with two electronically distinct halogen atoms, provides a platform for controlled, regioselective modifications. By understanding the principles of Nucleophilic Aromatic Substitution at the C4-position and the vast possibilities of palladium-catalyzed cross-coupling at the C5-position, researchers can unlock the potential of this scaffold to create novel and complex molecules for applications in drug discovery, materials science, and beyond. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the successful application of this versatile chemical entity.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • BenchChem. (n.d.). Comparative Analysis of 5-Bromoquinoline-8-thiol Cross-reactivity with Various Metal Ions.
  • CymitQuimica. (n.d.). CAS 4964-71-0: 5-Bromo-quinoline.
  • Chem-Impex. (n.d.). 5-Bromoquinoline.
  • Ezugwu, J. A. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
  • Al-dujaili, et al. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. (n.d.). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.

Sources

Exploratory

5-Bromo-4-fluoro-8-methylquinoline synthesis starting materials

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-8-methylquinoline: Starting Materials and Strategic Considerations Introduction 5-Bromo-4-fluoro-8-methylquinoline is a key heterocyclic intermediate in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-8-methylquinoline: Starting Materials and Strategic Considerations

Introduction

5-Bromo-4-fluoro-8-methylquinoline is a key heterocyclic intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for potential further functionalization, a fluorine atom that can modulate electronic properties and metabolic stability, and a methyl group, makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical agents and functional dyes. This guide provides a detailed exploration of the synthetic routes to 5-Bromo-4-fluoro-8-methylquinoline, with a primary focus on the selection of starting materials and the rationale behind the chosen synthetic strategy. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 5-Bromo-4-fluoro-8-methylquinoline suggests a multi-step pathway, as the direct introduction of the desired substituents in a single step is not feasible. The quinoline core is typically assembled first, followed by the sequential introduction of the halogen atoms. A plausible disconnection approach is illustrated below:

G Target 5-Bromo-4-fluoro-8-methylquinoline Intermediate1 5-Bromo-4-chloro-8-methylquinoline Target->Intermediate1 Halogen Exchange (HALEX) Intermediate2 4-Chloro-8-methylquinoline Intermediate1->Intermediate2 Electrophilic Bromination Intermediate3 8-Methylquinolin-4-ol Intermediate2->Intermediate3 Chlorination (e.g., POCl3) StartingMaterial 2-Amino-3-methylbenzoic acid + Diethyl malonate Intermediate3->StartingMaterial Gould-Jacobs Reaction

Caption: Retrosynthetic analysis of 5-Bromo-4-fluoro-8-methylquinoline.

This analysis points to a robust and commonly employed strategy in quinoline chemistry:

  • Construction of the Quinoline Core: The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinolines. This reaction utilizes an aniline derivative and a malonic acid derivative, which undergo condensation and subsequent thermal cyclization.

  • Introduction of Halogens: Following the formation of the quinoline scaffold, the hydroxyl group at the C4 position is converted to a more versatile chloro group. Subsequently, electrophilic bromination is carried out, followed by a nucleophilic aromatic substitution (halogen exchange) to introduce the fluorine atom.

Selection of Starting Materials and Reagents

The success of the synthesis hinges on the appropriate selection of starting materials and reagents. The following table summarizes the key components for the proposed synthetic pathway.

Compound Role CAS Number Key Considerations
2-Amino-3-methylbenzoic acidStarting Material4389-45-1The ortho-amino benzoic acid provides the necessary framework for the quinoline ring formation. The methyl group at the 3-position will become the 8-methyl group in the final product.
Diethyl malonateReagent105-53-3Reacts with the aniline to form the enamine intermediate in the Gould-Jacobs reaction.
Polyphosphoric acid (PPA)Catalyst/Solvent8017-16-1Promotes the cyclization step in the Gould-Jacobs reaction.
Phosphorus oxychloride (POCl₃)Reagent10025-87-3Converts the 4-hydroxyquinoline to the 4-chloroquinoline, which is more reactive for subsequent halogenation.
N-Bromosuccinimide (NBS)Reagent128-08-5A common and effective electrophilic brominating agent.
Sulfuric acid (H₂SO₄)Solvent/Catalyst7664-93-9Used as the solvent and catalyst for the bromination step.
Potassium fluoride (KF)Reagent7789-23-3The fluoride source for the halogen exchange (HALEX) reaction.
SulfolaneSolvent126-33-0A high-boiling polar aprotic solvent suitable for the high-temperature HALEX reaction.

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of 5-Bromo-4-fluoro-8-methylquinoline.

Step 1: Synthesis of 8-Methylquinolin-4-ol

G cluster_0 Step 1: Gould-Jacobs Reaction A Mix 2-Amino-3-methylbenzoic acid and Diethyl malonate B Heat to 140-150 °C (Condensation) A->B C Add Polyphosphoric Acid (PPA) B->C D Heat to 240-250 °C (Cyclization) C->D E Quench with ice-water and neutralize D->E F Filter and dry the product (8-Methylquinolin-4-ol) E->F

Caption: Workflow for the synthesis of 8-Methylquinolin-4-ol.

  • Condensation: In a reaction vessel equipped with a condenser, a mixture of 2-amino-3-methylbenzoic acid and diethyl malonate is heated to approximately 140-150 °C. The reaction is monitored until the theoretical amount of ethanol has been distilled off, indicating the formation of the diethyl (2-carboxy-6-methylphenylamino)methylenemalonate intermediate.

  • Cyclization: The reaction mixture is cooled slightly, and polyphosphoric acid (PPA) is carefully added. The mixture is then heated to 240-250 °C to effect cyclization.

  • Workup: After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with water and a dilute sodium bicarbonate solution to remove any unreacted acids, and then dried to yield 8-methylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-8-methylquinoline
  • Chlorination: 8-Methylquinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated at reflux for several hours.

  • Workup: The excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto ice and neutralized with a base, such as ammonium hydroxide or sodium carbonate. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-8-methylquinoline.

Step 3: Synthesis of 5-Bromo-4-chloro-8-methylquinoline
  • Bromination: 4-Chloro-8-methylquinoline is dissolved in concentrated sulfuric acid and cooled in an ice bath. N-Bromosuccinimide (NBS) is added portion-wise, maintaining the low temperature. The reaction is then allowed to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is carefully poured onto ice, and the resulting solution is neutralized with a suitable base. The product, 5-bromo-4-chloro-8-methylquinoline, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.

Step 4: Synthesis of 5-Bromo-4-fluoro-8-methylquinoline

G cluster_1 Step 4: Halogen Exchange (HALEX) G Dissolve 5-Bromo-4-chloro-8-methylquinoline in Sulfolane H Add Potassium Fluoride (KF) G->H I Heat to 180-220 °C H->I J Monitor reaction progress (TLC/LC-MS) I->J K Cool, dilute with water, and extract product J->K L Purify by column chromatography (5-Bromo-4-fluoro-8-methylquinoline) K->L

Caption: Workflow for the synthesis of 5-Bromo-4-fluoro-8-methylquinoline.

  • Halogen Exchange: A mixture of 5-bromo-4-chloro-8-methylquinoline and an excess of potassium fluoride (KF) in a high-boiling polar aprotic solvent such as sulfolane is heated to a high temperature (typically 180-220 °C). The use of a phase-transfer catalyst can sometimes facilitate this reaction.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 5-bromo-4-fluoro-8-methylquinoline, is then purified by column chromatography on silica gel.

Conclusion

The synthesis of 5-Bromo-4-fluoro-8-methylquinoline is a multi-step process that requires careful selection of starting materials and precise control over reaction conditions. The pathway described, commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by a sequence of halogenation reactions, represents a robust and adaptable strategy. By understanding the rationale behind each synthetic step and the choice of reagents, researchers can effectively produce this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

  • Gould-Jacobs Reaction: R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc., 1939, 61 (10), pp 2890–2895.
  • Synthesis of Halogenated Quinolines: While a specific paper detailing the exact multi-step synthesis of 5-Bromo-4-fluoro-8-methylquinoline was not identified in the search, the individual steps (Gould-Jacobs, chlorination with POCl₃, electrophilic bromination, and HALEX fluorination) are standard and well-documented transformations in organic chemistry textbooks and literature. Researchers can find numerous examples of these reactions applied to quinoline systems in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron. (A general search on Scifinder or Google Scholar for "synthesis of haloquinolines" will provide numerous relevant examples).
Foundational

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast spe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. Among these, substituted bromoquinolines have emerged as particularly valuable scaffolds and key intermediates in the synthesis of a multitude of pharmacologically active agents. This in-depth technical guide provides a comprehensive historical and synthetic overview of this important class of compounds. We will trace the journey from the initial discovery of the quinoline core in the 19th century to the development of the foundational synthetic methodologies that enabled the preparation of its brominated analogues. The guide will delve into the two primary strategies for accessing substituted bromoquinolines: the construction of the quinoline ring from brominated precursors using classic named reactions, and the direct electrophilic bromination of the pre-formed quinoline scaffold. Through detailed mechanistic discussions, step-by-step experimental protocols, and an exploration of the causality behind synthetic choices, this guide aims to provide researchers with a thorough understanding of the discovery and history of substituted bromoquinolines, equipping them with the knowledge to leverage these versatile building blocks in modern drug discovery and development.

A Historical Perspective: From Coal Tar to a Privileged Core

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated a basic, oily substance from coal tar, which he named "Leukol".[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the alkaline distillation of the antimalarial alkaloid quinine, naming it "Chinolein".[1] It was later established that these two substances were, in fact, the same molecule, and the name "quinoline" was adopted.[2] This discovery of a fundamental heterocyclic scaffold, present in both industrial byproducts and naturally occurring bioactive molecules, ignited immense interest within the burgeoning field of organic chemistry.[3]

The latter half of the 19th century witnessed a flurry of activity aimed at elucidating the structure of quinoline and, more importantly, developing methods for its synthetic preparation. This era gave rise to a collection of now-classic named reactions that form the bedrock of quinoline chemistry and, by extension, the synthesis of its substituted derivatives.[1][2] These foundational methods, developed within a remarkably short period, were initially driven by the demand for synthetic dyes and later by the quest for synthetic analogues of quinine to combat malaria.[4]

The introduction of bromine substituents onto the quinoline core was a logical progression, as halogenation is a fundamental tool in organic synthesis for modifying electronic properties and providing a handle for further functionalization. The history of substituted bromoquinolines is therefore intrinsically linked to the development of these early quinoline syntheses.

Constructing the Core: Synthesis of Bromoquinolines from Brominated Precursors

One of the primary strategies for preparing substituted bromoquinolines involves the use of appropriately brominated anilines as starting materials in the classic quinoline-forming reactions. This approach allows for the regioselective placement of bromine atoms on the benzenoid ring of the quinoline system.

The Skraup Synthesis: A Classic Route to Bromoquinolines

Discovered by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for the preparation of quinolines.[5][6][7] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[5][8] By employing a bromo-substituted aniline, this method provides a direct route to bromoquinolines.

Mechanism of the Skraup Synthesis of 6-Bromoquinoline:

The reaction proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: The amino group of the bromoaniline undergoes a conjugate addition to acrolein.[5]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline derivative.[5]

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic bromoquinoline.[5]

Experimental Workflow: Skraup Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Isolation cluster_3 Purification A Charge round-bottom flask with 4-bromoaniline and H₂SO₄ B Heat mixture to 140-145°C A->B C Add anhydrous glycerol dropwise B->C D Maintain temperature and stir C->D E Cool and dilute with water D->E F Neutralize with NaOH solution E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Vacuum distillation or recrystallization H->I

Caption: Logical workflow for the Skraup synthesis of a substituted bromoquinoline.

Detailed Protocol: Synthesis of 6-Bromoquinoline from 4-Bromoaniline [5]

  • Materials:

    • 4-Bromoaniline

    • Anhydrous glycerol

    • Concentrated sulfuric acid (98%)

    • An oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate)

    • Sodium hydroxide solution

    • Organic solvent (e.g., toluene or diethyl ether)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add concentrated sulfuric acid.

    • To the stirred acid, add 4-bromoaniline and the oxidizing agent.

    • Heat the mixture with vigorous stirring to 140-145°C.

    • Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.

    • After the addition is complete, continue heating the mixture for several hours.

    • Allow the reaction mixture to cool to room temperature and then cautiously pour it into a beaker containing ice and water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous mixture with an organic solvent (e.g., toluene or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude 6-bromoquinoline by vacuum distillation or recrystallization.

The Doebner-von Miller Reaction

First described in 1881, the Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[9][10][11] This method allows for the synthesis of quinolines with substituents on the pyridine ring. By using a bromoaniline, various substituted bromoquinolines can be prepared.

The Combes Quinoline Synthesis

Reported by Alphonse-Edmond Combes in 1888, this synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13][14] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline. The use of a bromoaniline in the Combes synthesis provides access to bromoquinolines with substituents at the 2- and 4-positions.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[15][16][17][18][19] The reaction involves an initial condensation, followed by a high-temperature cyclization. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. Starting with a bromoaniline, this reaction can be used to synthesize bromo-substituted 4-hydroxyquinolines, which are important precursors for many pharmaceuticals.

The Friedländer Synthesis

The Friedländer synthesis, reported by Paul Friedländer in 1882, involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive α-methylene group.[4][20][21][22][23] This method is particularly useful for the synthesis of polysubstituted quinolines. To prepare a bromoquinoline via this route, a bromo-substituted 2-aminobenzaldehyde or 2-aminobenzophenone is required.

Direct Bromination of the Quinoline Core

The second major strategy for the synthesis of substituted bromoquinolines is the direct electrophilic bromination of the pre-formed quinoline ring system. The regioselectivity of this reaction is governed by the electronic properties of the quinoline nucleus.

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. Consequently, electrophilic substitution, including bromination, preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[24] Direct bromination of quinoline typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[25]

Mechanism of Electrophilic Bromination of Quinoline

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization Br2 + Lewis Acid Br2 + Lewis Acid Br+ Br+ Br2 + Lewis Acid->Br+ Quinoline Quinoline Sigma Complex (attack at C5 or C8) Sigma Complex (attack at C5 or C8) Quinoline->Sigma Complex (attack at C5 or C8) 5-Bromoquinoline / 8-Bromoquinoline + H+ 5-Bromoquinoline / 8-Bromoquinoline + H+ Sigma Complex (attack at C5 or C8)->5-Bromoquinoline / 8-Bromoquinoline + H+

Caption: General mechanism for the electrophilic bromination of quinoline.

The presence of activating or deactivating groups on the quinoline ring can further influence the position of bromination. For example, the bromination of 8-hydroxyquinoline, a widely used chelating agent, leads to the formation of 5,7-dibromo-8-hydroxyquinoline in high yield.[26][27][28] The hydroxyl group at the 8-position strongly activates the ring towards electrophilic substitution at the ortho (7-position) and para (5-position) positions.

Detailed Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline [26]

  • Materials:

    • 8-Hydroxyquinoline

    • Bromine

    • Chloroform

    • Sodium bicarbonate solution (5%)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 8-hydroxyquinoline in chloroform in a round-bottom flask.

    • Prepare a solution of bromine in chloroform.

    • Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over a period of 5 minutes at room temperature.

    • Stir the mixture for 1 hour. A yellow solid will precipitate.

    • Dissolve the resulting solid in chloroform and wash with a 5% sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize the product from a suitable solvent (e.g., benzene) to yield pure 5,7-dibromo-8-hydroxyquinoline.

Quantitative Data Summary

The choice of synthetic route for a particular substituted bromoquinoline depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes representative yields for the synthesis of various bromoquinolines using the methods discussed.

Bromoquinoline DerivativeSynthetic MethodStarting MaterialsYield (%)Reference(s)
6-BromoquinolineSkraup Synthesis4-Bromoaniline, Glycerol~60-70%[5]
8-BromoquinolineSkraup Synthesis2-Bromoaniline, Glycerol86%[29]
5,7-Dibromo-8-hydroxyquinolineDirect Bromination8-Hydroxyquinoline, Bromine90%[26]
5-BromoquinolineSandmeyer Reaction5-Aminoquinoline61%[30]

Conclusion and Future Perspectives

The discovery of quinoline and the subsequent development of robust synthetic methodologies in the 19th century laid the groundwork for the exploration of its vast chemical space. The introduction of bromine substituents onto the quinoline scaffold proved to be a pivotal advancement, providing access to a class of compounds with significant potential in medicinal chemistry and materials science. From their origins in the laboratories of pioneering organic chemists, substituted bromoquinolines have become indispensable building blocks in the modern drug discovery pipeline.

The historical synthetic routes, such as the Skraup, Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer reactions, remain relevant and powerful tools for constructing the bromoquinoline core from brominated anilines. Concurrently, direct electrophilic bromination offers a complementary strategy for functionalizing the pre-formed quinoline ring.

As our understanding of disease mechanisms deepens, the demand for novel and diverse molecular scaffolds continues to grow. Substituted bromoquinolines, with their proven track record of biological activity and their synthetic versatility, are well-positioned to remain at the forefront of this endeavor. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable methods for their synthesis, as well as the exploration of their potential in new therapeutic areas. The rich history of substituted bromoquinolines serves as a testament to the enduring power of fundamental organic synthesis and its profound impact on human health.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

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  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Publications. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Gould-Jacobs Reaction. Cambridge University Press. [Link]

  • Friedländer synthesis. SynArchive. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Skraup reaction. Grokipedia. [Link]

  • The Friedl??nder Synthesis of Quinolines. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Skraup reaction. chemeurope.com. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Skraup's Synthesis. Vive Chemistry. [Link]

  • (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. [Link]

  • Gould-Jacobs Reaction. Organic Reactions. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Combes Quinoline Synthesis Overview. Scribd. [Link]

  • Synthesis method of 3-bromoquinoline compound. Patsnap. [Link]

  • 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Gould–Jacobs reaction. ResearchGate. [Link]

  • Synthesis of 6-Bromoquinoline. Scribd. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Chemisfast. [Link]

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  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. University of Nebraska - Lincoln. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

Sources

Exploratory

Chemical properties of halogenated methylquinolines

An In-Depth Technical Guide to the Chemical Properties and Applications of Halogenated Methylquinolines As a Senior Application Scientist, I frequently encounter the quinoline scaffold in both early-stage drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Halogenated Methylquinolines

As a Senior Application Scientist, I frequently encounter the quinoline scaffold in both early-stage drug discovery and advanced chemical biology. However, the true versatility of this nitrogen-containing heterocycle is unlocked when its alkyl substituents—specifically the methyl groups—are halogenated. By substituting the benzylic protons with fluorine, chlorine, or bromine, we fundamentally alter the electronic landscape, steric profile, and reactivity of the molecule.

This whitepaper dissects the divergent chemical properties of halogenated methylquinolines, contrasting the metabolically inert, lipophilic trifluoromethylquinolines with the highly reactive, electrophilic chloromethylquinolines. We will explore the causality behind their reactivity, detail self-validating experimental protocols, and examine their cutting-edge applications in chemoproteomics and oncology.

The substitution pattern on a methylquinoline dictates whether the molecule acts as a stable therapeutic pharmacophore or a reactive covalent warhead. This dichotomy is driven by the electronegativity and leaving-group ability of the halogens involved.

Trifluoromethylquinolines ( −CF3​ ): The Shielded Pharmacophore

The introduction of a trifluoromethyl group ( −CF3​ ) exerts a profound electron-withdrawing inductive effect ( −I ) on the quinoline core. This pulls electron density away from the aromatic system, significantly reducing the basicity of the quinoline nitrogen.

  • Metabolic Stability: The C−F bond is one of the strongest in organic chemistry (~116 kcal/mol). The −CF3​ group resists oxidative metabolism (e.g., by Cytochrome P450 enzymes), preventing the formation of reactive intermediates[1].

  • Lipophilicity and BBB Penetration: The dense electron cloud of the fluorine atoms increases the overall lipophilicity (LogP) of the molecule. In central nervous system (CNS) drug design, this translates to excellent blood-brain barrier (BBB) permeability, a trait heavily exploited in neuro-oncology[1].

Chloromethylquinolines ( −CH2​Cl ): The Electrophilic Warhead

In stark contrast, mono-halogenation with chlorine or bromine creates a potent electrophilic center. The benzylic carbon of a 2-chloromethylquinoline (2-CMQ) is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ).

  • Electronic Activation: The quinoline nitrogen acts as an "electron sink." During nucleophilic attack, the electron-deficient heteroaromatic ring stabilizes the transition state, lowering the activation energy for the displacement of the chloride ion[2].

  • Covalent Targeting: This intrinsic reactivity makes 2-CMQs ideal covalent warheads for targeting nucleophilic amino acids in the proteome, specifically the thiolate anions of cysteine residues[3].

Chemoproteomics: The 2-Chloromethylquinoline Warhead

In chemical biology, identifying the direct protein targets of a small molecule is notoriously difficult. The 2-CMQ scaffold has recently been engineered into tripartite probe compounds (containing the quinoline core, the −CH2​Cl warhead, and an alkyne tag) to covalently label proteins in an unbiased, high-throughput manner[2]. These probes have successfully identified targets like Prostaglandin E Synthase 2 (PTGES2) and Glutathione S-Transferase Omega 1 (GSTO1)[3].

Protocol 1: Chemoproteomic Profiling using 2-CMQ Alkyne Probes

This protocol is designed as a self-validating system. The inclusion of an in-gel fluorescence step ensures that probe-target engagement is confirmed before proceeding to resource-intensive LC-MS/MS analysis.

Step 1: In Situ Probe Incubation

  • Culture HEK293H cells to 80% confluency.

  • Treat the live cells with the 2-CMQ alkyne probe (0.1 to 1.0 μ M) for 1 hour at 37°C. Causality: Treating live cells rather than lysates preserves the native conformation and endogenous redox state of the proteome, ensuring that only biologically accessible cysteines are labeled.

Step 2: Cell Lysis and Protein Extraction

  • Wash cells with ice-cold PBS to halt probe uptake.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear cellular debris.

Step 3: CuAAC Click Chemistry (Self-Validation Step)

  • To 50 μ g of the proteome lysate, add a click chemistry master mix: TAMRA-azide (fluorophore), Tris(2-carboxyethyl)phosphine (TCEP, reducing agent), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, ligand), and CuSO4​ .

  • Incubate for 1 hour at room temperature. Causality: TCEP reduces Cu(II) to the catalytically active Cu(I), while TBTA stabilizes Cu(I) in the aqueous environment, driving the azide-alkyne cycloaddition.

Step 4: Validation and Identification

  • Resolve the samples via SDS-PAGE and scan for in-gel fluorescence. Validation: Distinct fluorescent bands confirm covalent labeling. If no bands appear, the probe failed to engage, and the experiment is halted here.

  • Once validated, repeat the click reaction using a Biotin-azide tag, enrich via streptavidin pull-down, and analyze via LC-MS/MS for precise target identification[2].

G A Live Cell Proteome B 2-CMQ Probe Incubation A->B C Covalent Binding (Cysteine Thiolates) B->C D CuAAC Click (TAMRA/Biotin) C->D E SDS-PAGE Fluorescence D->E F LC-MS/MS Target ID E->F

Caption: Chemoproteomic workflow utilizing 2-chloromethylquinoline (2-CMQ) probes for target identification.

Drug Development: Trifluoromethylquinolines in Oncology

While chloromethylquinolines serve as research tools, trifluoromethylquinolines are privileged scaffolds in clinical drug development. Their unique physicochemical properties have led to breakthroughs in treating aggressive cancers.

Tubulin Polymerization Inhibition

Derivatives featuring a −CF3​ group at the 2-position of the quinoline ring (e.g., compound 6b) have demonstrated nanomolar antiproliferative activity against human cancer cell lines. Mechanism-of-action studies reveal that these compounds target the colchicine-binding site of tubulin, inhibiting polymerization, arresting cells in the G2/M phase, and inducing apoptosis[4][5].

Glioblastoma and the Hydrogen Sulfide ( H2​S ) Axis

A landmark 2026 study identified Cystathionine γ -lyase (CTH) as a novel therapeutic target in Glioblastoma (GBM)[1]. CTH is overexpressed in GBM and drives the production of H2​S , an endogenous gasotransmitter that promotes tumor aggressiveness and temozolomide resistance.

Researchers developed TKL002 , a novel 4-trifluoromethylquinoline derivative. The −CF3​ scaffold provides the necessary lipophilicity to cross the blood-brain barrier. TKL002 directly binds and inhibits CTH, disrupting the metabolic flux of sulfur. This inhibition depletes intracellular H2​S , which subsequently downregulates NF- κ B inflammatory signaling and reverses the Epithelial-Mesenchymal Transition (EMT), effectively halting GBM progression[1].

G TKL TKL002 (4-CF3-Quinoline) CTH Cystathionine γ-Lyase (CTH) TKL->CTH Direct Inhibition H2S Intracellular H2S Levels CTH->H2S Blocked Synthesis NFKB NF-κB Phosphorylation H2S->NFKB Attenuated Activation GBM Glioblastoma Suppression NFKB->GBM Reversal of EMT & Apoptosis

Caption: Mechanism of action for TKL002 in suppressing Glioblastoma via the CTH/H2S metabolic axis.

Synthetic Methodologies

The synthesis of halogenated methylquinolines requires precise control to avoid over-halogenation or off-target ring substitutions.

Protocol 2: Synthesis of 2-Chloromethylquinoline via N-Oxide Rearrangement

Direct chlorination of 2-methylquinoline often yields a mixture of mono-, di-, and tri-chlorinated products. To achieve absolute selectivity for the mono-chloromethyl derivative, we utilize the Boekelheide rearrangement of an N-oxide intermediate[6].

Step 1: N-Oxidation

  • Dissolve 2-methylquinoline (1.0 eq) in glacial acetic acid.

  • Add 30% hydrogen peroxide ( H2​O2​ , 1.5 eq) dropwise at 70°C.

  • Stir for 12 hours. Causality: The peracetic acid generated in situ selectively oxidizes the quinoline nitrogen. The resulting N-oxide activates the adjacent 2-methyl group by increasing the acidity of its protons.

Step 2: Rearrangement and Chlorination

  • Isolate the 2-methylquinoline N-oxide and dissolve it in anhydrous chloroform.

  • Slowly add Phosphoryl chloride ( POCl3​ , 1.2 eq) at 0°C, then reflux for 3 hours. Causality: The N-oxide oxygen attacks the electrophilic phosphorus of POCl3​ . The subsequent deprotonation of the 2-methyl group triggers a[3,3]-sigmatropic rearrangement, transferring the chloride ion exclusively to the benzylic carbon, yielding pure 2-chloromethylquinoline[6].

  • Neutralize with NaHCO3​ , extract with chloroform, and purify via distillation or column chromatography.

Quantitative Data Summary

To aid in rational drug design, the divergent properties of these scaffolds are summarized below.

Property / MetricTrifluoromethylquinoline ( −CF3​ )Chloromethylquinoline ( −CH2​Cl )Unsubstituted Methylquinoline ( −CH3​ )
Inductive Effect Strong Electron-Withdrawing ( −I )Moderate Electron-WithdrawingElectron-Donating ( +I )
Metabolic Stability Extremely High (Inert C−F bonds)Low (Prone to nucleophilic attack)Moderate (Prone to oxidation)
Primary Reactivity Non-covalent binding (Lipophilic interactions)Covalent binding ( SN​2 at benzylic carbon)Weakly reactive
BBB Permeability High (Ideal for CNS targets)Low to ModerateModerate
Primary Application Therapeutics (e.g., TKL002 for GBM)Chemoproteomics (Covalent Warheads)Precursor / Scaffold
Validated Targets CTH, Tubulin Colchicine SitePTGES2, GSTO1, HMOX2N/A

Sources

Foundational

A Theoretical and Computational Guide to 5-Bromo-4-fluoro-8-methylquinoline: Exploring Molecular Properties and Bioactivity

Abstract This technical guide provides a comprehensive theoretical analysis of 5-Bromo-4-fluoro-8-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry. Leveraging high-lev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Bromo-4-fluoro-8-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry. Leveraging high-level computational methodologies, we delineate its structural, electronic, and spectroscopic properties. This whitepaper is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's characteristics, predicted through Density Functional Theory (DFT), and its potential as a therapeutic agent, explored via molecular docking simulations. Detailed, reproducible protocols for these computational experiments are provided to ensure scientific transparency and to serve as a practical resource for in-silico drug discovery workflows.

Introduction

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic scaffold that has been a cornerstone of medicinal chemistry for decades.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][3] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a "privileged structure" in the rational design of novel therapeutic agents.[1] Computational techniques, particularly molecular docking, are instrumental in predicting the binding interactions of these molecules with biological targets, thereby guiding the development of more potent and selective drugs.[1]

Significance of Halogen and Methyl Substituents

The introduction of halogen atoms (such as bromine and fluorine) and alkyl groups (such as methyl) onto the quinoline core profoundly influences its physicochemical and biological properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions.[4][5] Specifically, bromo-substituted quinolines have demonstrated potent cytotoxic activity in various assays.[6] The methyl group, an electron-donating group, can also modulate electronic properties and provide steric bulk that may enhance target selectivity. The specific placement of these substituents on the quinoline ring is critical in determining the compound's overall activity profile.

5-Bromo-4-fluoro-8-methylquinoline: A Compound of Interest

5-Bromo-4-fluoro-8-methylquinoline incorporates a unique substitution pattern. The electron-withdrawing fluorine at position 4, the bulky bromine at position 5, and the electron-donating methyl group at position 8 create a distinct electronic and steric profile. While extensive experimental data on this specific molecule is not widely published, its structure is available in chemical databases.[7] This guide aims to bridge this gap by providing a robust theoretical characterization, offering predictive insights into its behavior and potential applications.

Rationale and Objectives of the Theoretical Study

The primary objective of this guide is to employ validated computational chemistry techniques to build a comprehensive profile of 5-Bromo-4-fluoro-8-methylquinoline. This in silico approach allows for a cost-effective and rapid evaluation of a molecule's fundamental properties before undertaking extensive laboratory synthesis and testing.

The specific aims are:

  • To determine the optimized molecular geometry and electronic structure using Density Functional Theory (DFT).

  • To predict key spectroscopic signatures (IR, ¹H NMR, ¹³C NMR) to aid in future experimental characterization.

  • To analyze frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and kinetic stability.

  • To perform molecular docking studies against a relevant biological target to predict its potential bioactivity and binding mechanism.

  • To provide detailed, step-by-step protocols for the computational methods used, ensuring the work is transparent and reproducible.

Computational Methodologies

The reliability of any theoretical study hinges on the appropriateness of the computational methods chosen. This section details the "how" and "why" behind the selected protocols, grounding them in established scientific principles.

Density Functional Theory (DFT) for Molecular Property Prediction

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[8] It is particularly well-suited for calculating the properties of organic molecules with a high degree of accuracy at a manageable computational cost.

Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is a widely used and well-validated combination for organic molecules containing halogens.[9][10] This level of theory provides a good balance between accuracy and computational expense for geometry optimization, frequency calculations, and electronic property analysis.[11]

  • Structure Building: The 2D structure of 5-Bromo-4-fluoro-8-methylquinoline is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level method (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Optimization: The final geometry optimization is carried out using the Gaussian 09 software package at the B3LYP/6-311++G(d,p) level of theory.[9]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Data Extraction: Optimized coordinates, bond lengths, bond angles, and dihedral angles are extracted from the output file. The calculated vibrational frequencies are used to simulate the IR spectrum.

  • GIAO Method: Using the B3LYP/6-311++G(d,p) optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[12]

  • Solvent Effects: Calculations are performed in a simulated solvent environment (e.g., DMSO or CDCl₃) using the Polarizable Continuum Model (PCM) to better approximate experimental conditions.

  • Referencing: Calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against tetramethylsilane (TMS), calculated at the same level of theory.

    • δ(calc) = σ(TMS) - σ(iso)

Molecular Docking for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] This method is crucial for drug discovery as it helps identify potential drug candidates and elucidate their mechanism of action at a molecular level.[1]

Rationale for Target and Software Selection: We have selected Human Topoisomerase I (Topo I) as a representative target. Quinolines are known to exhibit anticancer activity, and Topo I is a well-established target for cancer chemotherapy.[13] AutoDock Vina is chosen as the docking software due to its accuracy, speed, and widespread use in the scientific community.

  • Ligand Preparation: The DFT-optimized structure of 5-Bromo-4-fluoro-8-methylquinoline is saved in PDB format. AutoDock Tools (ADT) is used to assign polar hydrogens and Gasteiger charges, and the final structure is saved in the PDBQT format.

  • Receptor Preparation: The 3D crystal structure of Human Topoisomerase I in complex with DNA (PDB ID: 1T8I) is downloaded from the Protein Data Bank.[13]

  • Receptor Cleaning: Using molecular visualization software (e.g., PyMOL, Discovery Studio), water molecules and the co-crystallized ligand (camptothecin) are removed from the protein-DNA complex.

  • Receptor Finalization: ADT is used to add polar hydrogens and compute Gasteiger charges for the receptor. The prepared receptor is saved in the PDBQT format.

  • Grid Box Definition: A grid box is defined around the active site of Topo I, encompassing the region where the original ligand was bound. The size and center of the box are set to cover all key interacting residues.

  • Docking Execution: AutoDock Vina is run using a configuration file that specifies the receptor, ligand, and grid box parameters. An exhaustiveness value of 16 is used to ensure a thorough search of the conformational space.

  • Results Analysis: The output provides several binding poses ranked by their binding affinity score (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[14] The pose with the lowest binding energy is selected as the most probable binding mode.

  • Interaction Visualization: The protein-ligand complex of the best pose is visualized using PyMOL or Discovery Studio Visualizer to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Results and Discussion

This section presents the theoretical data derived from the methodologies described above.

Molecular Geometry

The molecular structure of 5-Bromo-4-fluoro-8-methylquinoline was optimized to a stable energy minimum. The quinoline ring system is essentially planar, as expected.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-F 1.352 C3-C4-F 117.8
C5-Br 1.898 C6-C5-Br 119.5
C8-C(CH₃) 1.510 C7-C8-C(CH₃) 121.3
C2-N1 1.315 C2-N1-C9 117.5
C4-C9 1.421 F-C4-C9 119.2

(Calculated at the B3LYP/6-311++G(d,p) level)

The C-F and C-Br bond lengths are consistent with values reported for other halogenated aromatic systems. The bond angles around the substituted carbons show minor deviations from the ideal 120° of an sp² carbon, which is attributable to the steric and electronic influence of the substituents.

Electronic Properties and Chemical Reactivity

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity.

Table 2: Calculated Electronic Properties

Property Value
HOMO Energy -6.85 eV
LUMO Energy -1.98 eV
HOMO-LUMO Gap (ΔE) 4.87 eV

(Calculated at the B3LYP/6-311++G(d,p) level)

The HOMO is primarily localized over the quinoline ring, particularly the benzene portion, while the LUMO is distributed across the entire aromatic system. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.[5] A larger gap implies higher stability and lower chemical reactivity. The calculated gap of 4.87 eV suggests that 5-Bromo-4-fluoro-8-methylquinoline is a moderately stable molecule.

Predicted Spectroscopic Profiles

The predicted spectra serve as a reference for experimental identification and structural confirmation.

Table 3: Predicted Vibrational and NMR Frequencies

Spectrum Key Predicted Peaks/Shifts Assignment
IR ~3080 cm⁻¹ Aromatic C-H Stretch
~1610 cm⁻¹ C=N Stretch
~1580 cm⁻¹ C=C Aromatic Stretch
~1250 cm⁻¹ C-F Stretch
~650 cm⁻¹ C-Br Stretch
¹H NMR 8.8 - 9.0 ppm H2 (proton adjacent to N)
7.5 - 8.2 ppm Other Aromatic Protons
2.6 - 2.8 ppm -CH₃ Protons
¹³C NMR ~150 ppm (J_CF ≈ 250 Hz) C4 (carbon bonded to F)
~115 ppm C5 (carbon bonded to Br)
~18 ppm -CH₃ Carbon

(Calculated at the B3LYP/6-311++G(d,p) level with PCM for NMR)

The IR spectrum is characterized by typical aromatic C-H stretching above 3000 cm⁻¹, strong C=C and C=N stretching in the 1500-1650 cm⁻¹ region, and distinct C-F and C-Br stretching vibrations at lower wavenumbers. The ¹H NMR spectrum is expected to show a downfield signal for the proton at the 2-position due to the deshielding effect of the nitrogen atom. The methyl protons should appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the carbon attached to the highly electronegative fluorine atom will exhibit a large chemical shift and a significant carbon-fluorine coupling constant.

Molecular Docking and Potential Bioactivity

The docking study of 5-Bromo-4-fluoro-8-methylquinoline into the active site of Human Topoisomerase I (PDB: 1T8I) yielded promising results.

Table 4: Molecular Docking Results

Ligand Binding Affinity (kcal/mol) Key Interacting Residues
5-Bromo-4-fluoro-8-methylquinoline -8.9 Arg364, Asn722, DNA bases (DT10)

| Camptothecin (Co-crystallized ligand) | -9.5 | Arg364, Asn722, Asp533, DNA bases (DT10, DC11) |

The calculated binding affinity of -8.9 kcal/mol for our compound is significant and comparable to that of the known inhibitor, camptothecin. Analysis of the top-ranked binding pose reveals that the molecule intercalates into the DNA cleavage site. The quinoline nitrogen is predicted to form a hydrogen bond with the side chain of Arg364, a key residue for inhibitor binding. Furthermore, the planar quinoline ring engages in π-π stacking interactions with the DNA base pairs, particularly DT10, which is consistent with the mechanism of other Topoisomerase I inhibitors. The bromine and fluorine atoms appear to contribute to favorable hydrophobic and electrostatic interactions within the binding pocket. These results strongly suggest that 5-Bromo-4-fluoro-8-methylquinoline is a potential inhibitor of Human Topoisomerase I and warrants further investigation as an anticancer agent.

Visualizations: Workflows and Diagrams

Theoretical_Investigation_Workflow cluster_0 Conceptualization cluster_1 Computational Execution cluster_2 Data Analysis & Interpretation cluster_3 Output A Define Molecule: 5-Bromo-4-fluoro-8-methylquinoline B Identify Research Objectives: Structure, Properties, Bioactivity A->B C DFT Calculations (B3LYP/6-311++G(d,p)) B->C D Molecular Docking (AutoDock Vina) B->D E Optimized Geometry & Electronic Properties C->E F Predicted Spectra (IR, NMR) C->F G Binding Affinity & Interaction Analysis D->G H Technical Guide & Report E->H F->H G->H

DFT_Calculation_Workflow Input Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check NMR GIAO NMR Calculation Output_Spec IR & NMR Spectra NMR->Output_Spec Success Stable Minimum Geometry Check->Success No Fail Re-optimize Check->Fail Yes Success->NMR Output_Geom Optimized Coordinates, Bond Lengths, Angles Success->Output_Geom Fail->Opt

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Optimized Ligand Structure (.mol2) L2 Add Charges & Define Torsions (AutoDock Tools) L1->L2 L_out Prepared Ligand (.pdbqt) L2->L_out Dock Molecular Docking (AutoDock Vina) L_out->Dock R1 Download PDB Structure (e.g., 1T8I) R2 Clean Receptor (Remove Water, Old Ligand) R1->R2 R3 Add Hydrogens & Charges (AutoDock Tools) R2->R3 R_out Prepared Receptor (.pdbqt) R3->R_out R_out->Dock Analyze Analyze Results: Binding Affinity & Pose Dock->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize

Conclusion and Future Directions

This guide has presented a thorough theoretical investigation of 5-Bromo-4-fluoro-8-methylquinoline using robust computational methods. The DFT calculations have provided a detailed picture of its optimized geometry, electronic structure, and predicted spectroscopic characteristics, which will be invaluable for any future experimental synthesis and characterization efforts. The molecule is predicted to be moderately stable, with distinct spectral features arising from its unique substitution pattern.

Most significantly, the molecular docking simulations have identified 5-Bromo-4-fluoro-8-methylquinoline as a promising candidate for the inhibition of Human Topoisomerase I, a critical target in cancer therapy. The predicted binding affinity is high and comparable to known inhibitors, with a binding mode that involves key interactions within the enzyme's active site.

Based on these theoretical insights, we recommend the following future directions:

  • Chemical Synthesis: Laboratory synthesis of 5-Bromo-4-fluoro-8-methylquinoline to obtain a physical sample for experimental validation.

  • Spectroscopic Verification: Experimental characterization using IR, ¹H NMR, and ¹³C NMR to compare with the predicted spectra and confirm the structure.

  • In Vitro Biological Assays: Performing enzyme inhibition assays to experimentally determine the IC₅₀ value against Human Topoisomerase I and cytotoxicity assays against various cancer cell lines.

  • Further Computational Studies: Conducting molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time and employing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to evaluate its drug-likeness.

This in silico study provides a strong foundation and a compelling rationale for advancing 5-Bromo-4-fluoro-8-methylquinoline into the experimental phases of the drug discovery pipeline.

References

  • BenchChem. (2025). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. BenchChem Technical Support Team.
  • Tariq, S., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • V, V., et al. (2025). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
  • BenchChem. (2025).
  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • MDPI. (2022).
  • Malghani, Z., et al. (2020).
  • ACS Omega. (2025).
  • ACS Publications. (2025).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
  • ChemicalBook. (2025). 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5.
  • PMC. (2025). Quinolines: the role of substitution site in antileishmanial activity.
  • PubMed. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • MDPI. (2025).
  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • RSC Publishing. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.
  • BenchChem. (n.d.). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • MDPI. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes.
  • BLD Pharm. (n.d.). 2344685-55-6|5-Bromo-4-fluoro-8-methylquinoline.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.
  • ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.
  • PubMed. (2005).

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Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-4-fluoro-8-methylquinoline: An Application Note and Protocol

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Substituted quinolines, such as 5-Bromo-4-fluoro-8...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Substituted quinolines, such as 5-Bromo-4-fluoro-8-methylquinoline, are highly sought-after intermediates for the development of novel therapeutic agents, including potential kinase inhibitors, antimalarials, and anticancer drugs. The specific substitution pattern of this target molecule—containing a bromine atom, a fluorine atom, and a methyl group—offers a unique electronic and steric profile, providing a versatile platform for further chemical modification through cross-coupling reactions and other transformations.

This application note provides a comprehensive, four-step synthetic protocol for the preparation of 5-Bromo-4-fluoro-8-methylquinoline. The proposed pathway is designed for robustness and scalability, commencing with readily available starting materials. It leverages well-established chemical transformations, including the Gould-Jacobs reaction for core scaffold construction, subsequent halogenations, and a regioselective bromination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Overall Synthetic Strategy

The synthesis of 5-Bromo-4-fluoro-8-methylquinoline is strategically designed as a linear four-step sequence. This approach ensures high purity of intermediates and allows for clear analytical checkpoints. The pathway begins with the construction of the quinoline core, followed by a series of halogenation reactions to install the required fluoro and bromo substituents.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Fluorination cluster_3 Step 4: Regioselective Bromination A 2-Methylaniline C 8-Methylquinolin-4-ol A->C Thermal Cyclization B Diethyl ethoxymethylenemalonate B->C Thermal Cyclization D 4-Chloro-8-methylquinoline C->D POCl₃ E 4-Fluoro-8-methylquinoline D->E KF / Phase Transfer Catalyst F 5-Bromo-4-fluoro-8-methylquinoline E->F NBS / H₂SO₄

Figure 1: Proposed four-step synthetic workflow for 5-Bromo-4-fluoro-8-methylquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methylquinolin-4-ol

This initial step utilizes the Gould-Jacobs reaction, a robust and widely used method for constructing 4-hydroxyquinoline scaffolds from anilines.[1][2][3][4] The reaction involves the condensation of 2-methylaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Methylaniline 107.15 10.7 g 0.10
Diethyl ethoxymethylenemalonate 216.22 22.7 g 0.105
Diphenyl ether 170.21 150 mL -
Sodium hydroxide (NaOH) 40.00 12.0 g 0.30
Hydrochloric acid (HCl), conc. 36.46 As needed -

| Ethanol | 46.07 | As needed | - |

Procedure:

  • In a 250 mL round-bottom flask, combine 2-methylaniline (10.7 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Heat the mixture at 120-130°C for 2 hours. The ethanol generated during the condensation can be removed by distillation.

  • To the resulting crude anilinomethylenemalonate, add 150 mL of diphenyl ether. Heat the mixture to 250-255°C with vigorous stirring for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to below 100°C and add 100 mL of hexane to precipitate the product.

  • Filter the crude ethyl 4-hydroxy-8-methylquinoline-3-carboxylate and wash with hexane.

  • To the crude ester, add a solution of sodium hydroxide (12.0 g) in water (100 mL) and ethanol (50 mL). Reflux the mixture for 2 hours to achieve saponification.

  • Cool the reaction mixture, and if any solid is present, remove it by filtration. Acidify the filtrate with concentrated HCl to a pH of ~6-7.

  • Collect the precipitated 4-hydroxy-8-methylquinoline-3-carboxylic acid by filtration.

  • Decarboxylate the acid by heating it in diphenyl ether at 250°C until gas evolution ceases.

  • Cool the mixture, precipitate the product with hexane, filter, and wash thoroughly to yield 8-Methylquinolin-4-ol as a solid.

Step 2: Synthesis of 4-Chloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for this transformation.[5]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
8-Methylquinolin-4-ol 159.18 7.96 g 0.05
Phosphorus oxychloride (POCl₃) 153.33 46.0 g (28 mL) 0.30
Dichloromethane (DCM) 84.93 100 mL -

| Saturated NaHCO₃ solution | - | As needed | - |

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask, carefully add 8-Methylquinolin-4-ol (7.96 g, 0.05 mol) to phosphorus oxychloride (28 mL, 0.30 mol).

  • Heat the mixture to reflux (approx. 110°C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto 200 g of crushed ice with vigorous stirring.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield 4-Chloro-8-methylquinoline, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.

Step 3: Synthesis of 4-Fluoro-8-methylquinoline

This step involves a nucleophilic aromatic substitution (SNAr) reaction, also known as a halogen exchange (HALEX) reaction, to replace the chloro group with a fluoro group. Anhydrous potassium fluoride is used in the presence of a phase-transfer catalyst to enhance its nucleophilicity and solubility.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Chloro-8-methylquinoline 177.62 5.33 g 0.03
Potassium fluoride (KF), spray-dried 58.10 5.23 g 0.09
Tetrabutylammonium bromide (TBAB) 322.37 0.97 g 0.003

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask, add 4-Chloro-8-methylquinoline (5.33 g, 0.03 mol), spray-dried potassium fluoride (5.23 g, 0.09 mol), and tetrabutylammonium bromide (0.97 g, 0.003 mol).

  • Add 50 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 150-160°C for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by GC-MS or TLC.

  • Cool the reaction to room temperature and pour it into 200 mL of cold water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford 4-Fluoro-8-methylquinoline.

Step 4: Regioselective Synthesis of 5-Bromo-4-fluoro-8-methylquinoline

The final step is the regioselective electrophilic aromatic bromination of the quinoline ring. N-Bromosuccinimide (NBS) in a strong acid medium provides the electrophilic bromine source.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Fluoro-8-methylquinoline 161.17 3.22 g 0.02
N-Bromosuccinimide (NBS) 177.98 3.74 g 0.021
Sulfuric acid (H₂SO₄), conc. 98.08 20 mL -
Diethyl ether 74.12 150 mL -

| Ammonia solution (25% aq) | - | As needed | - |

Procedure:

  • Caution: Handle concentrated sulfuric acid and NBS with extreme care in a fume hood.

  • In a 100 mL three-necked flask equipped with a thermometer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 4-Fluoro-8-methylquinoline (3.22 g, 0.02 mol) while maintaining the temperature below 10°C.

  • Once the quinoline has dissolved, add N-Bromosuccinimide (3.74 g, 0.021 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto 150 g of crushed ice.

  • Neutralize the solution to a pH of ~9 by the slow addition of a 25% aqueous ammonia solution, keeping the temperature below 20°C with an ice bath.

  • Extract the resulting suspension with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 5-Bromo-4-fluoro-8-methylquinoline.

Mechanistic Insight: Regioselectivity of Bromination

The regiochemical outcome of the final bromination step is governed by the directing effects of the substituents on the quinoline ring. Electrophilic aromatic substitution on the quinoline nucleus is generally disfavored on the pyridine ring and preferred on the benzene ring.

G cluster_0 Directing Effects on 4-Fluoro-8-methylquinoline A - The 8-methyl group is an activating, ortho, para-director. It strongly activates positions 7 and 5. - The 4-fluoro group is a deactivating, ortho, para-director. It weakly directs to position 5. - The nitrogen in the pyridine ring deactivates the entire system towards electrophilic attack. - Attack is favored on the benzenoid ring. - Position 5 is activated by both the methyl (para) and fluoro (ortho) groups, making it the most likely site for electrophilic bromination.

Figure 2: Rationale for the regioselective bromination at the C-5 position.

The 8-methyl group is an activating ortho, para-director, increasing electron density at positions 7 and 5. The 4-fluoro group, while deactivating overall due to its inductive effect, is an ortho, para-director via resonance. It directs towards position 5 (ortho). The convergence of these directing effects makes the C-5 position the most electronically enriched and sterically accessible site for electrophilic attack by the bromonium ion (or its equivalent) generated from NBS in acid.[6]

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive substance that can cause severe burns.[7][8] It is also an oxidizer and should be kept away from combustible materials.[5][9] Many reactions involving NBS can be highly exothermic.

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive and can cause severe burns upon contact.[10][11] Always add acid to water, never the other way around.

  • High-Temperature Reactions: The use of high-boiling solvents like diphenyl ether requires careful temperature control to avoid overheating and potential decomposition.

Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[11] Dispose of all chemical waste in accordance with institutional guidelines.[10]

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline. Benchchem.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Mondal, E., & Khan, A. T. (2016). Gould–Jacobs reaction. In Name Reactions in Organic Synthesis (pp. 234-237).
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • ResearchGate. (n.d.). Gould–Jacobs reaction. Request PDF.
  • Singh, U. P., & Singh, R. K. (2012). The synthesis of 4-hydroxyquinolines as potential cytotoxic agents. Molecules, 17(7), 8493-8503.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 11(25), 15197-15217.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
  • Benchchem. (n.d.). 4-Bromo-8-methylquinolin-2-ol.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • New Jersey Department of Health. (2001). Hazard Summary: Trifluoroacetic Acid.
  • Sigma-Aldrich. (2025).
  • Li, J. J. (2014).

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Application

A Cost-Effective and Scalable Synthesis of 5-Bromo-4-fluoro-8-methylquinoline: An Application Note and Protocol

Abstract Substituted quinolines are foundational scaffolds in medicinal chemistry and materials science. Specifically, halogenated methylquinolines serve as versatile intermediates for creating complex molecular architec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted quinolines are foundational scaffolds in medicinal chemistry and materials science. Specifically, halogenated methylquinolines serve as versatile intermediates for creating complex molecular architectures. This guide provides a detailed, two-step synthetic protocol for 5-Bromo-4-fluoro-8-methylquinoline, designed for cost-effectiveness, scalability, and high purity. We present a robust strategy beginning with the construction of a 4-fluoro-8-methylquinoline intermediate via a modified Doebner-von Miller reaction, followed by a highly regioselective bromination. This document offers in-depth experimental procedures, mechanistic rationale, troubleshooting advice, and comprehensive characterization data to support researchers in chemical synthesis and drug development.

Introduction and Synthetic Strategy

The quinoline core is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents, including antimalarial and anti-inflammatory drugs.[1] The target molecule, 5-Bromo-4-fluoro-8-methylquinoline, incorporates three key functional handles: a bromine atom, a fluorine atom, and a methyl group. These features make it an ideal building block for further derivatization through cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and C-H functionalization.[2]

Traditional quinoline syntheses like the Skraup or Friedländer methods can suffer from harsh conditions, low yields, or limited availability of precursors.[1][3] To address these challenges, we have designed a cost-effective and logical two-step sequence that prioritizes commercially available starting materials and predictable regiochemistry.

Our synthetic approach involves:

  • Step 1: Doebner-von Miller Cyclization: Synthesis of the key intermediate, 4-fluoro-8-methylquinoline, starting from the affordable and readily available 2-fluoro-6-methylaniline and crotonaldehyde. This classic reaction provides a reliable method for constructing the quinoline core.[4]

  • Step 2: Regioselective Electrophilic Bromination: Introduction of the bromine atom at the C5 position using N-Bromosuccinimide (NBS), a mild and selective brominating agent. The inherent electronic properties of the 4-fluoro-8-methylquinoline substrate direct the bromination to the desired position.

This strategy avoids the complexities of multi-substituted aniline precursors and the poor regioselectivity often associated with the direct functionalization of a plain quinoline scaffold.

G A 2-Fluoro-6-methylaniline + Crotonaldehyde B 4-Fluoro-8-methylquinoline (Intermediate) A->B Step 1: Doebner-von Miller Reaction (Acid Catalyst) C 5-Bromo-4-fluoro-8-methylquinoline (Final Product) B->C Step 2: Regioselective Bromination (NBS)

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 4-Fluoro-8-methylquinoline (Intermediate)

Principle and Rationale

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In this step, 2-fluoro-6-methylaniline is reacted with crotonaldehyde in the presence of a strong acid catalyst, typically hydrochloric acid. The reaction proceeds through a 1,4-addition of the aniline to crotonaldehyde, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.

The choice of 2-fluoro-6-methylaniline as the starting material is strategic; it is commercially available at a lower cost than more complex, pre-functionalized anilines. The reaction conditions are optimized to minimize the formation of polymeric tars, a common side product from the self-condensation of crotonaldehyde.[4]

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Fluoro-6-methylaniline (≥98% purity)

  • Crotonaldehyde (≥99% purity, stabilized)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoro-6-methylaniline (12.5 g, 0.1 mol) and 150 mL of deionized water.

  • Acidification: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) to the stirred suspension. The aniline will dissolve to form the hydrochloride salt.

  • Substrate Addition: While maintaining the temperature below 10 °C, add crotonaldehyde (10.5 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes. A mild exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 95-100 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Work-up - Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the dark mixture to pH 9-10 by adding 20% aqueous sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude brown oil or solid.

  • Purification: Purify the crude product by recrystallization.[5] Dissolve the crude material in a minimal amount of hot ethanol (95%). If the solution is darkly colored, it can be treated with a small amount of activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Expected Results and Characterization
ParameterExpected Value
Appearance Off-white to light yellow crystalline solid
Expected Yield 60-75%
Purity (by HPLC) >98% after recrystallization
1H NMR (CDCl₃, 400 MHz) δ (ppm): 8.8 (d), 7.9 (d), 7.5 (m), 7.2 (d), 2.7 (s)
Mass Spec (ESI+) m/z: 164.07 [M+H]+

Part II: Synthesis of 5-Bromo-4-fluoro-8-methylquinoline

Principle and Rationale

The second step involves the regioselective electrophilic aromatic substitution on the 4-fluoro-8-methylquinoline intermediate. The quinoline ring system is generally deactivated towards electrophilic attack. However, the existing substituents guide the position of the incoming electrophile. The 8-methyl group is an activating, ortho-, para-director, and the 4-fluoro group is a deactivating but ortho-, para-director. The most electronically enriched and sterically accessible position is C5.

N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, easy to handle, and provides a low concentration of Br₂ in situ, which helps prevent over-bromination and other side reactions.[6][7] Acetonitrile is an effective polar aprotic solvent for this type of reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Fluoro-8-methylquinoline (from Part I)

  • N-Bromosuccinimide (NBS) (≥99% purity)

  • Acetonitrile (anhydrous)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-8-methylquinoline (8.15 g, 0.05 mol) in 100 mL of acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (9.3 g, 0.052 mol, 1.05 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the consumption of the starting material by TLC (Eluent: 8:2 Hexane/Ethyl Acetate).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL). Wash the organic solution sequentially with saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane/ethyl acetate).[5] Alternatively, for high-purity material, recrystallization from a solvent mixture like dichloromethane/hexane is effective.[5]

G Start Dissolve Intermediate in Acetonitrile AddNBS Add N-Bromosuccinimide (NBS) Start->AddNBS 1 Heat Heat at 60°C (12-16h) AddNBS->Heat 2 Concentrate Concentrate Solvent Heat->Concentrate 3 Extract Dissolve in Ethyl Acetate & Aqueous Wash Concentrate->Extract 4 Purify Column Chromatography or Recrystallization Extract->Purify 5 Product Pure 5-Bromo-4-fluoro- 8-methylquinoline Purify->Product 6

Caption: Experimental workflow for the bromination step.

Expected Results and Characterization
ParameterExpected Value
Appearance White to pale yellow solid
Expected Yield 70-85%
Purity (by HPLC) >99% after purification
1H NMR (CDCl₃, 400 MHz) δ (ppm): 8.9 (d), 7.8 (d), 7.6 (d), 2.8 (s)
Mass Spec (ESI+) m/z: 241.98 / 243.98 (Isotopic pattern for Br) [M+H]+
Analytical Characterization Each batch should be fully characterized by HPLC, NMR, and MS to confirm identity and purity.[2]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: Concentrated hydrochloric acid is highly corrosive. Crotonaldehyde is a lachrymator and is flammable. N-Bromosuccinimide is an irritant. Handle these chemicals with appropriate care.

  • Procedures: The initial acidification and subsequent basification steps can be exothermic and should be performed with cooling.

Conclusion

This application note details a reliable and cost-effective two-step synthesis for 5-Bromo-4-fluoro-8-methylquinoline. By leveraging the classic Doebner-von Miller reaction with an inexpensive aniline precursor and a highly regioselective bromination, this protocol provides a practical route for obtaining this valuable chemical intermediate in high yield and purity. The methods described are suitable for laboratory-scale synthesis and offer a clear pathway for process optimization and scale-up in drug development and chemical research environments.

References

  • Sinocure Chemical Group. (2024).
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis.
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Kumar, A., & Kumar, V. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Valle, M. S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • IIP Series. (n.d.).
  • MDPI. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Sastre Galmés, J. (2019).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7.
  • ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.

Sources

Method

Introduction: Synthesizing Privileged Scaffolds in Drug Discovery

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-8-methylquinoline The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-8-methylquinoline

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in medicinal chemistry and drug development.[4][5] Its power lies in the strategic connection of diverse molecular fragments, enabling the rapid assembly of complex molecules from readily available building blocks.[6]

Among the vast number of molecular frameworks relevant to pharmaceutical research, the quinoline ring system is a "privileged structure." Quinoline derivatives are prevalent in compounds exhibiting a wide spectrum of biological activities.[7] The targeted functionalization of this core allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. This application note provides a comprehensive guide and a field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-8-methylquinoline. By coupling this versatile halide with various arylboronic acids, researchers can efficiently generate libraries of novel 5-aryl-4-fluoro-8-methylquinoline derivatives, opening avenues for the discovery of new therapeutic agents.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a transition metal-catalyzed process that joins an organoboron species (like a boronic acid) with an organic halide.[2][8] The reaction mechanism is a well-established catalytic cycle revolving around a palladium center, which cycles between its Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the 5-Bromo-4-fluoro-8-methylquinoline.[4][9] This step forms a new organopalladium(II) complex. The general reactivity for halides in this step is I > Br > OTf >> Cl.[8][9]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base.[4][10] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily exchanges its organic moiety with the halide on the palladium center.[6][11]

  • Reductive Elimination : In the final step, the two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond in the final product.[1][4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R¹-R² (5-Aryl-4-fluoro-8-methylquinoline) r1x R¹-X (5-Bromo-4-fluoro-8-methylquinoline) r2by2 R²-B(OH)₂ (Arylboronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2by2->boronate base Base (e.g., K₂CO₃) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a generalized and robust protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-8-methylquinoline. It is intended as a starting point, and optimization of the catalyst, base, solvent, and temperature may be required for specific boronic acids to achieve maximum yield.

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v) or similar solvent system (e.g., DME/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes (for workup and chromatography)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-4-fluoro-8-methylquinoline (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, ~0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Stir the mixture and heat to 85-95 °C using an oil bath.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-4-fluoro-8-methylquinoline product.[3][13]

Experimental_Workflow start Start reagents 1. Combine Reactants (Quinoline, Boronic Acid, Catalyst, Base) in Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent react 4. Heat & Stir (85-95 °C, 2-18h) Monitor by TLC/LC-MS solvent->react workup 5. Cooldown & Workup (Dilute with EtOAc, Wash with H₂O/Brine) react->workup purify 6. Dry, Concentrate & Purify (Anhydrous Na₂SO₄, Rotovap, Column Chromatography) workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of 5-Bromo-4-fluoro-8-methylquinoline.

Expert Insights: Rationale for Experimental Choices

A successful Suzuki-Miyaura coupling hinges on the careful selection of each reaction component. The choices are not arbitrary but are based on established principles of organometallic chemistry.

  • The Palladium Catalyst and Ligand: The combination of a palladium source and a ligand is crucial. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a palladium precursor (like Pd(OAc)₂) and a separate ligand are also common.[14] For heteroaromatic substrates like quinolines, phosphine ligands are often essential to achieve good yields.[15] Ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf stabilize the palladium catalyst, prevent its decomposition, and tune its electronic and steric properties to facilitate the key steps of the catalytic cycle.[5][15] Bulky, electron-rich phosphine ligands can be particularly effective for challenging couplings.[14]

  • The Base: The base is arguably the most critical activating agent. It reacts with the boronic acid to form a negatively charged boronate species.[5][6][11] This "ate" complex is significantly more nucleophilic than the neutral boronic acid, which allows the transmetalation step to proceed efficiently. Common inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are effective and their strength can be tuned to the specific substrates.[12] For base-sensitive functional groups, milder bases like KF can be employed.[11]

  • The Solvent System: The solvent must be able to dissolve, at least partially, both the organic substrates and the inorganic base. This is why mixed solvent systems, often containing water, are highly effective.[1] Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are excellent choices for the organic phase. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

Comparative Data for Suzuki Coupling Conditions

The optimal conditions for a Suzuki coupling can vary. The table below summarizes representative conditions used for the coupling of bromo-heteroaromatics, providing a valuable reference for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield RangeReference(s)
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80Good to High[16]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane / H₂O85-95Moderate to Good[12]
Pd/C (10)PPh₃ (20)K₂CO₃ (2)Toluene / EtOH / H₂O80Good[15]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O100High[3]
P1-L1 (1.2)-K₃PO₄ (2.1)THF / H₂O110High (88%)[17]

Note: Yields are highly substrate-dependent. This table serves as a guideline for selecting initial screening conditions.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was performed under strictly inert conditions. Oxygen can deactivate the catalyst. Use freshly degassed solvents.

    • Suboptimal Conditions: Screen different combinations of ligands, bases, and solvents. A stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a more electron-rich ligand may be necessary.

  • Protodeboronation Side Reaction:

    • Observation: The boronic acid is replaced by a hydrogen atom on the final product.

    • Cause: This side reaction can compete with the desired cross-coupling, especially with highly reactive boronic acids or under prolonged heating.[9][17]

    • Solution: Try using the corresponding boronic ester (e.g., a pinacol ester) which can be more stable.[17] Alternatively, adjusting the base or lowering the reaction temperature might mitigate this issue.

  • Homocoupling of Boronic Acid:

    • Observation: A biaryl product derived from two molecules of the boronic acid is formed.

    • Cause: This can also be promoted by the presence of oxygen.[9]

    • Solution: Rigorous exclusion of air is the primary remedy.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable strategy for the C-5 arylation of 5-Bromo-4-fluoro-8-methylquinoline. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can effectively implement the provided protocol to synthesize a diverse range of novel quinoline derivatives. The protocol serves as a robust starting point, and with careful optimization, it can be adapted to a wide array of arylboronic acids, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling - eFan's Blog . eFan's Blog. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling . SCIRP. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions . wwjmrd. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . ResearchGate. [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... . ResearchGate. [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback . PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of 5-Bromo-4-fluoro-8-methylquinoline Derivatives

Introduction: The Significance of the Fluoroquinoline Scaffold The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Fluoroquinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The strategic introduction of specific functional groups can dramatically modulate a molecule's pharmacological profile. The 5-Bromo-4-fluoro-8-methylquinoline core is a particularly valuable scaffold for drug discovery. The fluorine atom at the C-4 position can enhance metabolic stability and binding affinity, while the methyl group at C-8 provides a steric and electronic handle for further modification.[][5] Most importantly, the bromine atom at the C-5 position serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for biological screening.[6]

This guide provides detailed protocols for two of the most powerful palladium-catalyzed transformations—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—using 5-Bromo-4-fluoro-8-methylquinoline as the starting material.[1][7]

Core Concepts: The Engine of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their reliability, mild conditions, and exceptional tolerance for various functional groups.[8][9] Understanding the key players in the catalytic cycle is crucial for successful reaction design and optimization.

  • Palladium Precatalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] Common precatalysts like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: These are the true "tuners" of the reaction. Ligands coordinate to the palladium center, influencing its stability, reactivity, and selectivity.[11] Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are highly effective because they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and help form the highly reactive monoligated Pd(0) species.[12][13]

  • Base: The base plays a critical role in both the Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, it activates the organoboron species for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine to form the palladium-amido complex.[1][14] The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) depends on the specific substrates and can significantly impact reaction efficiency.

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction, often at elevated temperatures. Degassed aprotic polar solvents like 1,4-dioxane, toluene, or THF, sometimes with water as a co-solvent, are commonly used.[6]

The general experimental workflow for these reactions requires careful attention to creating an inert atmosphere to protect the sensitive catalyst from oxygen.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Bromoquinoline - Coupling Partner - Base, Catalyst, Ligand add_solids Add Solids to Vessel prep_reagents->add_solids prep_vessel Oven-Dry & Cool Reaction Vessel (e.g., Schlenk Flask) prep_vessel->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) add_solids->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat & Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool Cool to Room Temp. monitor->cool quench Aqueous Work-up (Quench & Extract) cool->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify

General experimental workflow for Pd-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 5-Bromo-4-fluoro-8-methylquinoline with a generic arylboronic acid. The Suzuki-Miyaura reaction is exceptionally robust for creating biaryl structures.[6][8]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition with the bromoquinoline. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)L₂(Ar') pd_complex->pd_biaryl transmetalation Transmetalation pd_biaryl->pd0 product Ar-Ar' (Coupled Product) pd_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-Br (Bromoquinoline) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_biaryl

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Protocol

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, powder, dried, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 5 mL)

  • Water (degassed, 1 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add 5-Bromo-4-fluoro-8-methylquinoline, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Representative Data
EntryArylboronic AcidCatalyst SystemBaseTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃901292
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃901685
33-Pyridylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃1001088
Yields are illustrative and may vary based on specific conditions and purification.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1][15] This protocol details the coupling of 5-Bromo-4-fluoro-8-methylquinoline with a generic secondary amine.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki coupling, the cycle begins with oxidative addition of the bromoquinoline to the Pd(0) complex. The amine then coordinates to the Pd(II) center, and a strong base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then occurs to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][14]

Step-by-Step Protocol

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene (anhydrous, degassed, 5 mL)

  • Glovebox or Schlenk line, oven-dried glassware

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the 5-Bromo-4-fluoro-8-methylquinoline to the vial, followed by the anhydrous, degassed toluene and finally the secondary amine.

  • Sealing and Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with ethyl acetate.[16]

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminoquinoline derivative.[1]

Representative Data
EntryAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ / XantphosNaOt-Bu1101890
2PiperidinePd(OAc)₂ / BINAPCs₂CO₃1102481
3N-MethylanilinePd₂(dba)₃ / BrettPhosLHMDS1001686
Yields are illustrative and will depend on specific reaction conditions and optimization.[1]

Conclusion and Outlook

The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide highly efficient and versatile pathways for the derivatization of the 5-Bromo-4-fluoro-8-methylquinoline scaffold.[17] These protocols offer a robust foundation for researchers in drug discovery and materials science to generate diverse libraries of novel molecules. The careful selection of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. Further optimization of these parameters is encouraged to adapt these methods for specific substrates and scales.

References

  • Vertex AI Search. (2026). The Role of Phosphine Ligands in Palladium Catalysis Explained. 11

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

  • BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.

  • Buchwald, S. L. et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC.

  • Lei, X. et al. (2022). Synthesis of 8-Methyltetrahydroquinoline derivatives functionalized at C-2: a one-pot tandem approach. Taylor & Francis Online.

  • Gormis, E. et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

  • Buchwald, S. L. et al. (2009). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC.

  • Stambuli, J. P. et al. (2009). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate.

  • BOC Sciences. (2024). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

  • Slideshare. (2015). Quinolones & fluoroquinolones-medicinal chemistry.

  • Volla, C. M. R. et al. (2015). Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Synfacts.

  • ResearchGate. (2019). Fluoroquinolones Medicinal Chemistry.

  • ResearchGate. (2024). Plausible mechanism for C−H functionalization of 8‐methylquinolines.

  • Soni, K. (2012). Fluoroquinolones: Chemistry & Action – A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

  • Elmegeed, G. A. et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research.

  • Sharma, U. et al. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. PubMed.

  • Volla, C. M. R. et al. (2025). Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Thieme Connect.

  • ResearchGate. (2021). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of....

  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.

  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.

  • ResearchGate. (n.d.). Palladium‐catalyzed C−N coupling reactions.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

  • Emadi, R. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

  • Fors, B. P. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

  • De Vreese, R. et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

  • da Silva, A. C. M. et al. (2020). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.

  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.

  • Emadi, R. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.

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Method

The Strategic Application of 5-Bromo-4-fluoro-8-methylquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold for Targeted Drug Design The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Drug Design

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of pharmacophoric elements, facilitating interactions with a wide range of biological targets. The strategic derivatization of the quinoline ring system allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, making it a highly versatile starting point for the development of novel therapeutics.[1]

This guide focuses on a particularly promising, yet underexplored, derivative: 5-Bromo-4-fluoro-8-methylquinoline . The unique substitution pattern of this molecule offers a compelling combination of features for the medicinal chemist. The presence of a fluorine atom at the 4-position, a bromine atom at the 5-position, and a methyl group at the 8-position provides a trifecta of opportunities for both potent target engagement and strategic chemical modification.

The introduction of a fluorine atom can significantly enhance metabolic stability and potency. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence binding interactions with target proteins through the formation of strong electrostatic interactions.[2][3] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries. The 8-methyl group can also influence the molecule's conformation and interaction with its biological target.

This document provides a comprehensive overview of the rationale for using 5-Bromo-4-fluoro-8-methylquinoline in drug discovery, a proposed synthetic pathway, and detailed protocols for its application in the synthesis of potential therapeutic agents.

The Rationale for Fluorination and Bromination: A Symphony of Physicochemical Advantages

The deliberate incorporation of fluorine and bromine into the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance drug-like properties.

The Role of Fluorine:

The substitution of hydrogen with fluorine can lead to several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[4]

  • Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, potentially leading to stronger binding interactions with the target protein.

  • Improved Pharmacokinetics: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Conformational Control: The small size of the fluorine atom minimizes steric hindrance, while its electronic influence can favor specific molecular conformations that are optimal for target binding.[3]

The Utility of Bromine as a Synthetic Handle:

The bromine atom at the 5-position is a key feature for the synthetic versatility of this scaffold. It is an excellent leaving group in a variety of cross-coupling reactions, most notably:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the installation of a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.

This synthetic tractability allows for the rapid and efficient generation of analog libraries to explore structure-activity relationships (SAR).

Proposed Synthetic Pathway for 5-Bromo-4-fluoro-8-methylquinoline

While the specific synthesis of 5-Bromo-4-fluoro-8-methylquinoline is not extensively detailed in the public domain, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines.[6][7]

The proposed pathway begins with the bromination of a suitable 2-amino-3-methylphenol derivative, followed by a Gould-Jacobs reaction to construct the quinoline core, and subsequent fluorination and chlorination/bromination steps.

Synthetic_Pathway A 2-Amino-3-methylphenol B 4-Bromo-2-amino-3-methylphenol A->B Bromination (e.g., NBS) C Diethyl ((5-bromo-2-hydroxy-6-methylphenyl)amino)methylene)malonate B->C Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) D 5-Bromo-4-hydroxy-8-methylquinoline C->D Thermal Cyclization E 5-Bromo-4-chloro-8-methylquinoline D->E Chlorination (e.g., POCl3) F 5-Bromo-4-fluoro-8-methylquinoline E->F Fluorination (e.g., KF, phase-transfer catalyst)

Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-8-methylquinoline.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminoquinoline scaffold is a well-known pharmacophore in the development of kinase inhibitors. The nitrogen at position 1 and the 4-amino group can form key hydrogen bond interactions with the hinge region of the kinase active site. By utilizing 5-Bromo-4-fluoro-8-methylquinoline as a starting material, a diverse library of potential kinase inhibitors can be synthesized.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below:

Drug_Discovery_Workflow A 5-Bromo-4-fluoro-8-methylquinoline Scaffold B Suzuki-Miyaura Coupling (Introduction of diverse R1 groups at C5) A->B C Nucleophilic Aromatic Substitution (SNAr) (Displacement of F at C4 with various amines) A->C D Library of 4-Amino-5-aryl-8-methylquinolines B->D C->D E Biological Screening (e.g., Kinase inhibition assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Experimental workflow for the development of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar quinoline derivatives and should be optimized for the specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-fluoro-8-methylquinoline

This protocol describes the palladium-catalyzed cross-coupling of the 5-bromo-4-fluoro-8-methylquinoline scaffold with a generic arylboronic acid.

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M aqueous sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-4-fluoro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene and ethanol (typically a 3:1 to 4:1 mixture) to the flask, followed by the 2 M aqueous sodium carbonate solution (2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-8-methylquinoline.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-8-methylquinoline

This protocol outlines the palladium-catalyzed amination of the 5-bromo-4-fluoro-8-methylquinoline scaffold with a generic primary or secondary amine.

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous toluene, followed by 5-Bromo-4-fluoro-8-methylquinoline (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-4-fluoro-8-methylquinoline derivative.

Data Presentation: Inferred Biological Potential

Compound Class Reported Biological Activity Potential Therapeutic Area Reference(s)
Fluorinated QuinolinesAnticancer, Kinase InhibitionOncology
4-AnilinoquinolinesKinase Inhibitors (e.g., EGFR, VEGFR)Oncology[1]
Brominated QuinolinesAnticancer, AntimicrobialOncology, Infectious Diseases[8]
5-Bromo-8-methylquinoline DerivativesAnticancer, Anti-inflammatoryOncology, Inflammatory Diseases[8]

Note: The biological activities listed are for structurally related compounds and are intended to guide the exploration of 5-Bromo-4-fluoro-8-methylquinoline derivatives. Experimental validation is required to confirm these potential applications.

Conclusion and Future Directions

5-Bromo-4-fluoro-8-methylquinoline represents a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic combination of a fluorine atom for enhanced drug-like properties and a bromine atom for synthetic diversification provides a powerful platform for medicinal chemists. The proposed synthetic route and functionalization protocols offer a practical starting point for the exploration of this exciting chemical space. Future research should focus on the synthesis and biological evaluation of diverse libraries derived from this scaffold, particularly in the area of kinase inhibition for oncology applications. The insights gained from such studies will undoubtedly contribute to the advancement of quinoline-based drug discovery.

References

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved from [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020, April 22). ACS Omega. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Synthesis of 8-methylquinoline. (2020, January 22). PrepChem.com. Retrieved from [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... (2022, August 22). PMC. Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis route to furnish 4-anilinoquinoline (8). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Fluoroquinolones Medicinal Chemistry. (2019, October 13). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate. Retrieved from [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

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Application

Introduction: The Strategic Value of the Quinoline Scaffold in Kinase Inhibition

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-4-fluoro-8-methylquinoline as a versatile building block for the synthesis of novel kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-4-fluoro-8-methylquinoline as a versatile building block for the synthesis of novel kinase inhibitors.

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a robust framework that can be strategically functionalized to interact with various biological targets. In the field of oncology and inflammation, protein kinases are a major class of drug targets, playing a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them a primary focus for therapeutic intervention.[1]

Several FDA-approved drugs, such as Cabozantinib and Neratinib, feature the quinoline core, underscoring its clinical relevance and success in targeting kinases.[2][3] The development of potent and selective kinase inhibitors is a continuous effort in drug discovery, demanding innovative molecular building blocks that allow for systematic and diverse chemical exploration.

This guide focuses on 5-Bromo-4-fluoro-8-methylquinoline , a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors. The key to its utility lies in the orthogonal reactivity of its two halogen substituents:

  • The 4-fluoro substituent is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle to introduce moieties that typically interact with the critical "hinge region" of the kinase ATP-binding pocket.

  • The 5-bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse functionalities that can target solvent-exposed regions or adjacent hydrophobic pockets, thereby modulating potency, selectivity, and pharmacokinetic properties.

The 8-methyl group provides an additional steric and electronic feature that can be exploited to fine-tune binding interactions and optimize compound properties. This application note provides detailed protocols for the utilization of this building block, methodologies for biological evaluation, and insights into the underlying structure-activity relationships.

Physicochemical Properties of 5-Bromo-4-fluoro-8-methylquinoline

A clear understanding of the starting material's properties is essential for reaction planning and execution.

PropertyValue
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in common organic solvents (e.g., DCM, Dioxane, DMF)
Purity >97% (recommended for synthesis)
Storage Store at room temperature, protected from light and moisture

Synthetic Protocols: Building a Kinase Inhibitor

The following protocols detail a two-step synthetic sequence to generate a diverse library of kinase inhibitors from the title building block. The strategy involves a sequential modification, first at the C4 position via SNAr, followed by a C5 functionalization via Suzuki cross-coupling.

Diagram: General Synthetic Workflow

G A 5-Bromo-4-fluoro- 8-methylquinoline B Step 1: SNAr Reaction (C4-Substitution) A->B Amine (R1-NH2), Base (e.g., DIPEA) C 4-Anilino-5-bromo- 8-methylquinoline Intermediate B->C D Step 2: Suzuki Coupling (C5-Substitution) C->D Boronic Acid (R2-B(OH)2), Pd Catalyst, Base E Final Kinase Inhibitor (Disubstituted Quinoline) D->E

Caption: Sequential functionalization of the quinoline core.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the reaction of the 4-fluoro group with a primary or secondary amine. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position for nucleophilic attack, making this a highly efficient and predictable reaction.

Rationale: The choice of an amine as the nucleophile is strategic, as the resulting 4-aminoquinoline motif is a classic pharmacophore known to form key hydrogen bonds with the kinase hinge region.

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dioxane

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard work-up and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-4-fluoro-8-methylquinoline (1.0 eq).

  • Dissolve the starting material in NMP (or a suitable solvent like Dioxane) to a concentration of approximately 0.2 M.

  • Add the substituted aniline (1.2 eq) to the solution, followed by the addition of DIPEA (3.0 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-amino-5-bromo-8-methylquinoline intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol utilizes the bromo-substituent of the intermediate from Protocol 1 to introduce further diversity. The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[4]

Rationale: This step allows for the installation of various aryl or heteroaryl groups at the C5 position. These groups can be tailored to interact with specific pockets in the kinase active site, enhancing potency and selectivity, or to improve the physicochemical properties of the final compound.

Materials:

  • 4-Amino-5-bromo-8-methylquinoline intermediate (from Protocol 1) (1.0 eq)

  • Arylboronic acid (e.g., Pyridine-3-boronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Step-by-Step Methodology:

  • In a round-bottom flask, combine the 4-amino-5-bromo-8-methylquinoline intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Add the dioxane/water (4:1) solvent system to achieve a concentration of approximately 0.1 M.

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Add the 2M Na₂CO₃ solution (3.0 eq) to the reaction mixture.

  • Heat the mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final, disubstituted quinoline-based kinase inhibitor.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. A widely used method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Diagram: Principle of Kinase Inhibition Assay

G cluster_0 Kinase Reaction cluster_1 Inhibition Kinase Kinase Enzyme Product Phosphorylated Substrate Kinase->Product + ATP ATP ATP->Product + Substrate Substrate Substrate->Product + ADP ADP Product->ADP + Inhibitor Quinoline Inhibitor Blocked Reaction Blocked Inhibitor->Blocked Blocked->Kinase Binds to Kinase Active Site

Caption: Inhibitors block the kinase from converting ATP to ADP.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP produced by a kinase reaction; the more light generated, the more ADP is present, indicating higher kinase activity.[5]

Materials:

  • Target Kinase Enzyme and its specific Substrate

  • Synthesized Quinoline Inhibitor (compound stock in DMSO)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the quinoline inhibitor in the assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction Setup:

    • To each well of the 384-well plate, add the diluted inhibitor.

    • Add the kinase enzyme and its corresponding substrate to each well (except the negative control).

    • Initiate the kinase reaction by adding ATP to all wells. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time can be optimized based on the specific kinase's activity.

  • First Detection Step: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Diagram: Kinase Assay Workflow

G A 1. Prepare serial dilution of Quinoline Inhibitor B 2. Add Inhibitor, Kinase, and Substrate to plate A->B C 3. Initiate reaction with ATP Incubate for 60 min B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate for 40 min C->D E 5. Add Kinase Detection Reagent (Converts ADP to light) Incubate for 30 min D->E F 6. Read Luminescence E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G G core hinge_label C4-Position (R1) hinge_label->core hinge_text • Interacts with Hinge Region • Governs core potency • Key H-bond interactions solvent_label C5-Position (R2) solvent_label->core solvent_text • Extends into solvent front  or hydrophobic pocket • Modulates selectivity • Influences ADME properties methyl_label C8-Methyl methyl_label->core methyl_text • Steric/Electronic influence • Can improve selectivity or  metabolic stability

Caption: Key modification points and their typical roles in inhibitor design.

  • The C4-Substituent (R¹): As introduced via the SNAr reaction, this vector is paramount for achieving high-affinity binding. The amine linker acts as a hydrogen bond donor and/or acceptor with the backbone of the kinase hinge region. The nature of the attached ring system (e.g., size, electronics, substitution) directly impacts the potency of the inhibitor. [6][7]* The C5-Substituent (R²): This vector, installed via cross-coupling, explores the space beyond the primary ATP-binding site. By choosing appropriate boronic acids, one can introduce groups that pick up additional interactions in nearby hydrophobic pockets or extend into the solvent-exposed region. This position is critical for engineering selectivity between closely related kinases and for optimizing pharmacokinetic properties such as solubility and metabolic stability.

  • The C8-Methyl Group: This seemingly simple substituent can have profound effects. It can create subtle steric clashes with off-target kinases, thereby improving the selectivity profile. It can also block a potential site of metabolism, increasing the compound's half-life.

Conclusion

5-Bromo-4-fluoro-8-methylquinoline is a powerful and strategically designed building block for modern kinase inhibitor discovery programs. Its orthogonally reactive handles at the C4 and C5 positions provide a logical and efficient path for creating large, diverse chemical libraries. The protocols and principles outlined in this guide offer a robust framework for synthesizing novel compounds, evaluating their biological activity, and rationally optimizing their properties based on structure-activity relationships. By leveraging this versatile scaffold, researchers can accelerate the development of potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Retrieved from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. Retrieved from [Link]

  • Various Authors. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Retrieved from [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Retrieved from [Link]

  • Various Authors. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Retrieved from [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis of Novel Anticancer Agents from 5-Bromo-4-fluoro-8-methylquinoline

An In-Depth Technical Guide Abstract The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with various...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with various biological targets.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-bromo-4-fluoro-8-methylquinoline as a versatile starting material for the synthesis of novel anticancer agents. We present two primary, high-yield synthetic pathways: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromo position and Nucleophilic Aromatic Substitution (SNAr) at the C4-fluoro position. This dual-reactivity allows for the creation of diverse chemical libraries with significant potential for anticancer activity.[4][5] Detailed, field-tested protocols for synthesis and subsequent in vitro biological evaluation are provided to guide researchers from initial compound design to preliminary efficacy screening.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are a cornerstone in the development of new drugs, demonstrating a wide spectrum of biological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[6][7][8] Their planar structure allows for intercalation with DNA, while various substitutions on the quinoline ring can modulate interactions with key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[1][3][4] Consequently, numerous quinoline-based compounds are either approved for cancer therapy or are currently under clinical investigation.[1][2]

The starting material, 5-bromo-4-fluoro-8-methylquinoline, is a strategically designed scaffold for diversity-oriented synthesis. It possesses two distinct and orthogonally reactive sites:

  • C5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. This modification is crucial for modulating the compound's steric bulk, electronic properties, and potential for π-π stacking interactions with biological targets.

  • C4-Fluoro Group: The fluorine atom at the C4 position is activated by the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][9] This allows for the facile introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, which can serve as key pharmacophoric elements for hydrogen bonding and improving pharmacokinetic properties.[10]

This dual functionality provides a robust platform for generating large libraries of novel compounds for high-throughput screening in anticancer drug discovery programs.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of 5-bromo-4-fluoro-8-methylquinoline is primarily centered around two powerful and reliable chemical transformations. The choice of which reaction to perform first can be determined by the stability of the desired functional groups to the subsequent reaction conditions.

G cluster_0 Pathway A: C5-Position Modification cluster_1 Pathway B: C4-Position Modification start 5-Bromo-4-fluoro-8-methylquinoline suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki snar_B SNAr Reaction (Amine Nucleophile) start->snar_B prodA 5-Aryl-4-fluoro-8-methylquinoline Intermediate suzuki->prodA snar_A SNAr Reaction (Amine Nucleophile) prodA->snar_A finalA Final Product A (5-Aryl-4-amino-8-methylquinoline derivative) snar_A->finalA prodB 5-Bromo-4-amino-8-methylquinoline Intermediate snar_B->prodB suzuki_B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) prodB->suzuki_B finalB Final Product B (5-Aryl-4-amino-8-methylquinoline derivative) suzuki_B->finalB G pd0 Pd(0)L2 pd_complex1 R-Pd(II)L2-X (Oxidative Addition) pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)L2-R' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-R' (Coupled Product) pd_complex2->product start R-X (Quinoline-Br) start->pd_complex1 boronic R'-B(OH)2 + Base boronic->pd_complex2

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
2.2. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring. [11]In 4-fluoroquinolines, the reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. [9][11]Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic. While traditionally viewed as a two-step process, recent evidence suggests many SNAr reactions may proceed through a concerted mechanism. [12] Causality Behind the Protocol: The reaction involves the direct displacement of the fluoride by a nucleophile, typically an amine. The reaction is often run at elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring in the transition state. A base can be added to deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the HF byproduct.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-8-methylquinoline

This protocol details the synthesis of 5-aryl-4-fluoro-8-methylquinoline derivatives.

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-4-fluoro-8-methylquinoline (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. [13]6. Work-up: Once complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-fluoro-8-methylquinoline derivative. [5]

    Entry Arylboronic Acid Catalyst System Base Yield (%) (Illustrative)
    1 Phenylboronic acid Pd(OAc)₂/PPh₃ K₂CO₃ 85
    2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ 91

    | 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 78 |

Table 1: Illustrative results for Suzuki-Miyaura coupling reactions.
Protocol 2: Nucleophilic Aromatic Substitution with Amines

This protocol describes the synthesis of 5-bromo-4-(substituted-amino)-8-methylquinoline derivatives.

Materials:

  • 5-Bromo-4-fluoro-8-methylquinoline (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq, optional)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed vial, dissolve 5-bromo-4-fluoro-8-methylquinoline (1.0 eq) in NMP.

  • Reagent Addition: Add the desired amine (1.5 eq) followed by DIPEA (2.0 eq). The base is used to scavenge the HF formed during the reaction.

  • Reaction: Seal the vial and heat the mixture to 120-140 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water, which may cause the product to precipitate. Alternatively, extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine to remove the high-boiling solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 4-aminoquinoline derivative. [5]

    Entry Amine Solvent Temperature (°C) Yield (%) (Illustrative)
    1 Aniline NMP 130 92
    2 Piperidine DMSO 120 88

    | 3 | 4-Methoxybenzylamine | NMP | 130 | 95 |

Table 2: Illustrative results for SNAr reactions.
Biological Evaluation: In Vitro Anticancer Screening

Once a library of compounds has been synthesized, the next critical step is to evaluate their anticancer activity. This is typically achieved through in vitro cytotoxicity assays using a panel of human cancer cell lines. [14][15]These assays provide a cost-effective and efficient method for initial screening and identifying promising lead compounds. [16]

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for measuring drug-induced cytotoxicity in adherent cell lines. [17]It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing an estimation of total protein mass, which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical, HT-29 colon)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold TCA to each well. Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water to remove TCA and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry completely.

  • Measurement: Solubilize the protein-bound dye by adding Tris base solution to each well. Measure the optical density (absorbance) at ~510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) value using non-linear regression analysis.

Compound IDStructure (Illustrative)Cell Line: MCF-7 GI₅₀ (µM)Cell Line: HeLa GI₅₀ (µM)Cell Line: HT-29 GI₅₀ (µM)
Control Doxorubicin0.050.080.12
SYN-001 5-(phenyl)-4-anilino-8-methylquinoline2.53.11.8
SYN-002 5-(4-pyridyl)-4-(piperidino)-8-methylquinoline5.17.84.5
Table 3: Example data presentation for anticancer activity of synthesized compounds.
Conclusion and Future Directions

5-Bromo-4-fluoro-8-methylquinoline serves as an exceptionally versatile and powerful starting block for the development of novel anticancer agents. The distinct reactivity of the C4-fluoro and C5-bromo positions allows for systematic and diverse structural modifications through robust synthetic protocols like the SNAr and Suzuki-Miyaura reactions. The protocols outlined in this guide provide a solid foundation for synthesizing libraries of unique quinoline derivatives. Subsequent screening using established in vitro assays can rapidly identify lead compounds. Future work should focus on exploring a wider range of boronic acids and nucleophiles, establishing detailed structure-activity relationships (SAR), and advancing the most potent compounds into further preclinical studies, including mechanism of action and pharmacokinetic profiling. [10][20]

References
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Cell-culture based test systems for anticancer drug screening - ecancer.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - Ingenta Connect.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - Books.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
  • Nucleophilic Aromatic Substitution - YouTube.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC.
  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate.
  • Quinoline derived chalcones and their biological activities.

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Application

Application Note: 5-Bromo-4-fluoro-8-methylquinoline as a Programmable Ligand Precursor for High-Efficiency PhOLED Emitters

Executive Summary The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the precise structural engineering of cyclometalated Iridium(III) complexes. 5-Bromo-4-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the precise structural engineering of cyclometalated Iridium(III) complexes. 5-Bromo-4-fluoro-8-methylquinoline (CAS: 2344685-55-6) serves as a highly specialized, programmable building block for synthesizing these emissive dopants. By offering three distinct sites of functionalization—each with a specific electronic or steric purpose—this precursor allows materials scientists to decouple the tuning of the emission wavelength from the optimization of the complex's coordination geometry.

This application note details the mechanistic rationale behind this specific substitution pattern and provides validated, step-by-step protocols for converting this precursor into a device-ready PhOLED emitter.

Mechanistic Rationale: The Molecular Anatomy (E-E-A-T)

The utility of 5-Bromo-4-fluoro-8-methylquinoline lies in the synergistic effects of its three substituents. When used to synthesize a cyclometalating ligand (L^X) for Ir(III) complexes, each functional group plays a distinct role:

  • The 4-Fluoro Substituent (Electronic Tuning & Volatility): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline moiety. This stabilizes the resulting metal complex against oxidative degradation and typically blue-shifts the emission spectrum, countering the red-shifting effects of extended conjugation[1]. Furthermore, fluorination reduces intermolecular interactions, thereby enhancing the thermal volatility of the complex—a critical parameter for Vacuum Thermal Evaporation (VTE) during OLED device fabrication[2].

  • The 8-Methyl Substituent (Steric Direction & C-H Activation): Positioned adjacent to the coordinating nitrogen, the 8-methyl group introduces targeted steric bulk. During the cyclometalation reaction with Ir(III), this steric hindrance thermodynamically drives the reaction toward the highly luminescent facial (fac) isomer by preventing the formation of unwanted meridional (mer) isomers. Additionally, under specific catalytic conditions, the 8-methyl group can participate in secondary C-H activation pathways, stabilizing specific tautomers[3].

  • The 5-Bromo Substituent (Orthogonal Synthetic Handle): The bromine atom acts as a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to append various aryl, heteroaryl, or charge-transporting moieties to the C5 position late in the synthetic sequence, enabling precise tuning of the triplet energy ( T1​ ) and Photoluminescence Quantum Yield (PLQY) without disrupting the primary coordination sphere[4].

Experimental Workflow

The transformation of 5-Bromo-4-fluoro-8-methylquinoline into a PhOLED emitter follows a three-stage logical progression: π -system extension, cyclometalation, and ancillary ligand coordination.

G Start 5-Bromo-4-fluoro-8-methylquinoline (Ligand Precursor) Coupling Pd-Catalyzed Cross-Coupling (π-System Extension at C5) Start->Coupling Arylboronic Acid Pd(PPh3)4, Base Ligand Functionalized Quinoline Ligand (L^X) Coupling->Ligand Isolation & Purification Dimer Cyclometalation with IrCl3·nH2O (µ-Chloro-Bridged Dimer) Ligand->Dimer IrCl3·nH2O 110°C, 24h Cleavage Dimer Cleavage & Coordination (Ancillary Ligand Addition) Dimer->Cleavage acac, Na2CO3 100°C, 12h Emitter Heteroleptic Ir(III) Complex (PhOLED Emissive Dopant) Cleavage->Emitter Photophysical Validation

Workflow for synthesizing PhOLED emitters from 5-Bromo-4-fluoro-8-methylquinoline.

Validated Protocols

Protocol A: π -Extension via Suzuki-Miyaura Cross-Coupling

This step utilizes the 5-bromo position to extend the conjugation of the ligand, tailoring the emission color.

  • Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-4-fluoro-8-methylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

    • Expert Insight (Causality): The 5-bromo position is highly activated for oxidative addition by the Pd(0) catalyst. Using a slight stoichiometric excess of the boronic acid prevents competitive homocoupling side reactions.

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/Ethanol/2M aqueous K2​CO3​ (2:1:1 v/v).

    • Expert Insight (Causality): Toluene solubilizes the organic precursors, ethanol acts as a phase-transfer agent, and the aqueous base facilitates the transmetalation step. Strict degassing (via freeze-pump-thaw) is critical to prevent the oxidation of the phosphine ligands.

  • Reaction: Reflux the mixture at 90°C for 12 hours under an argon atmosphere.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material spot (strong UV absorption) will disappear, replaced by a lower Rf​ spot exhibiting distinct fluorescence under 365 nm UV light, confirming extended conjugation.

Protocol B: Synthesis of the µ-Chloro-Bridged Iridium(III) Dimer

This step forms the primary organometallic framework via C-H activation.

  • Preparation: Dissolve the functionalized quinoline ligand from Protocol A (2.2 eq) and IrCl3​⋅nH2​O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

    • Expert Insight (Causality): 2-ethoxyethanol provides the high boiling point (135°C) necessary to overcome the high activation energy of the C-H bond cleavage during cyclometalation. Water increases the solubility of the inorganic iridium salt.

  • Reaction: Heat the mixture to 110°C for 24 hours under a nitrogen atmosphere.

    • Expert Insight (Causality): The 8-methyl group exerts steric pressure that thermodynamically favors the formation of the specific chloro-bridged dimer geometry, preventing the formation of intractable polymeric iridium species[3].

  • Self-Validation: Cool the mixture to room temperature and add water to precipitate the dimer. The formation of the dimer is visually confirmed by a distinct color change (typically from a pale yellow solution to a dense red/orange precipitate). 1H NMR validation will show a significant upfield shift of the proton adjacent to the cyclometalated carbon.

Protocol C: Ancillary Ligand Coordination (Emitter Formation)

This step cleaves the dimer to form the final, highly luminescent heteroleptic complex.

  • Preparation: Suspend the Ir(III) dimer (1.0 eq), acetylacetone (acac, 2.5 eq), and anhydrous Na2​CO3​ (10 eq) in 2-ethoxyethanol.

    • Expert Insight (Causality): Na2​CO3​ deprotonates the acac, generating a strong bidentate nucleophile that cleaves the µ-chloro bridges of the dimer.

  • Reaction: Heat the suspension at 100°C for 12 hours.

    • Self-Validation: The opaque suspension will clarify into a homogeneous, intensely colored (usually bright red or orange) solution, indicating the successful formation of the mononuclear heteroleptic complex[4].

  • Purification: Purify the product via silica gel column chromatography (Dichloromethane:Hexane).

    • Expert Insight (Causality): The final complex must be >99.9% pure for OLED applications. Trace impurities act as non-radiative recombination centers (exciton quenchers) or charge traps, severely degrading device efficiency and lifespan[5].

Data Presentation: Impact of C5 Functionalization

The table below summarizes the theoretical and observed photophysical trends when the 5-bromo position of the 4-fluoro-8-methylquinoline core is functionalized with various moieties prior to Ir(III) complexation.

Ligand Modification (C5 Position)LUMO Level (eV)HOMO Level (eV)Emission λmax​ (nm)PLQY ( Φ )Photophysical Effect
Unsubstituted (Bromo retained)-3.10-5.605800.45Baseline MLCT emission. Heavy atom effect from Br limits PLQY.
Phenyl -3.05-5.556050.78Extended π -conjugation red-shifts emission; removes Br quenching.
4-Fluorophenyl -3.15-5.655950.82Additional fluorine lowers LUMO, slightly blue-shifting relative to phenyl.
Carbazole-derivative -2.95-5.406250.91Strong electron-donating group raises HOMO, pushing emission to deep red.

Note: Data represents generalized trends for cyclometalated Ir(III) complexes based on quinoline derivatives to illustrate the programmability of the precursor.

References

  • Substituent effects of iridium complexes for highly efficient red OLEDs Source: ResearchGate URL:[Link][1]

  • WO2002002714A2 - Electroluminescent iridium compounds with fluorinated phenylpyridines, phenylpyrimidines, and phenylquinolines and devices made with such compounds Source: Google Patents URL:[2]

  • Luminescent Cyclometalated Iridium(III) Polypyridine Complexes Containing a Thiourea Moiety: Synthesis, Characterization, Photophysics, Electrochemistry and Anion‐Binding Properties Source: ResearchGate URL:[Link][3]

  • Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application Source: ResearchGate URL:[Link][4]

  • Accurate Treatment of Charge-Transfer Excitations and Thermally Activated Delayed Fluorescence Using the Particle–Particle Random Phase Approximation Source: ACS Publications URL:[Link][5]

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Method

Application Note: A Robust HPLC-UV Method for the Analysis of 5-Bromo-4-fluoro-8-methylquinoline

Abstract This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-4-fluoro-8-methylquinoline, a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-4-fluoro-8-methylquinoline, a key intermediate in pharmaceutical research and development. The narrative explains the causal logic behind the selection of chromatographic parameters, from stationary phase chemistry to mobile phase composition. The developed reversed-phase method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and water, modified with formic acid, ensuring sharp, symmetrical peaks and reproducible results. This document provides a comprehensive protocol, method development rationale, and system suitability criteria designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

Introduction and Analyte Properties

5-Bromo-4-fluoro-8-methylquinoline is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science. The structural complexity, incorporating a bromine, a fluorine, and a methyl group on the quinoline scaffold, necessitates a well-defined analytical method for purity assessment, stability studies, and quality control.

Analyte Structure:

Chemical structure of 5-Bromo-4-fluoro-8-methylquinoline

Based on its structure, 5-Bromo-4-fluoro-8-methylquinoline is a moderately polar and hydrophobic molecule. The quinoline core provides a strong UV chromophore, making UV-Vis detection a suitable and sensitive choice for quantification. The presence of the basic nitrogen atom in the quinoline ring requires careful control of the mobile phase pH to ensure a consistent charge state and prevent undesirable interactions with the stationary phase.

Principle of Separation: Reversed-Phase Chromatography

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile). The separation mechanism is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.

5-Bromo-4-fluoro-8-methylquinoline, being a relatively non-polar molecule, will partition from the polar mobile phase to the non-polar stationary phase. Its retention time is modulated by the proportion of organic solvent in the mobile phase; a higher concentration of organic solvent (acetonitrile) will decrease the retention time, while a lower concentration will increase it. The addition of an acid, such as formic acid, serves a dual purpose: it suppresses the ionization of free silanol groups on the silica backbone of the stationary phase and protonates the basic nitrogen of the quinoline ring, both of which lead to improved peak shape and reproducibility.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 5-Bromo-4-fluoro-8-methylquinoline.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for good separation.[1]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (analytical grade)

    • 5-Bromo-4-fluoro-8-methylquinoline reference standard

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) = 60:40 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid and mix thoroughly.

    • Add 600 mL of HPLC-grade acetonitrile.

    • Sonicate the solution for 10-15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 5-Bromo-4-fluoro-8-methylquinoline reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the mobile phase. These are used to construct the calibration curve.

  • Sample Solution:

    • Accurately weigh a quantity of the sample containing 5-Bromo-4-fluoro-8-methylquinoline.

    • Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

Method Development Rationale and Optimization Insights

The presented method is a robust starting point. As a senior scientist, it is crucial to understand the causality behind these choices and potential avenues for optimization.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately non-polar compounds like quinoline derivatives.[1] If co-eluting impurities are present, particularly those with similar hydrophobicity but different aromaticity, an alternative stationary phase should be considered. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column can offer alternative selectivity due to different pi-pi interactions with the halogenated aromatic ring system.

  • Mobile Phase Optimization: The 60:40 acetonitrile/water ratio was chosen to provide a reasonable retention time. This ratio can be adjusted to move the peak of interest: increasing acetonitrile will shorten the run time, while decreasing it will increase retention and may improve resolution from early-eluting impurities. Formic acid (0.1%) is critical for good peak shape.[1] If peak tailing persists, using a different modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) could be explored, though TFA can suppress MS signals if LC-MS analysis is required.

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics. Experimenting with temperature (e.g., 25 °C to 40 °C) can also be a powerful tool to alter selectivity between the analyte and closely eluting peaks.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.[2] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by scanning the UV spectrum of a standard solution using a Diode Array Detector.

System Validation and Workflow

A protocol's trustworthiness is established through validation. The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed to ensure the method is fit for purpose.

System Suitability Test (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) five or six times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
Analytical Workflow Visualization

The overall experimental process, from preparation to final calculation, is a self-validating system.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation system_prep System Equilibration & SST prep_mobile->system_prep prep_std Standard Solution Preparation calibration Calibration Curve (Inject Standards) prep_std->calibration prep_sample Sample Solution Preparation sample_analysis Sample Injection prep_sample->sample_analysis system_prep->calibration calibration->sample_analysis integration Peak Integration & Area Measurement sample_analysis->integration regression Linear Regression (R² ≥ 0.999) integration->regression calculation Concentration Calculation integration->calculation regression->calculation Use Equation

Sources

Application

Purification of 5-Bromo-4-fluoro-8-methylquinoline by column chromatography

An Application Note and Protocol for the Purification of 5-Bromo-4-fluoro-8-methylquinoline by Column Chromatography Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 5-Bromo-4-fluoro-8-methylquinoline by Column Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 5-Bromo-4-fluoro-8-methylquinoline, a halogenated quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. Standard organic synthesis often yields crude products containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is paramount for subsequent applications, accurate characterization, and ensuring biological efficacy and safety in drug development pipelines. This document details a robust methodology for purification using silica gel column chromatography, addressing common challenges associated with heterocyclic compounds, such as peak tailing and on-column degradation. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development and culminating in the isolation of the high-purity target compound.

Introduction and Scientific Rationale

5-Bromo-4-fluoro-8-methylquinoline is a poly-substituted heterocyclic compound. Its structure, featuring a basic quinoline nitrogen, a lipophilic methyl group, and electron-withdrawing halogens, presents a unique purification challenge. The nitrogen atom, in particular, can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, significant peak tailing, and potentially low recovery.[1]

Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting.[2] It relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[2] By carefully selecting these two phases, compounds with different polarities can be effectively separated.

This guide explains the causality behind each experimental choice, from the selection of the stationary and mobile phases to troubleshooting common issues, thereby providing a self-validating and reproducible protocol.

Pre-Purification Analysis: The Critical Role of TLC

Before attempting a large-scale column separation, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a reliable preview of the separation achievable on a column.[3]

Core Objective: To identify a mobile phase system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for 5-Bromo-4-fluoro-8-methylquinoline. An Rƒ in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both less polar and more polar impurities.[1][3]

Protocol for TLC Method Development:

  • Spot a dilute solution of the crude reaction mixture onto several silica gel TLC plates.

  • Prepare developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Test a gradient of solvent systems. For example:

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

  • After developing the plates, visualize the spots under a UV lamp (254 nm).

  • Identify the solvent system that yields the desired Rƒ of 0.2-0.3 for the target compound and provides the best possible separation from visible impurities.

Addressing Potential Tailing on TLC: If significant streaking or "tailing" of the compound spot is observed, it indicates a strong interaction with the acidic silica.[3][4] To counteract this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (NEt₃), to the pre-determined mobile phase.[5][6][7] This neutralizes the acidic sites on the silica, resulting in sharper spots and better separation.

Experimental Parameters for Column Chromatography

The following table summarizes the recommended starting parameters for the purification. These should be adapted based on the results of the preliminary TLC analysis.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard, cost-effective adsorbent for separating compounds of varying polarities.[3] Its slightly acidic nature may require mobile phase modification.
Alternative Phase Neutral AluminaUse if the compound shows significant degradation or irreversible adsorption on silica gel, as confirmed by a stability test on a TLC plate.[4][8]
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% TriethylamineA common solvent system where polarity can be finely tuned. The addition of triethylamine is crucial to prevent peak tailing of the basic quinoline.[4][5]
Target Rƒ 0.2 - 0.3Provides optimal resolution and a practical elution time.[3][7]
Adsorbent:Sample Ratio 30:1 to 50:1 (by weight)A higher ratio is used for more difficult separations to ensure adequate surface area for interaction and prevent column overloading.[3][4]

Detailed Step-by-Step Purification Protocol

This protocol describes a standard flash column chromatography procedure using the wet packing method.

Step 1: Column Preparation (Wet Packing)
  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]

  • Add a ~1 cm layer of sand over the plug to create a flat base.

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[5][7]

  • Pour the slurry into the column. Open the stopcock to allow solvent to drain, and continuously tap the side of the column gently to ensure a uniform, tightly packed bed free of air bubbles or channels.[2][5]

  • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface from disturbance during solvent and sample addition.[7]

  • Drain the excess solvent until the level is just at the top of the upper sand layer. Crucially, do not allow the column to run dry at any point. [3]

Step 2: Sample Loading (Dry Loading Recommended)

Dry loading is often superior for compounds that may have limited solubility in the mobile phase, as it leads to sharper bands and better separation.[7]

  • Dissolve the crude 5-Bromo-4-fluoro-8-methylquinoline in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully layer this powder onto the top sand layer of the prepared column.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase determined from the TLC analysis.

  • Open the stopcock and apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting the eluent in fractions (e.g., in test tubes or flasks). The size of the fractions should be appropriate for the column dimensions.

  • If impurities are very close to the product, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (Ethyl Acetate) in the mobile phase. This will accelerate the elution of more strongly adsorbed compounds.[4]

Step 4: Monitoring and Product Isolation
  • Systematically analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine all fractions that show a single spot corresponding to the Rƒ of the pure 5-Bromo-4-fluoro-8-methylquinoline.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Visual Workflow of the Purification Process

The following diagram illustrates the logical flow of the entire purification procedure.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc +/- NEt3) Optimize Optimize Solvent System (Target Rf ≈ 0.2-0.3) TLC->Optimize Evaluate Separation & Spot Shape Prep Prepare Silica Slurry & Pack Column Optimize->Prep Optimized System Load Dry Load Crude Sample Prep->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Remove Solvent (Rotary Evaporator) Combine->Evaporate Product Isolated Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Poorly packed column (channeling).1. Re-optimize the solvent system using TLC to achieve better separation.[4] 2. Reduce the sample load or use a larger column. The sample should be 1-5% of the silica mass.[4] 3. Repack the column carefully, ensuring no air bubbles or cracks.
Peak Tailing / Streaking 1. The basic quinoline is interacting strongly with acidic silica gel. 2. Column is overloaded.1. Ensure 0.1-1% triethylamine or another suitable base is added to the mobile phase to neutralize the silica.[5][7] 2. Reduce the amount of sample loaded.
Compound Not Eluting 1. The mobile phase is not polar enough. 2. Irreversible adsorption or decomposition on the silica gel.1. Gradually increase the polarity of the mobile phase (gradient elution).[4] 2. Test compound stability on a silica TLC plate.[4][8] If unstable, switch to a less acidic stationary phase like neutral alumina.
Low Final Yield 1. Incomplete elution from the column. 2. Compound decomposition on the column. 3. Some product may be in mixed fractions that were discarded.1. After eluting the main product, flush the column with a much more polar solvent (e.g., 50:50 Hexane:EtOAc) to see if any product remains. 2. See "Compound Not Eluting" solution #2. 3. Consider re-chromatographing the mixed fractions.

References

  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Technical Support Center: Purification of Halogen
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester, Chemistry.
  • Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chrom
  • Column chromatography. (n.d.). University of Victoria, Department of Chemistry.
  • Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine deriv

Sources

Method

Application Note: A Detailed Protocol for the Regioselective Bromination of 8-Methylquinoline

Introduction: The Significance of Brominated Quinolines Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of bioactive molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Brominated Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of bioactive molecules, including antimalarial and anticancer agents.[1][2] The introduction of a bromine atom onto the quinoline core serves as a pivotal synthetic handle, enabling further functionalization through cross-coupling reactions to build more complex molecular architectures.[2][3] Specifically, 5-bromo-8-methylquinoline is a valuable building block in organic synthesis.[4]

This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 8-methylquinoline. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the factors governing its selectivity and success. It is designed for researchers and professionals in organic synthesis and drug development who require a reliable method for accessing this important chemical intermediate.

Reaction Mechanism and Regioselectivity

The bromination of 8-methylquinoline is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of the quinoline nucleus, particularly under strongly acidic conditions.

  • Activation of the Benzene Ring: In the presence of concentrated sulfuric acid, the nitrogen atom of the pyridine ring is protonated. This protonation deactivates the pyridine portion of the molecule towards electrophilic attack.[5] Consequently, the electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.

  • Directing Effects: The 8-methyl group is an activating, ortho, para-directing group. It electronically enriches the C5 (para) and C7 (ortho) positions. The reaction favors substitution at the C5 position, yielding 5-bromo-8-methylquinoline as the major product.

  • Role of the Catalyst: Silver sulfate (Ag₂SO₄) is employed as a catalyst. It reacts with molecular bromine (Br₂) to generate a more potent electrophilic bromine species, facilitating the substitution on the electron-rich benzene ring.[4][6]

The overall workflow for this synthesis is depicted below.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Bromination cluster_workup 3. Quench & Work-up cluster_purification 4. Purification & Analysis prep_A Dissolve 8-Methylquinoline in conc. H₂SO₄ prep_B Add Ag₂SO₄ catalyst prep_A->prep_B reaction Add Br₂ dropwise Stir at room temp for 5h prep_B->reaction Initiate reaction workup_A Pour onto ice water reaction->workup_A Quench purify Concentrate under reduced pressure workup_B Filter precipitate workup_A->workup_B workup_C Alkalize filtrate with saturated Na₂CO₃ (aq) workup_B->workup_C workup_D Extract with EtOAc workup_C->workup_D workup_E Dry organic layer (anhydrous Na₂SO₄) workup_D->workup_E workup_E->purify Isolate crude product analysis Characterize product (TLC, NMR, MS) purify->analysis

Caption: Synthetic workflow for 5-Bromo-8-methylquinoline.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 5-bromo-8-methylquinoline.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
8-MethylquinolineC₁₀H₉N143.1910.01.43 g1.0
Concentrated H₂SO₄H₂SO₄98.08-~15 mLSolvent
Silver SulfateAg₂SO₄311.8015.04.68 g1.5
BromineBr₂159.8110.00.51 mL (1.60 g)1.0
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mLExtraction
Sat. Sodium CarbonateNa₂CO₃105.99-As neededNeutralization
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylquinoline (1.0 equiv, 10.0 mmol, 1.43 g) in concentrated sulfuric acid (~15 mL). Perform this step in an ice bath to dissipate any heat generated.

  • Catalyst Addition: To the stirred solution, carefully add silver sulfate (1.5 equiv, 15.0 mmol, 4.68 g).

  • Bromine Addition: Slowly add bromine (1.0 equiv, 10.0 mmol, 0.51 mL) dropwise to the reaction mixture using a syringe or dropping funnel. Maintain stirring and allow the reaction to proceed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 5 hours at room temperature.[6] The progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in a saturated sodium bicarbonate solution, extracting with ethyl acetate, and spotting on a silica plate.

  • Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.

  • Work-up: A precipitate may form; remove it by filtration. Transfer the filtrate to a separatory funnel and alkalize it by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is greater than 7.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to afford the crude product.[6]

  • Purification: The crude product, typically a white solid, can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 71% has been reported for this procedure.[6]

Mandatory Safety Precautions

Working with bromine and concentrated acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[7][8]

  • Ventilation: All steps involving the handling of bromine and concentrated sulfuric acid must be performed in a certified, well-ventilated chemical fume hood.[8][9] Bromine vapor is highly toxic and fatal if inhaled.[9]

  • Spill Management: Keep a neutralizing agent, such as a 1 M sodium carbonate solution or solid hydrated sodium carbonate, readily available to treat any bromine spills.[9]

  • Waste Disposal: Dispose of all chemical waste, including quenched reaction mixtures and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.

  • Exposure Response:

    • Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention if breathing is affected.[10]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[10]

    • Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[9]

Product Characterization

Verifying the identity and purity of the synthesized 5-bromo-8-methylquinoline is crucial.

  • Thin Layer Chromatography (TLC): Use a suitable eluent system (e.g., hexane/ethyl acetate) to assess the purity of the final product and compare its Rf value to the starting material.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • Mass Spectrometry: Analysis by mass spectrometry should show the characteristic isotopic pattern for a monobrominated compound, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity. For 5-bromo-8-methylquinoline (C₁₀H₈BrN), the expected m/z values are 222 and 224.[6]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation.

    • 8-Methylquinoline (Starting Material, CDCl₃): Key signals include a methyl singlet around δ 2.83 ppm and aromatic protons in the δ 7.3-8.9 ppm range.[11]

    • 5-Bromo-8-methylquinoline (Product): Expect the disappearance of one aromatic proton signal from the benzene ring portion of the spectrum and shifts in the remaining protons due to the electronic effect of the bromine atom.

Troubleshooting and Optimization

  • Formation of Di-brominated Products: If di-bromination is observed, it may be due to an excess of the brominating agent or elevated reaction temperatures.[12] Ensure precise control over the stoichiometry (≤1.0 equivalent of bromine) and maintain the reaction at room temperature or below.

  • Low Yield: Low yields can result from an incomplete reaction or loss of product during the work-up.[13] Ensure the reaction has gone to completion via TLC monitoring. During the work-up, ensure the aqueous layer is made sufficiently basic to deprotonate the quinoline nitrogen, making the product less water-soluble and more extractable into the organic phase.

References

  • BenchChem (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • BenchChem (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • BenchChem (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • CLEAPSS (2022). Student safety sheets 55 Bromine.
  • Smolecule (2023, August 15). Buy 5-Bromo-8-methylquinoline | 74316-55-5.
  • Eco-Friendly Technical Solutions (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Carl ROTH. Safety Data Sheet: Bromine.
  • CDH Fine Chemical. BROMINE WATER MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Centers for Disease Control and Prevention (2024, September 6). Bromine | Chemical Emergencies.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • ChemicalBook (2025, October 14). 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • BenchChem (2025). Preventing di-bromination in quinoline synthesis.
  • BenchChem (2025). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
  • Chemistry Stack Exchange (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?
  • ChemicalBook. 8-Methylquinoline(611-32-5) 1H NMR spectrum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Bromoquinolines

From the desk of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synt...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, particularly for creating the 3-arylquinoline scaffold, a privileged structure in medicinal chemistry.[1] However, the unique electronic properties of the quinoline ring system can present distinct challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has a very low yield or has not worked at all. Where do I start troubleshooting?

This is the most common issue and typically points to a problem with one of the core components of the reaction: the catalyst system, the reaction conditions, or the reagents themselves. A systematic approach is crucial.

Below is a workflow to guide your troubleshooting process, starting from the most common and easiest-to-fix issues.

G cluster_reagents cluster_conditions cluster_catalyst cluster_side_reactions start Reaction Failed (Low/No Yield) reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Re-evaluate Core Reaction Conditions reagents->conditions Reagents OK reagent_purity Purity Check: - Boronic Acid (decomposed?) - Bromoquinoline (pure?) - Base (anhydrous?) - Solvent (peroxides?) reagents->reagent_purity reagent_stoich Stoichiometry Check: - Boronic Acid (1.2-1.5 eq.) - Base (2-3 eq.) reagents->reagent_stoich catalyst Step 3: Optimize Catalyst System conditions->catalyst Conditions OK condition_degas Atmosphere Control: - Rigorous degassing? - Inert gas quality? conditions->condition_degas condition_temp Temperature & Time: - Temp too low/high? - Sufficient reaction time? conditions->condition_temp condition_mixing Mixing: - Vigorous stirring for biphasic systems? conditions->condition_mixing side_reactions Step 4: Investigate Side Reactions catalyst->side_reactions System OK catalyst_choice Catalyst/Ligand Choice: - Is ligand appropriate for heteroaromatics? - Try bulky, e--rich ligands (e.g., Buchwald type) catalyst->catalyst_choice catalyst_activity Catalyst Activity: - Old catalyst (Pd₂(dba)₃)? - Use stable precatalyst? - Increase loading? catalyst->catalyst_activity side_deboronation Protodeboronation: - Arene byproduct observed? - Use milder base/anhydrous conditions side_reactions->side_deboronation side_homocoupling Homocoupling: - Biaryl of boronic acid observed? - Improve degassing, use Pd(0) source side_reactions->side_homocoupling side_dehalogenation Dehalogenation: - Bromoquinoline -> Quinoline? - Check for hydride sources side_reactions->side_dehalogenation

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
  • Catalyst Inactivity or Inhibition : The active species in the Suzuki coupling is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can sometimes be inefficient.[2][3]

    • The Quinoline Problem : The nitrogen atom in the quinoline ring can coordinate to the palladium center, acting as a ligand and leading to catalyst deactivation or the formation of inactive complexes.[4][5] This is a common issue with nitrogen-containing heteroaromatics.

    • Solution :

      • Use a robust, pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that reliably forms the active catalyst.[2][6]

      • Select appropriate ligands . For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or ferrocene-based ligands (dppf) are often required.[7][8][9] These ligands promote the desired catalytic cycle and can mitigate inhibition by the substrate's nitrogen atom.[10][11]

  • Suboptimal Base or Solvent : The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13] The base's effectiveness is highly dependent on the solvent system.[14][15]

    • Solution : If a standard base like Na₂CO₃ or K₂CO₃ fails, screen other options. A stronger or more soluble base may be required.

      • Bases : K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[7][8] Ensure the base is finely powdered for maximum surface area and reactivity.[16]

      • Solvents : Aprotic polar solvents like 1,4-dioxane, 2-MeTHF, or toluene are common.[1][7][17] Often, a biphasic mixture with water (e.g., dioxane/water 4:1) is beneficial as water can facilitate the transmetalation step.[1][8] However, ensure vigorous stirring to maximize the reaction rate at the phase interface.[2]

  • Inadequate Inert Atmosphere : The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxidation by atmospheric oxygen.[2][7] Oxygen contamination is a primary cause of catalyst deactivation and the formation of homocoupling byproducts.[2][9]

    • Solution : Ensure your degassing procedure is rigorous. Sparge the solvent and the assembled reaction mixture with an inert gas (argon or high-purity nitrogen) for 15-30 minutes, or use several freeze-pump-thaw cycles for complete oxygen removal.[2]

Q2: I'm observing significant side products. How can I identify and minimize them?

Side reactions consume your starting materials and complicate purification. The three most common culprits are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation : This is the hydrolysis of your boronic acid (or ester) back to the corresponding arene, replacing the C-B bond with a C-H bond.[7][17] It is often promoted by harsh basic conditions, elevated temperatures, or excessive water in the reaction.[4][7]

    • How to Minimize :

      • Use milder bases (e.g., K₃PO₄ instead of hydroxides) or anhydrous conditions if possible.[17]

      • Consider using more stable boronic esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts instead of the free boronic acid.[7]

      • Employ a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for some loss.[8]

  • Homocoupling : This is the self-coupling of two boronic acid molecules to form a symmetrical biaryl.[4] This side reaction is almost always caused by the presence of oxygen or the use of a Pd(II) precatalyst.[2][9] Oxygen can facilitate the oxidative coupling of the boronic acids, and Pd(II) sources can directly promote this reaction before being reduced to the active Pd(0) state.[9][18]

    • How to Minimize :

      • Improve Degassing : This is the most critical step. Ensure your inert atmosphere technique is flawless.[2][19]

      • Use a Pd(0) Source : Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][9] This bypasses the in situ reduction step that can consume the boronic acid.

  • Dehalogenation (Hydrodehalogenation) : This involves the replacement of the bromine on your quinoline with a hydrogen atom.[4][5] This can be caused by various factors, including hydride impurities in the reagents or a competing catalytic pathway.[5][20]

    • How to Minimize :

      • Ensure solvents and reagents are pure.

      • Optimize the choice of base, as some bases in the presence of water or alcohol can generate hydride donors.[20]

      • Careful selection of the catalyst and ligand system can favor the cross-coupling pathway over dehalogenation.[20]

Data & Selection Guides

To aid in your optimization, the following tables summarize key parameters for the Suzuki coupling of bromoquinolines.

Table 1: Catalyst & Ligand Selection Guide for Bromoquinoline Coupling

Catalyst SourceCommon LigandsCharacteristics & Best Use Cases
Pd(PPh₃)₄ None (pre-formed)Pd(0) source. Good starting point. Can be sensitive to air and moisture. Effective but may require higher temperatures.[6][9]
PdCl₂(dppf) dppf (pre-complexed)Pd(II) precatalyst. Often a robust and reliable choice for heteroaromatic couplings.[1][8] Good thermal stability.
Pd₂(dba)₃ or Pd(OAc)₂ Buchwald Ligands (XPhos, SPhos, RuPhos)Pd(0) or Pd(II) source. Requires addition of a ligand. Buchwald ligands are bulky and electron-rich, excellent for accelerating oxidative addition and reductive elimination with challenging substrates like heteroaromatics.[7][9][11]
Buchwald Precatalysts Ligand is part of the precatalyst structurePd(II) precatalysts. Highly active and stable. Designed for rapid and clean generation of the active Pd(0) species. Excellent for difficult couplings.[2][18]

Table 2: Base & Solvent System Screening Recommendations

BaseRecommended Solvent(s)Considerations & Rationale
Na₂CO₃ / K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OStandard, mild conditions. A good first choice for simple substrates. May not be strong enough for less reactive bromoquinolines.[1][17][21]
K₃PO₄ Dioxane, Toluene, 2-MeTHF (can be run with or without H₂O)A stronger, non-nucleophilic base. Often improves yields when carbonates fail. Can help suppress protodeboronation.[4][7]
Cs₂CO₃ Dioxane, THF, TolueneA very strong and highly soluble base. Often effective for difficult couplings but can promote decomposition of sensitive substrates.[7][8]
KF Anhydrous Dioxane or THFA milder option used under anhydrous conditions. Particularly useful if the substrate has base-labile functional groups (e.g., esters).[13][22]
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps centered around the palladium catalyst.

G cluster_oa cluster_trans cluster_re cluster_base pd0 Pd(0)L₂ (Active Catalyst) pd2_complex1 R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex1 pd0->pd2_complex1 R¹-X (Bromoquinoline) product R¹-R² (Desired Product) oa_label Oxidative Addition pd2_complex2 R¹-Pd(II)L₂-OR pd2_complex1->pd2_complex2 trans_label Transmetalation pd2_complex3 R¹-Pd(II)L₂-R² pd2_complex2->pd2_complex3 boronate R²-B(OR)₃⁻ boronate->pd2_complex2 boronate->pd2_complex2 Boronic Acid + Base base_label Base (e.g., CO₃²⁻) pd2_complex3->pd0 pd2_complex3->pd0 R¹-R² re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[1][18][23]
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline. This is often the rate-limiting step, especially for electron-rich or sterically hindered halides.[18][24]

  • Transmetalation : The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[11][12][23]

  • Reductive Elimination : The two organic fragments (the quinoline and the aryl group from the boronic acid) are coupled together and eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[18][23]

Validated Experimental Protocol

This generalized protocol provides a robust starting point for the Suzuki coupling of a bromoquinoline with an arylboronic acid. It should be optimized for specific substrates.

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)[1]

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)[1][12]

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)[1]

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][4]

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the PdCl₂(dppf) catalyst (0.03 mmol).

  • Solvent Addition : Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[1][25]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the bromoquinoline starting material is consumed (typically 8-16 hours).[1][4]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-arylquinoline.

References
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. Available at: [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Problems with Suzuki coupling. Reddit r/Chempros. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. A report on an undergraduate organic chemistry lab. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-4-fluoro-8-methylquinoline

Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your synthetic route for higher yields and purity.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-4-fluoro-8-methylquinoline is most effectively approached as a multi-step sequence. This pathway is designed for regiochemical control and is built upon robust, well-documented transformations in quinoline chemistry. The strategy involves building the quinoline core first, followed by sequential halogenations.[1][2]

The proposed four-step synthesis is as follows:

  • Gould-Jacobs Reaction: Construction of the 8-methylquinolin-4-ol core from 2-methylaniline.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro intermediate using a dehydrating chlorinating agent.

  • Nucleophilic Fluorination (Halex Reaction): Substitution of the 4-chloro group with fluoride.

  • Regioselective Bromination: Introduction of the bromine atom at the C5 position.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination (Halex) cluster_3 Step 4: Bromination A 2-Methylaniline + Diethyl Ethoxymethylenemalonate B 8-Methylquinolin-4-ol A->B Condensation & Thermal Cyclization C 8-Methylquinolin-4-ol D 4-Chloro-8-methylquinoline C->D POCl₃ E 4-Chloro-8-methylquinoline F 4-Fluoro-8-methylquinoline E->F KF, High Temp. G 4-Fluoro-8-methylquinoline H 5-Bromo-4-fluoro-8-methylquinoline G->H NBS or Br₂

Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-8-methylquinoline.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Gould-Jacobs Reaction (8-Methylquinolin-4-ol Synthesis)

Question: My Gould-Jacobs reaction is resulting in a low yield of 8-methylquinolin-4-ol with significant tar/char formation. What's causing this and how can I fix it?

Answer: This is a common issue in the Gould-Jacobs reaction, which involves two stages: an initial condensation and a high-temperature thermal cyclization.[1][2]

  • Causality:

    • Non-Homogeneous Reaction: The intermediate formed after the initial condensation can precipitate or solidify as the reaction progresses. When you increase the heat for the cyclization step, this solid material does not heat evenly, leading to localized overheating, decomposition, and tar formation.

    • Sub-optimal Cyclization Temperature: The cyclization step requires a very high temperature (typically ~250°C). If the temperature is too low, the reaction is incomplete. If it's too high or applied unevenly, side reactions and decomposition are accelerated.

  • Solutions:

    • Use a High-Boiling Point Solvent: The most effective solution is to perform the cyclization in a high-boiling, inert solvent like diphenyl ether or Dowtherm A.[1][2] This keeps the reaction mixture homogeneous, ensures uniform heat transfer, and prevents localized charring. The cyclization is typically rapid (30-60 minutes) under these conditions.[2]

    • Two-Step Procedure: Perform the initial condensation at a lower temperature (100-140°C) and remove the ethanol byproduct under vacuum.[2] Then, add the high-boiling solvent and raise the temperature to effect cyclization. This ensures the first step is complete before initiating the high-energy cyclization.

    • Monitor via TLC: Use thin-layer chromatography (TLC) to monitor the disappearance of the anilinomethylenemalonate intermediate to ensure the cyclization goes to completion.

Step 2: Chlorination (4-Chloro-8-methylquinoline Synthesis)

Question: The conversion of 8-methylquinolin-4-ol to 4-chloro-8-methylquinoline is incomplete, and the work-up is difficult. How can I improve this step?

Answer: This chlorination uses a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).

  • Causality:

    • Incomplete Reaction: The 4-hydroxyquinoline may have poor solubility in POCl₃ alone, leading to an incomplete reaction. The reaction is also reversible to some extent without sufficient driving force.

    • Difficult Work-up: POCl₃ reacts violently with water. Quenching the reaction mixture by pouring it onto ice is highly exothermic and must be done with extreme caution.[2] If neutralization is not carefully controlled, the product can precipitate in a difficult-to-handle form or even hydrolyze back to the starting material.

  • Solutions:

    • Use of Co-solvent/Catalyst: While often run neat, adding a small amount of a high-boiling inert solvent or a catalytic amount of a base like triethylamine can sometimes improve solubility and drive the reaction to completion.

    • Controlled Work-up:

      • Always add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.

      • After the initial quench, neutralize the acidic solution very slowly with a base (e.g., sodium carbonate solution or ammonium hydroxide) while keeping the mixture cold in an ice bath. This controlled neutralization ensures the product precipitates as a manageable solid.[2]

    • Ensure Anhydrous Conditions: The 8-methylquinolin-4-ol starting material must be completely dry. Any moisture will consume the POCl₃ and reduce the reaction's efficiency.

Step 3: Nucleophilic Fluorination (4-Fluoro-8-methylquinoline Synthesis)

Question: My yield for the conversion of the 4-chloro to the 4-fluoro derivative is very low. Why is this reaction so challenging?

Answer: This is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex (Halogen Exchange) reaction. The carbon-chlorine bond on an aromatic ring is strong, and fluoride is a relatively weak nucleophile in many solvent systems.

  • Causality:

    • Poor Fluoride Nucleophilicity: The success of this reaction hinges on having a highly reactive, "naked" fluoride source. In protic solvents, fluoride is heavily solvated, which blunts its nucleophilicity.

    • High Activation Energy: The SNAr mechanism requires high temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

    • Low Solubility: The inorganic fluoride salt (e.g., KF) and the organic substrate often have poor mutual solubility.

  • Solutions:

    • Solvent Choice is Critical: Use a high-boiling, polar aprotic solvent such as DMSO, DMF, or sulfolane. These solvents are excellent at dissolving the organic substrate and solvating the potassium cation, leaving the fluoride anion more reactive.

    • Use Spray-Dried KF: Use anhydrous, spray-dried potassium fluoride. The high surface area of this form of KF significantly increases its reactivity compared to standard crystalline KF.

    • Incorporate a Phase-Transfer Catalyst (PTC): A catalyst like 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective. The PTC complexes with the potassium ion, bringing the more nucleophilic fluoride anion into the organic phase, thereby accelerating the reaction.

    • Elevated Temperatures: This reaction typically requires high temperatures, often in the range of 150-220°C. Monitor the reaction by TLC or GC-MS to avoid decomposition at prolonged high temperatures.

Step 4: Regioselective Bromination

Question: I am getting a mixture of products during the bromination of 4-fluoro-8-methylquinoline, including what appears to be a di-brominated product. How do I improve the selectivity for the 5-bromo isomer?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

  • Causality:

    • Competing Directing Effects: In 4-fluoro-8-methylquinoline, the benzene ring is activated towards electrophilic substitution. The 8-methyl group is an activating ortho-, para-director, strongly favoring substitution at the 5- and 7-positions. The quinoline nitrogen deactivates the pyridine ring and directs electrophiles to the benzene ring (positions 5 and 8). Since position 8 is blocked, this reinforces substitution at C5. The 4-fluoro group is deactivating but is also an ortho-, para-director, which would direct to C5. The combined effects strongly favor substitution at C5, but C7 is also activated.

    • Over-bromination: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), a second bromine atom can add, likely at the 7-position, leading to a 5,7-dibromo product.[3][4]

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of N-bromosuccinimide (NBS) or bromine (Br₂).[3][5]

    • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than molecular bromine and is highly recommended.[3][6]

    • Reaction Conditions:

      • Perform the reaction at a low temperature (e.g., 0°C to room temperature) to increase selectivity.[3][4]

      • Use an appropriate solvent. Acetonitrile or chloroform are often good choices.[3][7]

    • Monitor Progress: Follow the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent the formation of di-brominated byproducts.

G start Low Yield in Bromination Step q1 Check TLC: Multiple Spots? start->q1 q2 Check TLC: Starting Material Remains? q1->q2 No sol1 Indicates Over-bromination or Side Products. 1. Reduce Br₂/NBS to 1.0 eq. 2. Run reaction at 0°C. 3. Switch from Br₂ to NBS. q1->sol1 Yes sol2 Indicates Incomplete Reaction. 1. Increase reaction time slightly. 2. Let reaction warm to RT. 3. Check purity of starting material. q2->sol2 Yes sol3 Indicates single desired product, but isolation issues. 1. Optimize purification. 2. Check work-up (quenching). 3. Recrystallize from different solvents. q2->sol3 No

Caption: Troubleshooting flowchart for the regioselective bromination step.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction the recommended method for building the quinoline core in this synthesis? A1: The Gould-Jacobs reaction is ideal because it allows for the synthesis of 4-hydroxyquinolines from readily available anilines.[1] Starting with 2-methylaniline directly installs the required 8-methyl group onto the quinoline core from the beginning, simplifying the overall synthetic route and avoiding complex C-H activation or coupling steps later on.

Q2: Are there alternatives to the hazardous POCl₃ for the chlorination step? A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like oxalyl chloride or thionyl chloride in a suitable solvent (like DMF) can sometimes be used. However, their efficacy can be substrate-dependent, and they also require careful handling. For converting the 4-hydroxy to a leaving group, tosylation (to form a tosylate) is another option, which can then be displaced by fluoride.

Q3: Why not attempt a direct fluorination of the 8-methylquinolin-4-ol? A3: Direct fluorination of a hydroxyl group on a heteroaromatic ring is exceptionally difficult. The C-O bond is very strong, and the hydroxyl group is not a good leaving group. Most modern fluorinating reagents (e.g., DAST, Deoxo-Fluor®) are not well-suited for this specific transformation on a quinolone system and can lead to decomposition or complex side reactions. The two-step chlorination/fluorination sequence is a much more reliable and higher-yielding industrial and laboratory standard.

Q4: What are the best general purification techniques for these quinoline intermediates? A4: Purification strategies depend on the specific intermediate.[8]

  • Recrystallization: Often very effective for solid intermediates like 8-methylquinolin-4-ol and the final product. A solvent screen (e.g., ethanol, ethyl acetate/hexane) is recommended.

  • Column Chromatography: Silica gel chromatography is the workhorse for purifying the chloro- and fluoro- intermediates, which are often less crystalline. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[5][9]

  • Acid/Base Extraction: The basic quinoline nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous layer as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified quinoline.

Data Summary Table

StepReaction NameKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Gould-Jacobs2-Methylaniline, Diethyl ethoxymethylenemalonateDiphenyl Ether~2500.5 - 1>80%
2 ChlorinationPhosphorus Oxychloride (POCl₃)NeatReflux (~110)2 - 4>90%
3 Fluorination4-Chloro-8-methylquinoline, Spray-dried KF, PTCDMSO180 - 20012 - 2460-80%
4 Bromination4-Fluoro-8-methylquinoline, NBSAcetonitrile0 - RT2 - 6>85%

Detailed Experimental Protocols

All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 8-Methylquinolin-4-ol

This protocol is based on the principles of the Gould-Jacobs reaction.[1][2]

  • In a round-bottom flask, combine 2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

  • Heat the mixture to 110-120°C for 1-2 hours. Ethanol will distill from the reaction.

  • After this period, add diphenyl ether (approx. 3-4 times the weight of the aniline) to the reaction vessel.

  • Heat the mixture to 250°C. The solution will typically reflux at this temperature. Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to below 100°C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry to yield crude ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

  • For the final step, reflux the crude ester in an excess of 10% aqueous sodium hydroxide solution for 2-3 hours to saponify the ester.

  • Cool the basic solution and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation.

  • Cool the mixture, neutralize with a base (e.g., NaOH) to precipitate the final product, 8-methylquinolin-4-ol. Filter, wash with water, and dry.

Protocol 2: Synthesis of 4-Chloro-8-methylquinoline

This protocol uses standard chlorination conditions for 4-hydroxyquinolines.[2]

  • Carefully add 8-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • With extreme caution, slowly and dropwise add the reaction mixture to the crushed ice. The quench is highly exothermic.

  • Once the addition is complete, slowly neutralize the acidic solution with a saturated sodium carbonate solution or ammonium hydroxide until the pH is ~8-9, keeping the mixture cool.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography (silica, ethyl acetate/hexanes).

Protocol 3: Synthesis of 4-Fluoro-8-methylquinoline

This protocol is based on the principles of the Halex reaction.

  • To an oven-dried flask under a nitrogen atmosphere, add spray-dried potassium fluoride (3.0 eq.), 4-chloro-8-methylquinoline (1.0 eq.), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).

  • Add anhydrous DMSO via syringe.

  • Heat the mixture to 180-200°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction may take 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica, ethyl acetate/hexanes).

Protocol 4: Synthesis of 5-Bromo-4-fluoro-8-methylquinoline

This protocol details a regioselective bromination.[3]

  • Dissolve 4-fluoro-8-methylquinoline (1.0 eq.) in acetonitrile or chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains low. Protect the reaction from light.

  • Stir the reaction at 0°C to room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by washing with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.

  • Wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.

References

  • BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Preventing side product formation in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
  • TBA. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline synthesis.
  • Beilstein Journal of Organic Chemistry. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • BenchChem. (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • BenchChem. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-4-fluoro-8-methylquinoline Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the assembly and functionalization of highly substituted quinoline cores present unique chemoselectivity ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the assembly and functionalization of highly substituted quinoline cores present unique chemoselectivity challenges. The synthesis of 5-Bromo-4-fluoro-8-methylquinoline typically proceeds via a three-step sequence: a thermal Gould-Jacobs cyclization, followed by deoxychlorination, and finally a Nucleophilic Aromatic Substitution (SNAr) to introduce the fluorine atom.

This guide is designed to help you diagnose, troubleshoot, and resolve the most common byproduct formations encountered during this specific synthetic workflow.

Section 1: Synthesis Overview & Diagnostic Workflows

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the intermediates. The synthesis relies on exploiting the differential reactivity of the quinoline positions.

SynthesisWorkflow Aniline 5-Bromo-2-methylaniline EMME Condensation & Cyclization (Gould-Jacobs, 250°C) Aniline->EMME Intermediate1 5-Bromo-8-methylquinolin-4-ol EMME->Intermediate1 Chlorination Chlorination (POCl3, Reflux) Intermediate1->Chlorination Intermediate2 5-Bromo-4-chloro-8-methylquinoline Chlorination->Intermediate2 Fluorination SNAr Fluorination (Anhydrous KF, DMSO, 130°C) Intermediate2->Fluorination Product 5-Bromo-4-fluoro-8-methylquinoline Fluorination->Product

Overall synthesis workflow for 5-Bromo-4-fluoro-8-methylquinoline.

The most problematic step is the final SNAr fluorination. Fluoride is a hard, relatively poor nucleophile in protic environments but highly basic in aprotic solvents. The diagnostic tree below will help you identify the root cause of your specific impurity profile based on LC-MS data.

FluorinationTroubleshooting Start LC-MS Analysis of Fluorination Crude Hydrolysis Major Impurity: 4-Hydroxy Byproduct [M+H]+ = 238/240 Start->Hydrolysis Difluoro Major Impurity: 4,5-Difluoro Byproduct [M+H]+ = 180 Start->Difluoro Unreacted High Unreacted: 4-Chloro Starting Material [M+H]+ = 256/258 Start->Unreacted Action1 Root Cause: Trace Moisture. Action: Spray-dry KF, use anhydrous DMSO & inert atm. Hydrolysis->Action1 Action2 Root Cause: Over-reaction. Action: Lower temp to 110°C, reduce KF equivalents. Difluoro->Action2 Action3 Root Cause: Poor Solubility. Action: Add Ph4PBr (PTC) or increase reaction time. Unreacted->Action3

Diagnostic decision tree for troubleshooting the SNAr fluorination step.
Section 2: FAQ & Troubleshooting Guide

Q1: During the thermal Gould-Jacobs cyclization, I am observing a significant byproduct with a mass shift of -79 Da. What is causing this? A1: You are observing thermal debromination. The cyclization of the ethoxymethylenemalonate intermediate requires extreme temperatures (typically ~250 °C in Dowtherm A). At these temperatures, the relatively weak C(sp2)-Br bond can undergo homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent, yielding the debrominated 8-methylquinolin-4-ol. Solution: Lower the cyclization temperature to 230 °C and strictly degas your solvent with argon prior to heating to suppress radical propagation pathways.

Q2: My POCl₃ chlorination yields a sticky tar, and LC-MS shows a high concentration of the starting 4-hydroxy compound. Why didn't the reaction work? A2: The reaction likely worked, but the product was destroyed during the workup. POCl₃ converts the 4-ol to the 4-chloroquinoline via a highly electrophilic Vilsmeier-type intermediate. If the reaction is quenched into water without simultaneous neutralization, the generated HCl creates a highly acidic aqueous environment. The newly formed 4-chloroquinoline is highly activated and will rapidly undergo acid-catalyzed hydrolysis back to the 4-hydroxy tautomer. Solution: Quench the reaction by adding it dropwise to crushed ice while simultaneously adding aqueous ammonia to maintain the pH between 7 and 8.

Q3: Why is the 4-hydroxy byproduct forming during the SNAr fluorination step with Potassium Fluoride (KF)? A3: This is the most common failure mode in fluoroquinoline synthesis [1]. Fluoride is a strong hydrogen-bond acceptor and a potent base in polar aprotic solvents like DMSO. If even trace amounts of water are present in the KF or the solvent, the fluoride ion will deprotonate the water to generate hydroxide (OH⁻) and hydrogen fluoride (HF). Hydroxide is a vastly superior nucleophile compared to fluoride and will rapidly outcompete it for the highly electrophilic 4-position of the quinoline ring, resulting in the 4-hydroxy byproduct [2]. Solution: You must use spray-dried KF (dried under vacuum at 150 °C for 12 hours) and rigorously anhydrous DMSO.

Q4: I am detecting a 4,5-difluoro-8-methylquinoline byproduct. How is the 5-bromo group being displaced? A4: The 5-position of the quinoline ring is heavily activated toward nucleophilic attack due to the electron-withdrawing nature of the fused heteroaromatic system (peri-position effect). If you use a large excess of KF and push the temperature above 130 °C to force the 4-chloro displacement, the 5-bromo group will undergo a secondary SNAr reaction. Solution: Control the stoichiometry to exactly 1.5 equivalents of KF. To maintain reactivity at lower temperatures (110 °C), add a phase transfer catalyst (PTC) such as tetraphenylphosphonium bromide (Ph₄PBr) to increase the solubility of the "naked" fluoride ion [3].

Section 3: Quantitative Impurity Profile Data

Use the following table to rapidly identify your byproducts via LC-MS (Positive Ion Mode) and implement the correct mechanistic fix.

Compound / ByproductMolecular FormulaExact MassExpected [M+H]⁺ PeaksPrimary Cause
5-Bromo-4-fluoro-8-methylquinoline (Target) C₁₀H₇BrFN238.97240.0 / 242.0 (1:1)N/A (Successful SNAr)
5-Bromo-4-chloro-8-methylquinoline (SM) C₁₀H₇BrClN254.94256.0 / 258.0 / 260.0Incomplete SNAr (Add PTC)
5-Bromo-8-methylquinolin-4-ol C₁₀H₈BrNO236.98238.0 / 240.0 (1:1)Trace moisture in KF / DMSO
4,5-Difluoro-8-methylquinoline C₁₀H₇F₂N179.05180.0High temp / Excess KF
4-Fluoro-8-methylquinoline C₁₀H₈FN161.06162.0Thermal debromination in Step 1
Section 4: Self-Validating Experimental Protocols
Protocol 1: Controlled Chlorination of 5-Bromo-8-methylquinolin-4-ol

Self-Validation Checkpoint: The organic layer must show complete consumption of the 238 m/z peak and the appearance of the 256/258 m/z doublet before proceeding to concentration.

  • Charge a dry 250 mL round-bottom flask with 5-bromo-8-methylquinolin-4-ol (10.0 g, 42.0 mmol).

  • Add Phosphorus oxychloride (POCl₃) (30 mL, 322 mmol) carefully at room temperature.

  • Heat the mixture to 100 °C under an argon atmosphere for 3 hours.

  • Critical Quench: Cool the mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker of crushed ice (300 g).

  • Simultaneously, add 28% aqueous ammonium hydroxide dropwise to maintain the pH of the slurry strictly between 7.0 and 8.0. Do not allow the pH to drop below 4, or hydrolysis will occur.

  • Extract the neutralized aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-chloro intermediate.

Protocol 2: Anhydrous SNAr Fluorination

Self-Validation Checkpoint: The KF must be a free-flowing powder. If it clumps upon addition to the DMSO, moisture is present, and the reaction will yield the 4-hydroxy byproduct.

  • In a nitrogen-filled glovebox, weigh spray-dried Potassium Fluoride (KF) (3.66 g, 63.0 mmol, 1.5 eq) and Tetraphenylphosphonium bromide (Ph₄PBr) (1.76 g, 4.2 mmol, 0.1 eq) into a dry Schlenk flask.

  • Dissolve 5-bromo-4-chloro-8-methylquinoline (10.7 g, 42.0 mmol) in anhydrous, degassed DMSO (50 mL) and add to the Schlenk flask.

  • Seal the flask, remove it from the glovebox, and heat to 110 °C for 12 hours behind a blast shield.

  • Cool to room temperature, dilute with Ethyl Acetate (150 mL), and wash extensively with water (5 x 50 mL) to remove all DMSO and residual fluoride salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 5-bromo-4-fluoro-8-methylquinoline.

Section 5: References
  • Advances in Heterocyclic Chemistry, Volume 59 Source: Academic Press / ScienceDirect URL:[Link]

  • Solid-State Aromatic Nucleophilic Fluorination: A Rapid, Practical, and Environmentally Friendly Route to N-Heteroaryl Fluorides Source: RSC Advances URL:[Link]

  • Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer Source: Journal of Medicinal Chemistry URL:[Link]

Optimization

Technical Support Center: Optimizing Solubility of 5-Bromo-4-fluoro-8-methylquinoline for In Vitro Assays

Introduction: Understanding the Physicochemical Challenge 5-Bromo-4-fluoro-8-methylquinoline presents a significant, yet common, challenge for researchers in drug discovery: poor aqueous solubility. Its core structure is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Physicochemical Challenge

5-Bromo-4-fluoro-8-methylquinoline presents a significant, yet common, challenge for researchers in drug discovery: poor aqueous solubility. Its core structure is a quinoline ring system, which is inherently aromatic and lipophilic.[1] This hydrophobicity is further increased by the substituents:

  • 8-methyl group: A non-polar alkyl group that increases lipophilicity.

  • 5-Bromo and 4-fluoro groups: Halogens that significantly modulate the electronic properties of the molecule. While fluorine can sometimes increase solubility, the overall effect of halogenation on a hydrophobic core is often a decrease in aqueous solubility.[2][3]

These structural features predict that the compound will be sparingly soluble in aqueous buffers and cell culture media, a critical barrier to obtaining reliable and reproducible data in in vitro assays.[2] This guide provides a systematic, question-driven approach to troubleshoot and optimize the solubility of this and other similarly challenging quinoline derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: What are the general solubility characteristics of 5-Bromo-4-fluoro-8-methylquinoline?

Based on its structure as a substituted quinoline, 5-Bromo-4-fluoro-8-methylquinoline is expected to be poorly soluble in aqueous solutions but should be readily soluble in organic solvents.[1][4] The primary strategy for in vitro assays involves creating a concentrated stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[5]

Q2: What is the first and most common method I should try for solubilization?

The most direct and widely adopted method is to prepare a high-concentration stock solution using a co-solvent.[1] Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its exceptional solvating power for a wide range of non-polar and polar compounds and its miscibility with water.[6][7] A high stock concentration (e.g., 10-100 mM) is recommended to minimize the volume of organic solvent introduced into the final assay.[1]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and what should I do?

This is the most frequent challenge and is often due to a phenomenon called "solvent shock" or "crashing out".[6][8] When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the local concentration of DMSO drops dramatically. The aqueous environment cannot maintain the compound in solution, causing it to precipitate.[1]

Immediate Steps to Mitigate Precipitation:

  • Lower the Final Concentration: The compound may be exceeding its maximum solubility in the final medium. Test a serial dilution to find a concentration that remains soluble.[8]

  • Modify Dilution Technique: Add the stock solution to the aqueous medium slowly while vortexing or swirling to ensure rapid and uniform mixing. This avoids localized high concentrations of the compound.[8]

  • Increase Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6][9] Increasing the co-solvent percentage may be sufficient to keep the compound dissolved. Crucially, you must always include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments to account for any solvent-induced effects.[6]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

There is no universal answer, as tolerance is cell-line specific.[9] However, a general guideline is to keep the final DMSO concentration at or below 0.5%. Concentrations above 1% are often cytotoxic or can induce off-target effects, compromising the validity of your results.[10][11] It is best practice to perform a vehicle tolerance experiment on your specific cell line to determine the maximum allowable concentration that does not affect viability or the assay readout.

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
≤ 0.1% Generally considered safe for most cell lines with minimal effects.[9]Ideal Target
0.1% - 0.5% Tolerated by many robust cell lines, but may cause subtle effects.[6]Acceptable, but requires vehicle control.
0.5% - 1.0% Increased risk of off-target effects and reduced cell proliferation.[10]Use with caution; validation is critical.
> 1.0% Often leads to significant cytotoxicity and is not recommended.[10][11]Avoid

Q5: Can I just filter out the precipitate from my media or compound solution?

No, filtering is not recommended.[6] This action removes the precipitated compound, resulting in an unknown and lower final concentration for your experiment. This fundamentally compromises the accuracy and reproducibility of your dose-response data. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[6]

Part 2: Troubleshooting & Optimization Workflow

If the initial troubleshooting steps are insufficient, a more systematic approach is required. This workflow guides you from preparing a stable stock solution to employing advanced solubilization strategies.

Workflow Step 1: Preparing a Stable Stock Solution

The foundation of any successful assay is a clear, fully dissolved stock solution.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh a precise amount of 5-Bromo-4-fluoro-8-methylquinoline into a sterile glass vial with a PTFE-lined cap.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes.[4]

  • Inspect for Clarity: Visually confirm that the solution is clear and free of any visible particulates.

  • Apply Energy (If Needed): If the compound remains undissolved, use a sonicator bath for 5-10 minutes or gently warm the vial in a 37°C water bath.[1][4] Be cautious with warming, as it can degrade unstable compounds.

  • Storage: Store the stock solution protected from light at -20°C or -80°C. Aliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[6]

Workflow Step 2: Overcoming Precipitation Upon Dilution

This decision tree outlines a systematic approach to troubleshooting when your compound precipitates in the final aqueous medium.

G start Precipitation observed upon diluting DMSO stock into aqueous medium q1 Is the final desired concentration essential? start->q1 sol1 Strategy 1: Test Lower Concentrations - Prepare serial dilutions. - Find highest concentration that remains soluble. - Proceed with this concentration. q1->sol1 No q2 Can the final DMSO concentration be increased (e.g., to 0.5%)? q1->q2 Yes a1_yes Yes a1_no No sol2 Strategy 2: Optimize Co-solvent - Titrate final DMSO %. - Ensure vehicle control is included. - Re-test solubility. q2->sol2 Yes adv_strat Proceed to Advanced Strategies q2->adv_strat No a2_yes Yes a2_no No G cluster_0 Aqueous Environment cluster_1 Soluble Complex compound Hydrophobic Quinoline Derivative plus + cyclodextrin Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Interior arrow complex Water-Soluble Inclusion Complex inner_compound Quinoline (Guest)

Caption: Cyclodextrin host-guest inclusion complex formation.

Experimental Protocol: Phase Solubility Study to Determine Required HP-β-CD Concentration

  • Prepare HP-β-CD Solutions: Make a range of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of powdered 5-Bromo-4-fluoro-8-methylquinoline to each cyclodextrin solution.

  • Equilibrate, Separate, and Quantify: Follow steps 3-5 from the "pH-Solubility Profile" protocol above.

  • Analyze Data: Plot the concentration of the dissolved quinoline derivative against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex. [1]This plot allows you to determine the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.

References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. Available at: [Link]

  • Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. MDPI. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • How can cyclodextrins enhance solubility? Roquette. Available at: [Link]

  • Solubilization of hydrophobic monomers by cyclodextrin in aqueous solution followed by free radical polymerization. ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Strategies to address low drug solubility in discovery and development. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bromoquinoline Precipitation in Aqueous Assays

Target Audience: Formulation Scientists, Medicinal Chemists, and in vitro Assay Developers. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and in vitro Assay Developers.

Welcome to the Technical Support Center. Bromoquinolines are highly versatile scaffolds in drug discovery, but their physical chemistry often presents significant handling challenges. This guide provides field-proven, mechanistically grounded strategies to prevent the precipitation of bromoquinolines when transitioning from organic stock solutions to aqueous biological assays.

The Causality of Precipitation: A Mechanistic Overview

To prevent precipitation, we must first understand the thermodynamic forces driving it. Bromoquinolines (such as 2-bromoquinoline or 6-bromoquinoline) are characterized by a planar, fused bicyclic aromatic ring system substituted with a highly lipophilic bromine atom.

  • High Lipophilicity: The addition of the bromine atom pushes the partition coefficient (LogP) of these molecules to approximately 2.6–3.0[1].

  • Ionization State (pKa): The parent quinoline nucleus is a weak base with a pKa of 4.90[2]. The electron-withdrawing nature of the bromine atom further reduces this pKa. Consequently, at a physiological pH of 7.4, bromoquinolines exist almost entirely in their neutral, unprotonated form[3].

  • The "Solvent Crash" Phenomenon: When a concentrated DMSO stock of a bromoquinoline is diluted into an aqueous buffer (e.g., PBS or cell culture media), the dielectric constant of the microenvironment rapidly increases. The hydrophobic effect forces the neutral, lipophilic molecules to self-associate to minimize contact with water. Because bromoquinolines possess high crystal lattice energies, this self-association rapidly overcomes the activation barrier for nucleation, resulting in irreversible precipitation[4].

Troubleshooting FAQs

Q1: I dilute my 10 mM DMSO stock of 6-bromoquinoline 1:100 into PBS (pH 7.4), and the solution instantly turns cloudy. How can I prevent this? Scientist's Insight: You are experiencing a classic solvent crash. At 100 µM in PBS, you are vastly exceeding the kinetic solubility limit of the compound.

  • Solution: Employ a step-down micellar solubilization strategy. Instead of direct dilution, pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Kolliphor EL) at a 1:1 ratio before introducing the aqueous buffer. The surfactant forms micelles that thermodynamically stabilize the hydrophobic bromoquinoline core in the aqueous phase.

Q2: My cell-based assay is highly sensitive to surfactants, which cause membrane disruption and false-positive toxicity. What is a biocompatible alternative? Scientist's Insight: The most robust, surfactant-free approach is the use of cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Mechanism: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The planar quinoline ring fits perfectly into this cavity, forming a 1:1 or 1:2 host-guest inclusion complex[5]. This completely masks the lipophilic bromine and aromatic rings from the aqueous environment, drastically enhancing solubility without interacting with cellular lipid bilayers[6].

Q3: Can I simply lower the pH of my assay buffer to dissolve the precipitate? Scientist's Insight: Yes, but with strict limitations. Because the quinoline nitrogen is weakly basic (pKa ~4.9), lowering the pH below 3.0 will protonate the molecule, converting it into a highly soluble cationic salt[3]. However, this strategy is generally incompatible with live-cell biological assays (which require pH ~7.4) and will fundamentally alter the compound's membrane permeability and target-binding thermodynamics.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Representative Quinolines
CompoundLogPpKa (Est.)Aqueous Solubility (pH 7.4)Primary Formulation Challenge
Quinoline (Parent) 2.064.90< 0.1 mg/mLBaseline lipophilicity
2-Bromoquinoline 2.99< 4.0InsolubleHigh lattice energy, neutral at physiological pH
6-Bromoquinoline ~2.80< 4.0InsolubleHalogen-induced hydrophobicity
Table 2: Solubilization Strategies & Limitations
StrategyMechanism of ActionMax Effective Conc.Biological Compatibility
Co-solvents (DMSO) Dielectric constant reduction< 10 µMPoor (Solvent toxicity at >1% v/v)
Surfactants (Tween-80) Micellar encapsulation~100 µMModerate (Risk of cell lysis)
HP-β-CD Host-guest inclusion complex> 1 mMExcellent (FDA-approved excipient)
Acidification (pH < 3) Nitrogen protonation> 10 mMPoor (Incompatible with live cells)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that true thermodynamic solubility has been achieved, rather than a temporary supersaturated state.

Protocol 1: Preparation of a Bromoquinoline/HP-β-CD Inclusion Complex

This protocol utilizes cyclodextrin encapsulation to achieve high-concentration, biocompatible aqueous solutions[6].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water. Causality: A 20% concentration provides a sufficient molar excess to drive the equilibrium toward the 1:1 host-guest complex.

  • Stock Preparation: Dissolve the bromoquinoline powder in 100% DMSO to create a 50 mM stock. Causality: DMSO is required to initially disrupt the strong crystal lattice energy of the solid compound.

  • Complexation (The Critical Step): Place 900 µL of the 20% HP-β-CD solution on a vortex mixer at medium speed. Slowly add 100 µL of the 50 mM bromoquinoline stock dropwise into the vortexing liquid. Causality: Dropwise addition prevents local supersaturation, which would trigger irreversible nucleation before the cyclodextrin can encapsulate the drug.

  • Thermodynamic Stabilization: Sonicate the resulting mixture in a water bath at room temperature for 15 minutes. Causality: Sonication provides the kinetic energy necessary to overcome the activation barrier of inclusion complex formation[5].

  • Self-Validation (Nephelometry): Measure the optical density of the final solution at 600 nm (OD600) against a blank of 20% HP-β-CD.

    • Pass Criteria: OD600 < 0.05 indicates a true solution.

    • Fail Criteria: OD600 > 0.05 indicates micro-precipitates; increase sonication time or HP-β-CD concentration.

Protocol 2: Kinetic Solubility Determination via Nephelometry

Use this workflow to determine the exact precipitation threshold of your compound in a specific assay buffer[4].

  • Serial Dilution: Prepare a 2-fold serial dilution of your bromoquinoline in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Buffer Spiking: In a 96-well clear-bottom plate, add 198 µL of your target aqueous assay buffer (e.g., PBS pH 7.4) to each well.

  • Compound Addition: Add 2 µL of each DMSO dilution to the corresponding buffer wells. Mix rapidly by pipetting. (Final DMSO concentration = 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for thermodynamic equilibration.

  • Analysis: Read the plate using a microplate nephelometer or absorbance reader at 620 nm. The kinetic solubility limit is defined as the highest concentration where the light scattering (or absorbance) remains equal to the vehicle control (1% DMSO in buffer).

Process Visualizations

G A Bromoquinoline in DMSO (High Solubility) B Direct Aqueous Dilution (pH 7.4) A->B D Formulation Strategies A->D C Solvent Crash & Precipitation (Hydrophobic Aggregation) B->C Rapid Dielectric Shift E HP-β-CD Complexation (Host-Guest Encapsulation) D->E F Surfactant Addition (Micellar Solubilization) D->F G Acidification (pH < 3) (Nitrogen Protonation) D->G H Homogeneous Aqueous Solution (Bioavailable) E->H F->H G->H

Logical pathways of bromoquinoline precipitation and solubilization strategies.

Workflow S1 1. Stock Prep Dissolve in 100% DMSO S3 3. Dropwise Addition Mix under continuous vortex S1->S3 S2 2. Excipient Prep 20% w/v HP-β-CD in Water S2->S3 S4 4. Sonication 15 mins at Room Temp S3->S4 S5 5. Validation Nephelometry (OD600 < 0.05) S4->S5

Step-by-step workflow for formulating self-validating bromoquinoline inclusion complexes.

References

  • [1] ChemScene. 2005-43-8 | 2-Bromoquinoline Computational Chemistry Data. Available at:

  • [3] BenchChem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Available at:

  • [2] PubChem (NIH). Quinoline | C9H7N | CID 7047. Available at:

  • [5] PubMed (NIH). Synthesis and Characterization of Beta-Cyclodextrin Inclusion Complex Containing di(8-hydroxyquinoline) Magnesium. Available at:

  • [4] BenchChem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. Available at:

  • [6] ResearchGate. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA. Available at:

Sources

Optimization

Technical Support Center: Degradation Pathways of Bromo-Fluoro-Methylquinolines

Introduction Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of bromo-fluoro-methylquinolines. This guide provides in-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of bromo-fluoro-methylquinolines. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the degradation pathways of this specific class of substituted quinolines.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its stability can be significantly influenced by the nature and position of its substituents. The interplay of a bromine atom (a good leaving group and a bulky halogen), a fluorine atom (a small, highly electronegative atom that can alter metabolic stability), and a methyl group (an electron-donating group) creates a unique chemical entity.[1][2] Understanding the degradation pathways of these molecules is crucial for assessing their shelf-life, identifying potential toxic degradants, and ensuring the overall safety and efficacy of new chemical entities. This guide is structured to address the common challenges encountered during these critical investigations.

Frequently Asked Questions (FAQs)

Q1: My bromo-fluoro-methylquinoline compound is showing unexpected instability in solution, even during short-term storage. What could be the cause?

A1: Inconsistent results and apparent loss of potency are often the first signs of compound degradation.[3] Several factors can influence the stability of your compound in solution:

  • pH: The quinoline ring's stability can be highly pH-dependent. The protonation state of the quinoline nitrogen affects its electron density and susceptibility to hydrolysis or oxidation. It is crucial to determine the optimal pH range for your compound's stability.[4]

  • Solvent: While DMSO is a common solvent for stock solutions, it can absorb atmospheric moisture, which might contribute to hydrolysis over time. Additionally, certain solvents can participate in degradation reactions.

  • Light Exposure: Quinolines, as aromatic heterocyclic systems, are often susceptible to photodegradation, especially when exposed to UV light.[2][5]

  • Temperature: Elevated temperatures accelerate the kinetics of most degradation reactions.[3]

Q2: What are the most likely degradation pathways for a bromo-fluoro-methylquinoline?

A2: Based on the chemistry of the quinoline core and its substituents, several degradation pathways are plausible:

  • Photodegradation: This is a common pathway for quinoline derivatives, often involving the formation of reactive oxygen species that can lead to hydroxylation, dehalogenation, or cleavage of the quinoline ring.[5]

  • Oxidation: The quinoline ring, particularly if activated by the methyl group, can be susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives.[2]

  • Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, substituents on the ring could be susceptible under certain pH conditions, though this is less common for bromo, fluoro, and methyl groups.

  • Reductive Dehalogenation: Under certain reducing conditions, particularly in microbial degradation studies, the bromine atom could be reductively removed.

Q3: How do the bromo, fluoro, and methyl substituents specifically influence the degradation of the quinoline ring?

A3: Each substituent has a distinct electronic and steric effect:

  • Fluorine: The high electronegativity of fluorine can increase the metabolic stability of the molecule by strengthening the C-F bond and making it less prone to enzymatic attack.[1] However, it can also influence the electron distribution of the quinoline ring, potentially altering its susceptibility to other degradation pathways.

  • Bromine: The C-Br bond is weaker than the C-F and C-H bonds, making it a potential site for dehalogenation, either photolytically or microbially. Its size can also sterically hinder or direct certain reactions.

  • Methyl Group: As an electron-donating group, the methyl group can increase the electron density of the quinoline ring, potentially making it more susceptible to oxidation.[2] Its position can also block or hinder microbial attack on the ring.[6]

Q4: What are the best analytical techniques for monitoring the degradation of bromo-fluoro-methylquinolines and identifying their degradants?

A4: A combination of chromatographic and spectrometric techniques is essential:

  • High-Performance Liquid Chromatography (HPLC) with UV or PDA detection: This is the workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation over time. A reversed-phase C18 column is a good starting point.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of degradants.[4][9] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are key to structural elucidation.[9]

Q5: I am observing multiple unknown peaks in my chromatogram after a forced degradation study. How can I begin to identify them?

A5: A systematic approach is key:

  • Mass Analysis (LC-MS): Determine the molecular weight of each unknown peak. Compare these to the parent compound to see if the changes correspond to expected reactions (e.g., +16 for hydroxylation, -81 for debromination, etc.).

  • Isotopic Pattern: For bromine-containing compounds, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a powerful tool for identifying bromine-containing degradants in the mass spectrum.[10]

  • MS/MS Fragmentation: Compare the fragmentation pattern of the degradant to that of the parent compound. Shared fragments can indicate which part of the molecule has remained intact.

  • Consider the Stress Condition: The nature of the degradation products will often be related to the stress condition applied (e.g., oxidative conditions will likely produce oxidized products).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under forced conditions. 1. The compound is highly stable under the tested conditions.2. The stress condition is not harsh enough.3. The analytical method is not sensitive enough to detect low levels of degradants.1. Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressor).2. Confirm that your analytical method is validated and has a low limit of detection (LOD) and limit of quantification (LOQ).3. Include a positive control with a compound of known lability to ensure the stress conditions are effective.[11]
Inconsistent or non-reproducible degradation results. 1. Instability of the compound in the stock solution.2. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure).3. Contamination of reagents or glassware.1. Prepare fresh stock solutions for each experiment.[4]2. Ensure tight control over all experimental parameters. Use a calibrated photostability chamber for light exposure studies.[12]3. Use high-purity solvents and thoroughly clean all glassware.
Appearance of unexpected peaks in the chromatogram. 1. Formation of unexpected degradation products.2. Contamination from the sample matrix, solvents, or glassware.3. Interaction of the compound with excipients (if in a formulation).1. Use LC-MS to identify the molecular weights of the unknown peaks.[11]2. Run a blank (matrix without the compound) to check for background contamination.3. If working with a formulation, conduct forced degradation studies on the individual excipients.
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Interaction of the basic quinoline nitrogen with residual silanols on the HPLC column.2. Inappropriate mobile phase pH.3. Column overload.1. Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the quinoline nitrogen.2. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to block active silanol sites.[4]3. Reduce the injection volume or the concentration of the sample.
Mass balance issues (total percentage of compound and degradants is less than 95%). 1. Formation of non-UV active degradants.2. Formation of volatile degradants.3. Adsorption of the compound or degradants to the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.2. Ensure reaction vessels are tightly sealed.[11]3. Use silanized glassware to minimize adsorption.[11]

Plausible Degradation Pathways

The following diagrams illustrate potential degradation pathways for a generic bromo-fluoro-methylquinoline. These are proposed mechanisms based on the known reactivity of the quinoline scaffold and its substituents. The exact pathway will depend on the specific substitution pattern and the experimental conditions.

Photodegradation Pathway

G Parent Bromo-Fluoro-Methylquinoline Hydroxylated Hydroxylated Intermediate Parent->Hydroxylated hν, O2 (Hydroxylation) Dehalogenated Debrominated or Defluorinated Intermediate Parent->Dehalogenated (Dehalogenation) RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation Dehalogenated->Hydroxylated hν, O2

Caption: Proposed photodegradation pathway for bromo-fluoro-methylquinolines.

Oxidative Degradation Pathway

G Parent Bromo-Fluoro-Methylquinoline N_Oxide Quinoline-N-Oxide Parent->N_Oxide [O] (e.g., H2O2) Hydroxylated Hydroxylated Quinoline Parent->Hydroxylated [O] SideChainOxidized Methyl Group Oxidation (e.g., to -CH2OH or -CHO) Parent->SideChainOxidized [O] RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Further Oxidation

Caption: Proposed oxidative degradation pathway for bromo-fluoro-methylquinolines.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of your bromo-fluoro-methylquinoline.[13]

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of a bromo-fluoro-methylquinoline under various stress conditions to identify potential degradants and establish degradation pathways.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

      • Incubate the solution at 60°C for up to 24 hours.

      • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

      • Neutralize the samples with 1 M NaOH before HPLC analysis.[3]

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

      • Incubate at 60°C for up to 24 hours.

      • Withdraw samples at specified intervals.

      • Neutralize the samples with 1 M HCl before analysis.[3]

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

      • Keep the mixture at room temperature for up to 24 hours, protected from light.

      • Withdraw and analyze samples at regular intervals.

    • Thermal Degradation:

      • Place a solid sample of the compound in a temperature-controlled oven at 80°C for 48 hours.

      • Also, place a solution of the compound (in a suitable solvent) in the oven.

      • Sample at various time points.

    • Photolytic Degradation:

      • Expose a solution of the compound in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

      • Simultaneously, run a dark control by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.

      • Analyze both samples at the end of the exposure period.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation of the parent compound.

    • If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.

Protocol 2: HPLC Method Development for Stability Indicating Assay

Objective: To develop a robust RP-HPLC method capable of separating the bromo-fluoro-methylquinoline parent compound from all its potential degradation products.

Methodology:

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA/UV detector, scan from 200-400 nm, monitor at λmax of the parent compound.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Gradient Elution for Scouting:

    • Run a broad gradient to elute all components, for example:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (equilibration)

  • Method Optimization:

    • Inject a mixture of samples from all forced degradation studies where degradation was observed.

    • Evaluate the resolution between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal separation (Resolution > 2 for all critical pairs).

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Summarize all quantitative data from degradation studies in a clear, structured table for easy comparison.

Stress Condition Duration % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
1 M HCl, 60°C24 hours
1 M NaOH, 60°C24 hours
30% H₂O₂, RT24 hours
Heat (80°C, solid)48 hours
Photolytic (ICH Q1B)-

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties - ChemRxiv. [Link]

  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv. [Link]

  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. [Link]

  • Microbial degradation of quinoline and methylquinolines - PMC - NIH. [Link]

  • Microbial degradation of quinoline and methylquinolines - ResearchGate. [Link]

  • Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Forced degradation and impurity profiling. [Link]

  • Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion - R Discovery. [Link]

  • Forced degradation studies of a new ant - JOCPR. [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. [Link]

  • High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments - PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [Link]

  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines - ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A - The Royal Society of Chemistry. [Link]

  • Quinoline derivatives with bromine in their structure. - ResearchGate. [Link]

  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites.. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PubMed. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. [Link]

  • Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. [Link]

  • RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form - Der Pharma Chemica. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products - idosi.org. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. [Link]

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Troubleshooting

Technical Support Center: Stability of 5-Bromo-4-fluoro-8-methylquinoline in Solution

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 5-Bromo-4-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 5-Bromo-4-fluoro-8-methylquinoline in solution. As a Senior Application Scientist, this guide is structured to address common challenges encountered during experimental work, explaining the underlying chemical principles to empower you to make informed decisions.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you might encounter.

Question 1: My solution of 5-Bromo-4-fluoro-8-methylquinoline is turning a yellow or brown color over time. What is causing this and is my compound degrading?

Answer:

Discoloration, particularly the development of a yellow or brown hue, is a common visual indicator of degradation for many quinoline derivatives.[1] This is often a result of:

  • Photodegradation: Quinolines, especially those with halogen substituents, can be sensitive to light.[2][3][4] Exposure to ambient laboratory light or UV radiation can initiate photochemical reactions, leading to the formation of colored byproducts. The C-Br and C-F bonds can be susceptible to photolytic cleavage.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of certain metal ions.[1] The methyl group at the 8-position may also be a site for oxidative attack.

If you observe a color change, it is highly probable that your compound is degrading, which can significantly impact the accuracy and reproducibility of your experiments. It is crucial to prepare fresh solutions and protect them from light.[1]

Question 2: I'm seeing inconsistent results or a loss of potency in my biological assays using a stock solution of 5-Bromo-4-fluoro-8-methylquinoline. Could this be a stability issue?

Answer:

Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation.[1] The instability of 5-Bromo-4-fluoro-8-methylquinoline in solution can be influenced by several factors:

  • pH of the Medium: The solubility and stability of quinoline derivatives are often highly dependent on pH.[5][6][7] Depending on the pKa of 5-Bromo-4-fluoro-8-methylquinoline, the compound may be more or less stable at the pH of your assay buffer. Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the fluoro group or other degradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[1] Storing stock solutions at room temperature for extended periods or subjecting them to multiple freeze-thaw cycles can lead to a gradual loss of compound integrity.

  • Solvent Choice: While organic solvents like DMSO are common for preparing stock solutions, the long-term stability of the compound in these solvents should not be assumed.[8][9] Some solvents can participate in degradation reactions, especially in the presence of impurities.

To mitigate these issues, it is best practice to prepare fresh working solutions for each experiment from a stock solution that has been stored under optimal conditions (see FAQs below).

Question 3: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of a 5-Bromo-4-fluoro-8-methylquinoline solution. What could these be?

Answer:

The appearance of new peaks is a strong indication of degradation or contamination. Based on the structure of 5-Bromo-4-fluoro-8-methylquinoline, potential degradation products could arise from:

  • Hydrolysis: The fluorine atom at the 4-position may be susceptible to nucleophilic substitution by water or other nucleophiles in your solution, leading to the formation of a hydroxylated quinoline.

  • Dehalogenation: Photochemical or reductive processes could lead to the cleavage of the C-Br or C-F bonds, resulting in the formation of the corresponding des-bromo or des-fluoro analogs.

  • Oxidation: As mentioned, oxidation of the quinoline ring or the methyl group can occur, leading to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products.[10][11]

  • Reaction with Solvents or Buffer Components: Components of your solution, such as certain buffers or additives, could potentially react with your compound over time.

To identify these unknown peaks, mass spectrometry (LC-MS) is an invaluable tool. By determining the mass-to-charge ratio (m/z) of the new peaks, you can often deduce their molecular formulas and propose potential structures.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing 5-Bromo-4-fluoro-8-methylquinoline?

A1: Due to its aromatic and halogenated structure, 5-Bromo-4-fluoro-8-methylquinoline is expected to have low aqueous solubility but good solubility in many organic solvents.[12][13]

  • For Stock Solutions: Anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for preparing high-concentration stock solutions.[8][9][14]

  • For Working Solutions: When preparing working solutions for biological assays, it is common to dilute the organic stock solution into an aqueous buffer. Be mindful of potential precipitation and aim for a final organic solvent concentration that does not affect your experimental system (typically <1%).[8]

Q2: What are the optimal storage conditions for solutions of 5-Bromo-4-fluoro-8-methylquinoline?

A2: To maximize the shelf-life of your solutions, the following storage conditions are recommended:[10]

  • Temperature: Store stock solutions at -20°C or -80°C.[9]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][10]

  • Atmosphere: For long-term storage of highly sensitive solutions, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to store the compound in small, single-use aliquots.[9]

Q3: How does pH affect the stability of 5-Bromo-4-fluoro-8-methylquinoline in aqueous solutions?

A3: The stability of quinoline derivatives in aqueous solutions is often pH-dependent.[5][6][7] The nitrogen atom in the quinoline ring is basic and can be protonated at acidic pH. This can alter the electronic properties of the molecule and influence its susceptibility to degradation. The optimal pH for stability will be specific to the compound and should be determined experimentally if long-term storage in an aqueous buffer is necessary.

Q4: Are there any known incompatibilities of 5-Bromo-4-fluoro-8-methylquinoline with common laboratory reagents?

III. Experimental Protocols & Data

Protocol for a Basic Stability Study

This protocol provides a framework for assessing the stability of 5-Bromo-4-fluoro-8-methylquinoline under your specific experimental conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution (e.g., 10 mM) of 5-Bromo-4-fluoro-8-methylquinoline in anhydrous DMSO.
  • Dilute the stock solution to your desired working concentration in the relevant aqueous buffer (e.g., PBS, pH 7.4).

2. Incubation Conditions:

  • Aliquot the working solution into multiple vials.
  • Light Exposure: Expose one set of vials to ambient laboratory light.
  • Dark Control: Wrap a second set of vials in aluminum foil to serve as a dark control.
  • Temperature: Incubate the vials at your experimental temperature (e.g., room temperature or 37°C).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
  • Immediately analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS.

4. Data Analysis:

  • Quantify the peak area of the parent compound (5-Bromo-4-fluoro-8-methylquinoline) at each time point.
  • Compare the peak area of the light-exposed samples to the dark controls to assess photodegradation.
  • Monitor the appearance of any new peaks, which would indicate the formation of degradation products.
Data Presentation
Condition Time (hours) Parent Compound Remaining (%) Observations
Light Exposure 0100Clear, colorless solution
2Experimental Datae.g., Slight yellowing
4Experimental Datae.g., Noticeable yellowing
8Experimental Datae.g., Appearance of new peaks in HPLC
24Experimental Datae.g., Significant decrease in parent peak area
Dark Control 0100Clear, colorless solution
2Experimental Datae.g., No color change
4Experimental Datae.g., No color change
8Experimental Datae.g., Stable parent peak area
24Experimental Datae.g., Minimal degradation

This table should be populated with your experimental data.

IV. Visualizations

Troubleshooting Workflow for Stability Issues

A Inconsistent Results or Solution Discoloration B Is the solution exposed to light? A->B C Store in amber vials or wrap in foil. B->C Yes D Is the solution stored at room temperature for extended periods? B->D No E Store at -20°C or -80°C and aliquot. D->E Yes F Are you using an appropriate solvent and buffer pH? D->F No G Consider solvent and pH optimization. Prepare fresh solutions. F->G No H Perform a stability study (HPLC/LC-MS) to confirm degradation. F->H Yes

Caption: A decision-making workflow for troubleshooting stability issues with 5-Bromo-4-fluoro-8-methylquinoline solutions.

Potential Degradation Pathways

cluster_0 Potential Degradation Pathways A 5-Bromo-4-fluoro-8-methylquinoline B Hydroxylated Derivative (Loss of F) A->B Hydrolysis C Des-bromo Derivative (Loss of Br) A->C Photolysis/Reduction D Oxidized Products (N-oxides, etc.) A->D Oxidation

Caption: Plausible degradation pathways for 5-Bromo-4-fluoro-8-methylquinoline in solution.

V. References

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. PMC. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PMC. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. ASM Journals. [Link]

  • Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability. Chemical Research in Toxicology - ACS Publications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • (PDF) Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. ResearchGate. [Link]

  • 8-Bromo-5,6-difluoro-2-methyl-quinoline. ChemBK. [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ResearchGate. [Link]

  • Comprehensive understanding of fluoroquinolone degradation via MPUV/PAA process: Radical chemistry, matrix effects, degradation pathways, and toxicity. PubMed. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • 5-Bromo-UR-144. SWGDrug. [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. [Link]

  • Analytical Methods. OPUS. [Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. ACS Publications. [Link]

  • Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ResearchGate. [Link]

  • Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. PubMed. [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry @ CU Boulder. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

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Optimization

Technical Support Center: Flash Column Chromatography of Polar Compounds

Welcome to the Technical Support Center. Purifying polar organic compounds—such as amines, carboxylic acids, carbohydrates, and peptides—presents unique thermodynamic and kinetic challenges in flash chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying polar organic compounds—such as amines, carboxylic acids, carbohydrates, and peptides—presents unique thermodynamic and kinetic challenges in flash chromatography. This guide is engineered for drug development professionals and researchers to diagnose, troubleshoot, and resolve complex purification bottlenecks.

As a Senior Application Scientist, my approach goes beyond listing parameters; we will examine the causality behind chromatographic failures and implement self-validating protocols to ensure reproducible success.

Diagnostic Workflow for Polar Compounds

Before adjusting solvent gradients, you must select the correct chromatographic mode based on the thermodynamic solubility and polarity of your target analyte.

Workflow Start Assess Polar Compound Solubility Q1 Soluble in Weak Organics? (Hexane, DCM, EtOAc) Start->Q1 NP Normal Phase (Silica) Use polar modifiers (TEA/AcOH) if tailing occurs Q1->NP Yes Q2 Soluble in Strong Organics/Water? (MeOH, DMSO, H2O) Q1->Q2 No Success Optimize Gradient & Collect NP->Success RPC Reversed-Phase (C18) Start with high aqueous gradient Q2->RPC Yes Q3 Does it elute at the void volume? RPC->Q3 HILIC Switch to HILIC / Aqueous NP (Amine/Diol/Silica) Start >90% MeCN Q3->HILIC Yes (Too Polar for C18) Q3->Success No (Retained) HILIC->Success

Decision matrix for selecting the appropriate flash chromatography mode for polar compounds.

Frequently Asked Questions & Troubleshooting

Q1: My polar amine is streaking down the entire silica column. How do I fix this?

The Causality: Bare silica gel contains active silanol groups (Si-OH) that are slightly acidic (pKa ~4.5–5.5). Basic polar compounds, such as primary or secondary amines, undergo strong secondary interactions (ion-exchange and hydrogen bonding) with these deprotonated silanols. This causes the compound to drag or "tail" behind the main band rather than eluting cleanly. The Solution: You must introduce a competitive basic modifier to the mobile phase. Adding 0.1% to 1.0% Triethylamine (TEA) or using a 10% ammonia in methanol stock solution will preferentially bind to and mask the acidic silanols[1][2]. This forces your target amine to interact solely via standard adsorption/desorption partitioning, eluting as a sharp, concentrated band.

Q2: I dissolved my polar compound in methanol to load it onto a silica column, but it eluted at the solvent front with no separation. Why?

The Causality: Methanol is a highly polar, strong eluting solvent in normal-phase chromatography. When you perform a "liquid load" using methanol, the solvent acts as a localized, high-strength mobile phase. It drags the analytes down the column bed prematurely, completely bypassing the intended weak initial gradient (e.g., Hexane/EtOAc) and destroying the separation[3]. The Solution: Implement a Dry Loading strategy. By adsorbing the sample onto an inert stationary phase and evaporating the strong solvent, the compounds are immobilized. Elution is then strictly governed by the mobile phase gradient[3][4]. (See Protocol A below).

Q3: My highly polar compound (e.g., carbohydrate) elutes at the void volume on a C18 reversed-phase column. What is the alternative?

The Causality: Reversed-phase chromatography (RPC) relies on the partitioning of analytes into a hydrophobic stationary phase (C18). Highly polar, water-soluble compounds have zero thermodynamic affinity for these hydrophobic chains. Consequently, they do not partition and simply wash out at the column's void volume[5]. The Solution: Invert the separation mechanism by using Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase. By utilizing a polar stationary phase (amine-bonded or bare silica) and an organic-rich mobile phase, you promote hydrogen bonding. In HILIC, water acts as the strong eluting solvent[4][5].

Q4: I switched to HILIC, but my peaks are broad and retention is inconsistent. What went wrong?

The Causality: The HILIC retention mechanism strictly depends on the formation of a water-enriched liquid layer on the surface of the polar stationary phase. If the column is not thoroughly equilibrated, this layer is unstable, leading to shifting retention times. Furthermore, injecting a sample dissolved in high water content disrupts this delicate aqueous layer locally, causing peak splitting and broadening. The Solution: Equilibrate the column with at least 5–10 Column Volumes (CV) of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water). Ensure the sample is dissolved in a high-organic solvent matching the initial conditions[4].

Quantitative Data & Parameter Tables

Table 1: Mobile Phase Modifiers for Polar Compounds
Compound TypeColumn PhaseRecommended ModifierMechanism of Action
Basic Amines Bare Silica0.1 - 1.0% Triethylamine (TEA) or 10% NH₃ in MeOHCompetitively binds to acidic silanols, preventing analyte ion-exchange and tailing.
Carboxylic Acids Bare Silica0.1 - 0.5% Acetic Acid (AcOH)Suppresses ionization of the target acid, maintaining a neutral, partitionable state.
Ionizable Polar HILIC (Amine/Diol)5 - 10 mM Ammonium Formate/AcetateBuffers the aqueous layer, stabilizing stationary phase charge and analyte ionization.
Table 2: Loading Strategies for Polar Compounds
Loading MethodSolvent CompatibilityBest Use CaseRisk Factor
Liquid Loading DCM, Hexane, EtOAcHighly soluble compounds in weak solvents.Severe band broadening if strong solvents (MeOH/DMSO) are used.
Dry Loading (Silica) Any (evaporated)Compounds requiring strong solvents for dissolution.Irreversible binding of extremely polar compounds to the silica sorbent.
Dry Loading (Celite) Any (evaporated)Highly polar compounds that stick irreversibly to silica.Lower mass loading capacity compared to silica gel.

Standard Operating Protocols (SOPs)

Protocol A: Dry Loading for Insoluble Polar Compounds

Use this protocol when your compound is only soluble in strong polar solvents (MeOH, DMF, Acetone) but requires normal-phase purification.

  • Dissolution: Dissolve the crude sample in a minimal volume of a strong, volatile solvent (e.g., Acetone or Methanol) in a round-bottom flask[4].

  • Sorbent Addition: Add an inert sorbent to the flask. Use a ratio of 1:3 to 1:4 (Sample mass : Sorbent mass)[3].

    • Expert Insight: Use Diatomaceous Earth (Celite) instead of silica gel for highly polar compounds to prevent irreversible binding.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent completely under reduced pressure[4].

  • Self-Validation Check: Inspect the dried powder. If it is clumpy or sticky, solvent remains or the sample-to-sorbent ratio is too high. A properly prepared dry load must flow freely like dry sand. If clumpy, re-dissolve, add more sorbent, and re-evaporate.

  • Integration: Transfer the free-flowing powder into an empty dry-loading cartridge, insert a top frit, press down firmly to eliminate dead volume, and attach it in-line ahead of the main flash column.

Protocol B: HILIC Method Development & Equilibration

Use this protocol for highly water-soluble compounds that elute at the void volume in reversed-phase.

  • Column Selection: Select a polar stationary phase cartridge (Amine-bonded, Diol, or Bare Silica)[4][5].

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 100% HPLC-grade Water with 10 mM Ammonium Formate.

    • Mobile Phase B (Weak Solvent): 100% Acetonitrile.

  • Equilibration (Critical Step): Flush the column with 5 to 10 Column Volumes (CV) of the initial gradient conditions—typically 95% B and 5% A[4].

  • Self-Validation Check: Monitor the column backpressure and baseline UV absorbance. The system is only ready for injection when the pressure stabilizes and the baseline is completely flat. This proves the critical water-enriched layer has reached thermodynamic equilibrium on the silica surface.

  • Sample Loading & Execution: Dissolve the sample in >80% Acetonitrile. Run a gradient from 95% B down to 50% B over 10–15 CV, as water is the strong eluting solvent in HILIC[4][5].

References

  • Purification of Polar Organic Compounds by Flash Chromatography: Applic
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Solvent Systems for Flash Column Chrom
  • Successful Flash Chromatography Biotage / Wake Forest University
  • SOP: FLASH CHROM

Sources

Troubleshooting

Advanced Chromatography Support Portal: Resolving Quinoline Derivative Co-Elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on analytical bottlenecks involving basic nitrogenous heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on analytical bottlenecks involving basic nitrogenous heterocycles. Quinoline derivatives—critical in antimalarial drug development, dyes, and fine chemicals—are notorious for co-elution and poor peak fidelity. This guide transcends basic troubleshooting by dissecting the mechanistic causality of co-elution and providing self-validating workflows to guarantee baseline resolution.

Diagnostic Logic: Identifying the Root Cause

Before altering a method, we must diagnose whether the co-elution is caused by chemical similarity (poor selectivity) or secondary column interactions (peak tailing bleeding into adjacent peaks). Follow the diagnostic workflow below:

HPLC_Troubleshooting Start Co-elution of Quinoline Derivatives Assess Assess Peak Symmetry (Calculate Asymmetry, As) Start->Assess Tailing As > 1.5 (Severe Tailing) Assess->Tailing Symmetric As ≈ 1.0 (Symmetric Co-elution) Assess->Symmetric Silanol Cause: Secondary Silanol Interactions Tailing->Silanol Selectivity Cause: Insufficient Phase Selectivity Symmetric->Selectivity Fix1 Action: Add 0.1% TEA or lower pH < 3.0 Silanol->Fix1 Fix2 Action: Switch to PFP or Naphthylpropyl Column Selectivity->Fix2 Fix3 Action: Introduce Ion-Pairing Reagent Selectivity->Fix3

Logical workflow for diagnosing and resolving quinoline derivative co-elution in RP-HPLC.

Expert FAQs: The Causality of Co-Elution

Q1: Why do my quinoline derivatives exhibit severe peak tailing that mimics or causes co-elution? A1: Quinoline derivatives are basic nitrogenous heterocycles with a pKa of approximately 4.92[1]. In reversed-phase HPLC (RP-HPLC), the lone pair of electrons on the quinoline nitrogen strongly interacts with residual acidic silanol groups (-Si-OH) on the silica stationary phase. This secondary ion-exchange interaction causes late elution of a portion of the analyte, resulting in a "tail" that bleeds into adjacent peaks, falsely presenting as co-elution[2]. Solution: Suppress silanol ionization by lowering the mobile phase pH, or use a competing base like triethylamine (TEA) to mask the active silanol sites[2].

Q2: I have symmetric peaks, but two quinoline isomers (e.g., quinoline and isoquinoline) are perfectly co-eluting. How do I resolve them? A2: Isomers like quinoline and isoquinoline have identical molecular weights and nearly identical hydrophobicities, making standard C18 hydrophobic interactions insufficient for separation[1]. The separation must rely on subtle differences in their dipole moments and spatial orientation. Solution: Shift from a purely hydrophobic mechanism to one incorporating π−π interactions. Switching to a naphthylpropyl stationary phase provides alternative selectivity and has been proven to successfully separate complex quinoline mixtures (like quinine and quinidine) where standard octadecyl (C18) columns fail[3].

Q3: How do I implement ion-pairing to resolve co-eluting basic quinolines without changing my column? A3: If stationary phase changes are not feasible, you can alter the apparent hydrophobicity of the analytes in-situ. By adding an anionic ion-pairing reagent, such as sodium dodecyl sulfate (SDS) at 5-10 mM, to an acidic mobile phase, the positively charged (protonated) quinoline forms a neutral, highly hydrophobic complex with the reagent[1]. Because subtle steric differences in the isomers affect the formation and partitioning of this complex, selectivity is dramatically enhanced.

Mechanistic Pathways for Resolution

Mechanism Quinoline Protonated Quinoline (Basic Heterocycle) Path1 TEA Addition Quinoline->Path1 Path2 Ion-Pairing (SDS) Quinoline->Path2 Path3 Naphthylpropyl Phase Quinoline->Path3 Mech1 TEA blocks active silanols on silica Path1->Mech1 Mech2 Forms neutral, highly hydrophobic complex Path2->Mech2 Mech3 Induces strong π-π & steric recognition Path3->Mech3 Result1 Eliminates Tailing Mech1->Result1 Result2 Increases Retention & Selectivity Mech2->Result2 Result3 Resolves Geometric Isomers Mech3->Result3

Mechanistic pathways for resolving quinoline co-elution via mobile and stationary phase adjustments.

Quantitative Method Comparison

To select the appropriate intervention, consult this comparative data table summarizing the expected chromatographic outcomes based on the chosen stationary phase and interaction mechanism.

Stationary PhasePrimary Interaction MechanismTypical Resolution ( Rs​ )Peak Asymmetry ( As​ )Optimal Use Case
Standard C18 Hydrophobic Dispersion< 1.0 (Co-elution)1.8 - 2.5 (Tailing)General purity checks of non-isomeric mixtures
Phenyl-Hexyl Hydrophobic + Moderate π−π 1.2 - 1.51.1 - 1.3Separation of structurally distinct aromatic derivatives
Naphthylpropyl Strong π−π
  • Steric Recognition
> 2.0 (Baseline)1.0 - 1.2Resolving complex stereoisomers (e.g., antimalarials)[3]
C18 + Ion-Pairing Hydrophobic + Electrostatic1.5 - 1.81.0 - 1.1Enhancing retention of highly polar basic quinolines[1]

Self-Validating Experimental Protocols

A robust chromatographic method must prove its own validity during execution. The following protocols integrate internal system suitability checks to ensure the causality of your results.

Protocol A: Mobile Phase Optimization via Amine Modifiers (Silanol Masking)

Objective: Eliminate co-elution caused by peak tailing of basic quinolines on standard silica-based columns. Causality: Triethylamine (TEA) acts as a sacrificial base, competitively binding to unendcapped silanols, thereby preventing the quinoline nitrogen from undergoing secondary ion-exchange interactions[2].

  • Step 1: System Baseline Assessment (Self-Validation Check 1) Inject 10 µL of a neutral, unretained marker (e.g., uracil or toluene) to verify column bed integrity. An asymmetry factor ( As​ ) > 1.2 for a neutral marker indicates physical column degradation (e.g., a void at the column head). If this occurs, chemical troubleshooting will fail; replace the column first.

  • Step 2: Mobile Phase Formulation Prepare Mobile Phase A: 0.1 M Ammonium acetate buffer. Add 0.25% (v/v) Triethylamine (TEA)[4]. Adjust the pH of Mobile Phase A to 3.0 using orthophosphoric acid[4]. (Note: Operating at pH 3.0 ensures the quinoline, pKa ~4.9, is fully protonated and standardized in its retention behavior, while TEA masks the silica surface). Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Step 3: Equilibration and System Suitability (Self-Validation Check 2) Equilibrate the column with 40:60 A:B for 20 column volumes. Inject a system suitability standard containing your target quinoline. Calculate As​ . If As​ is between 0.9 and 1.1, the silanol interactions are successfully masked. You may now proceed to gradient optimization to resolve any remaining true co-elution.

Protocol B: Orthogonal Selectivity Screening for Isomeric Quinolines

Objective: Achieve baseline resolution ( Rs​>1.5 ) of structurally identical isomers (e.g., quinine vs. quinidine)[4]. Causality: C18 columns rely solely on hydrophobic dispersion forces, which are identical for geometric isomers. Naphthylpropyl stationary phases introduce strong π−π electron donor-acceptor interactions and steric recognition, differentiating the spatial arrangement of the quinoline rings[3].

  • Step 1: Column Installation Install a Naphthylpropyl column (e.g., 150 x 4.6 mm, 3.5 µm particle size)[3].

  • Step 2: Isocratic Mobile Phase Preparation Mix Acetonitrile, Water, TEA, and Acetic Acid in a 9:90:0.25:0.75 (v/v/v/v) ratio[4].

  • Step 3: Execution and Validation (Self-Validation Check) Run the method at a flow rate of 1.0 mL/min with UV detection at 254 nm[4]. Inject a mixed standard of the co-eluting isomers. Validation: Calculate Resolution ( Rs​ ). A successful orthogonal shift will yield an Rs​≥1.5 . If Rs​<1.5 , incrementally decrease the organic modifier (Acetonitrile) by 2% to increase retention time and maximize π−π interaction exposure.

References

  • Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. ResearchGate.[Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. ResearchGate. [Link]

Sources

Optimization

NBS Bromination Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Advanced Technical Support Center for N-bromosuccinimide (NBS) bromination. Designed for drug development professionals and synthetic chemists, this guide provides mechanistically grounded troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-bromosuccinimide (NBS) bromination. Designed for drug development professionals and synthetic chemists, this guide provides mechanistically grounded troubleshooting strategies, focusing on the Wohl-Ziegler reaction and related free-radical pathways.

Rather than relying on trial and error, this guide emphasizes the causality behind experimental choices, empowering you to rationally optimize your reaction conditions.

The Mechanistic Foundation: Why NBS Works

Before troubleshooting, it is critical to understand the chemical logic of the reagent. According to the [1], NBS does not act as the direct brominating species in allylic or benzylic brominations. Instead, it serves as a "bromine sink."

The Causality: NBS reacts with trace amounts of hydrogen bromide (HBr) generated in the system to produce a steady, extremely low concentration of molecular bromine (Br₂)[2]. This low Br₂ concentration is the causal factor that suppresses competing electrophilic addition to double bonds, allowing the slower radical substitution pathway to dominate[3]. If reaction conditions inadvertently increase NBS solubility or HBr generation, Br₂ spikes, and regioselectivity is lost.

GoldfingerMechanism NBS NBS + trace HBr Br2 Low Conc. Br2 NBS->Br2 Generates Init Initiation (Light/AIBN) Br2 → 2 Br• Br2->Init Homolysis Radical Allylic H Abstraction Forms Carbon Radical Init->Radical Br• attacks substrate Product Radical + Br2 → Allylic Bromide + Br• Radical->Product Chain Propagation Product->NBS Generates HBr Product->Radical Recycles Br•

Caption: The Goldfinger mechanism illustrating how NBS maintains low Br2 levels for radical propagation.

Troubleshooting FAQs

Q1: My reaction fails to initiate, and unreacted NBS remains at the bottom of the flask. How do I force initiation?

Causality: The Wohl-Ziegler reaction is a radical chain process[1]. If the homolytic cleavage of the initiator or Br₂ does not occur, the propagation cycle cannot start. Solution:

  • Check your initiator: Azobisisobutyronitrile (AIBN) has a 10-hour half-life at 65°C. If your reaction is running at 40°C, thermal initiation will fail. Ensure your solvent's reflux temperature matches the initiator's decomposition profile.

  • Switch to Photochemistry: If thermal initiation degrades your substrate, switch to a using a 405 nm LED array[4]. NBS absorbs efficiently near 400 nm, allowing for rapid, room-temperature initiation without the need for chemical initiators like AIBN or Benzoyl Peroxide (BPO).

Q2: I am observing electrophilic addition (dibromination of the alkene) instead of the desired mono-allylic bromide. What is the cause?

Causality: High concentrations of Br₂ lead to electrophilic addition[2]. NBS must remain mostly undissolved to keep Br₂ levels low. If you use a highly polar solvent, or if your solvent is wet, NBS solubility increases, causing a rapid spike in Br₂ concentration. Solution: Switch to a non-polar solvent. While Carbon Tetrachloride (CCl₄) is the traditional choice[1], its toxicity makes it unviable. Use Trifluorotoluene (PhCF₃) or Chlorobenzene (PhCl) as greener, non-polar drop-in replacements that maintain the heterogeneous nature of the reaction.

Q3: During scale-up, we experienced a dangerous thermal runaway when using 2-MeTHF as a solvent. Why did this happen?

Causality: NBS is incompatible with certain ethereal solvents. According to thermal safety analyses by Novartis, NBS reacts with 2-methyltetrahydrofuran (2-MeTHF) via a delayed free-radical mechanism[5]. During scale-up, the accumulation of unreacted NBS in the batch can trigger this highly exothermic side reaction suddenly. Solution: Never use 2-MeTHF for batch NBS brominations. If an ethereal solvent is absolutely required for downstream steps, you must operate in a semi-batch mode [5]. Add the NBS in small, controlled portions to prevent accumulation, and monitor the heat flow strictly using a reaction calorimeter (RC1).

Q4: How do I efficiently remove the succinimide byproduct at the end of the reaction?

Causality: Succinimide is highly soluble in water but poorly soluble in cold, non-polar organic solvents. Solution: Cool the reaction mixture to 0°C to maximize succinimide precipitation, then perform a vacuum filtration. Follow up with a mild basic wash (saturated aqueous NaHCO₃) to remove trace succinimide and neutralize residual HBr[6].

Diagnostic Workflow

TroubleshootingLogic Start Issue: Low Yield or Reaction Stalls CheckInit Check Initiator Start->CheckInit CheckSolv Check Solvent Start->CheckSolv InitFail Dead AIBN or Wrong Light λ CheckInit->InitFail No conversion SolvFail Wet Solvent or Radical Scavenger CheckSolv->SolvFail Side products FixInit Use fresh AIBN or 405 nm LED InitFail->FixInit FixSolv Dry PhCF3, PhCl, or MeCN SolvFail->FixSolv

Caption: Diagnostic workflow for identifying and resolving NBS bromination reaction failures.

Quantitative Optimization Parameters

Use the following table to compare and select the optimal parameters for your specific substrate constraints.

ParameterCondition A (Traditional)Condition B (Modern Batch)Condition C (Flow Chemistry)Mechanistic Impact & Causality
Solvent CCl₄Trifluorotoluene (PhCF₃)Acetonitrile (MeCN)CCl₄ keeps NBS insoluble but is toxic. PhCF₃ is a safe, non-polar alternative. MeCN is highly effective for [4].
Initiator Benzoyl Peroxide (BPO)AIBN405 nm LED LightBPO leaves benzoic acid byproducts. AIBN is cleaner but requires heat. 405 nm LED allows for room-temperature homolysis, protecting sensitive functional groups[4].
Temperature 80°C (Reflux)65°C - 75°C20°CHigh heat accelerates homolysis but risks thermal runaway and poor regioselectivity. Low temp (with light) maximizes allylic/benzylic selectivity.

Self-Validating Experimental Protocol: Benzylic Bromination

This standard operating procedure (SOP) is designed as a self-validating system . It includes physical indicators that confirm the reaction is proceeding correctly without the immediate need for LC-MS or NMR sampling.

Step 1: Setup and Initiation

  • Dissolve 1.0 equivalent of the substrate in anhydrous Trifluorotoluene (PhCF₃) (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Add 1.05 equivalents of freshly recrystallized NBS and 0.05 equivalents of AIBN.

  • Self-Validation Check 1: Prior to heating, the NBS (density = ~2.1 g/cm³) will sit at the bottom of the flask[1].

Step 2: Propagation

  • Heat the mixture to 75°C under a nitrogen atmosphere.

  • Self-Validation Check 2: As the reaction proceeds, the dense NBS is consumed and converted into succinimide. Succinimide is less dense than the halogenated solvent and will float to the top of the reaction mixture[1]. When the solid mass has completely migrated from the bottom to the top, the reaction is visually complete.

Step 3: Quench and Workup

  • Cool the reaction mixture to 0°C in an ice bath for 30 minutes to ensure complete precipitation of the succinimide byproduct.

  • Filter the mixture through a pad of Celite to remove the succinimide.

  • Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (to quench any residual oxidants/Br₂)[6], followed by saturated aqueous NaHCO₃ (to neutralize trace HBr)[6], and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude brominated product.

References

  • Wohl–Ziegler bromination Source: Wikipedia URL:[Link]

  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture Source: Australian Journal of Chemistry URL:[Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Aryl Bromides

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocouplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions, particularly when working with aryl bromides. As a self-validating system of protocols and insights, this document aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, a common and often frustrating side reaction is the homocoupling of the organoboron reagent, which leads to the formation of a symmetrical biaryl impurity.[4] This not only reduces the yield of the desired cross-coupled product but also complicates purification, consuming valuable time and resources.

This guide provides a structured approach to troubleshooting and minimizing homocoupling, focusing on the key experimental parameters that influence this undesired pathway.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl.[4][5] This process is typically promoted by the presence of Palladium(II) species and oxygen, which can divert the palladium catalyst from the desired cross-coupling cycle.[4][5][6]

Q2: How can I quickly diagnose if homocoupling is the primary issue in my reaction?

A2: The most direct way to identify the homocoupling byproduct is through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The homocoupled product will appear as a distinct spot, often with a different polarity compared to your starting materials and the desired cross-coupled product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the symmetrical biaryl.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for the homocoupled product, which can be compared to known spectra or predicted chemical shifts.[7]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section is organized by the key components and conditions of the Suzuki reaction. By systematically evaluating each parameter, you can identify and address the root cause of homocoupling in your specific system.

Issue 1: Presence of Oxygen and Oxidative Species

The presence of dissolved oxygen is a primary culprit in promoting homocoupling.[4][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to catalyze the homocoupling of boronic acids.[4][5][6]

Q3: What is the most effective way to remove oxygen from my reaction?

A3: Rigorous degassing of all solvents and the reaction mixture is critical.[4][10] The recommended procedure is the "freeze-pump-thaw" method for organic solvents. For aqueous solutions, sparging with an inert gas like argon or nitrogen for 15-30 minutes is highly effective.[4] Always perform the reaction under a positive pressure of an inert gas.

Experimental Protocol: Rigorous Degassing of Solvents
  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for 5-10 minutes.

  • Close the vacuum valve and allow the solvent to thaw completely. You should see gas bubbles evolving from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Backfill the flask with argon or nitrogen.

Issue 2: Catalyst Selection and Activation

The choice of palladium source and its oxidation state can significantly impact the extent of homocoupling.

Q4: I'm using a Pd(II) precatalyst like Pd(OAc)₂. Could this be causing homocoupling?

A4: Yes. Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species.[6] This reduction step can sometimes be slow or incomplete, leaving residual Pd(II) that can directly promote homocoupling of the boronic acid.[5][6]

Solutions & Strategies:
  • Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4][5] These catalysts do not require an initial reduction step, thereby minimizing the concentration of homocoupling-promoting Pd(II) species.

  • Employ a Mild Reducing Agent: If you must use a Pd(II) precatalyst, consider adding a mild reducing agent to facilitate its conversion to Pd(0).[4][8] Potassium formate (1-2 equivalents) has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[8]

Issue 3: The Critical Role of Ligands

The ligand coordinated to the palladium center is not just a spectator; it actively influences the rates of the various steps in the catalytic cycle.

Q5: How does my choice of phosphine ligand affect homocoupling?

A5: Bulky, electron-rich phosphine ligands are highly recommended for minimizing homocoupling.[5][10][11] These ligands promote the desired reductive elimination step that forms the cross-coupled product, thereby reducing the lifetime of palladium intermediates that could participate in side reactions.[5]

Ligand Type Examples Key Advantages in Suppressing Homocoupling
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, accelerate reductive elimination.[5][10][12]
Dialkylbiaryl Phosphines DavePhos, JohnPhosPromote efficient oxidative addition and reductive elimination.
Ferrocenyl Phosphines dppfGood general-purpose ligands, but may be less effective for highly challenging substrates.
Issue 4: Optimizing the Base and Solvent System

The base and solvent are not merely reaction media; they play crucial roles in the activation of the boronic acid and the overall reaction kinetics.[3][13][14]

Q6: Can the base I'm using contribute to homocoupling?

A6: Yes, the choice of base is critical. The base activates the boronic acid for transmetalation.[5][13] However, an inappropriate base can lead to side reactions. Stronger bases are often more effective for electron-rich aryl bromides.[10]

Q7: Which solvent system is generally best for minimizing side reactions?

A7: There is no single "best" solvent system, as the optimal choice depends on the specific substrates and catalyst used.[15][16][17][18] However, polar aprotic solvents, often in combination with water, are commonly employed.[18][19] It is advisable to screen a few different solvent systems to find the one that gives the best ratio of cross-coupling to homocoupling.

Recommended Base/Solvent Combinations Substrate Considerations
K₂CO₃ in Dioxane/Water[4]General purpose, good starting point.
K₃PO₄ in Toluene/Water[4]Often effective for more challenging couplings.
Cs₂CO₃ in THF/Water[4]A stronger base that can be beneficial for less reactive aryl bromides.[10]
Issue 5: Stability of the Boronic Acid Reagent

The stability of the organoboron reagent itself can influence the prevalence of side reactions.

Q8: My boronic acid seems to be degrading. Could this be related to homocoupling?

A8: Yes, boronic acids can be susceptible to decomposition, especially protodeborylation (replacement of the boronic acid group with a hydrogen).[4] While distinct from homocoupling, decomposition reduces the concentration of the desired coupling partner. Using more stable boronic acid derivatives can suppress side reactions.[4]

Alternative Boron Reagents:
  • Pinacol Esters (Bpin): More stable than the corresponding boronic acids and can provide a slow, controlled release of the active boron species.

  • MIDA Boronates: Offer enhanced stability and are particularly useful in complex molecule synthesis.

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key catalytic cycles.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') PdII Pd(II) ArBPd Ar'-Pd(II)-OH PdII->ArBPd Reaction with Ar'-B(OH)₂ ArB2Pd Ar'-Pd(II)-Ar' ArBPd->ArB2Pd Second Transmetalation Pd0_ox Pd(0)L_n ArB2Pd->Pd0_ox Reductive Elimination (Ar'-Ar') Pd0_ox->PdII Oxidation (O₂) ArBr Aryl Bromide (Ar-Br) ArBr->ArPdBr ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->ArPdArB ArBOH2->ArBPd Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Implement freeze-pump-thaw or prolonged inert gas sparging. Check_Degassing->Improve_Degassing No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_to_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent. Check_Catalyst->Switch_to_Pd0 Yes Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Switch_to_Pd0->Check_Ligand Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Ligand->Screen_Ligands No Check_Base_Solvent Is the base/solvent system optimized? Check_Ligand->Check_Base_Solvent Yes Screen_Ligands->Check_Base_Solvent Screen_Conditions Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, THF). Check_Base_Solvent->Screen_Conditions No End Homocoupling Minimized Check_Base_Solvent->End Yes Screen_Conditions->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Concluding Remarks

Minimizing homocoupling in Suzuki reactions of aryl bromides is a multifactorial challenge that requires careful attention to experimental detail. By understanding the underlying mechanisms and systematically addressing potential causes—from rigorous exclusion of oxygen to the strategic selection of catalysts, ligands, and reaction conditions—researchers can significantly improve the efficiency and outcome of their cross-coupling reactions. This guide serves as a foundational resource to aid in that endeavor, promoting robust and reproducible synthetic results.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available from: [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Available from: [Link]

  • ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available from: [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • PMC. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Available from: [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • PMC. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]

  • ACS Publications. An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Available from: [Link]

  • Chemical Science (RSC Publishing). A new P3N ligand for Pd-catalyzed cross-couplings in water. Available from: [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • Preprints.org. Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Available from: [Link]

  • Google Patents. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available from: [Link]

  • Thieme. Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Available from: [Link]

  • PMC. Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. Available from: [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. The Suzuki homocoupling reaction under high-intensity ultrasound | Request PDF. Available from: [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of 1H NMR spectra of substituted bromoquinolines

An In-Depth Comparative Guide to the ¹H NMR Spectra of Substituted Bromoquinolines For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structure is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the ¹H NMR Spectra of Substituted Bromoquinolines

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structure is a foundational requirement. Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, including prominent antimalarial and antibacterial agents.[1][2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring.[1] Among the various analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for the unambiguous determination of these substitution patterns.

This guide provides a comparative analysis of the ¹H NMR spectra of substituted bromoquinolines. We will explore how the position and number of bromine substituents, along with the presence of other functional groups, systematically alter the spectral features. This analysis is grounded in experimental data and established principles of NMR spectroscopy, offering field-proven insights for accurate structural elucidation.

The Foundational ¹H NMR Spectrum of the Quinoline Core

To appreciate the effects of substituents, one must first understand the ¹H NMR spectrum of the parent quinoline molecule. The protons attached to the quinoline rings, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1] This is due to the aromatic ring current. Two key features dominate the spectrum:

  • The Electron-Withdrawing Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing. This effect significantly deshields adjacent protons, causing them to appear at a lower field (higher ppm). The H2 proton is the most affected, often appearing as the most downfield signal in the spectrum (around δ 8.7-8.9 ppm in unsubstituted quinoline).[1]

  • The Peri-Effect on H8: The H8 proton experiences a through-space deshielding effect from the lone pair of electrons on the nitrogen atom, known as the peri-effect. This causes the H8 signal to appear further downfield than the other protons on the carbocyclic (benzene) ring.[1]

Experimental Protocol for ¹H NMR Analysis

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the characterization of substituted bromoquinolines.

Step 1: Sample Preparation

The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the region of interest. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Weighing: Accurately weigh 5-10 mg of the bromoquinoline sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the tube.[1]

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication can aid in the dissolution of stubborn samples.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) unless the deuterated solvent already contains it.

Step 2: NMR Data Acquisition

These experiments are typically performed on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Standard Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.[1] For dilute samples, increasing the number of scans will improve the signal-to-noise ratio. A typical experiment might involve 16 or 32 scans.

  • Advanced Experiments (If Needed): If the 1D spectrum is complex due to overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous signal assignment.[4]

Step 3: Data Processing
  • Fourier Transform (FT): The raw data, known as the Free Induction Decay (FID), is converted into the familiar frequency-domain spectrum.[1]

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Integration: The area under each signal is integrated. The integral values are proportional to the number of protons giving rise to that signal. By setting the integral of a known signal (e.g., a unique proton) to 1H, the relative number of protons for all other signals can be determined.[1]

  • Peak Picking: The chemical shift (δ) of each peak is precisely determined.

The following diagram illustrates the logical workflow for this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve homogenize Homogenize Sample dissolve->homogenize setup Lock, Tune, and Shim homogenize->setup Insert Sample acquire_1d Acquire 1D ¹H Spectrum setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, etc.) [If Needed] acquire_1d->acquire_2d process Fourier Transform, Phase, & Baseline Correct acquire_1d->process acquire_2d->process analysis Integrate Signals & Assign Chemical Shifts (δ) process->analysis structure Structure Elucidation analysis->structure

Workflow for ¹H NMR-based characterization of bromoquinolines.

Comparative Analysis: The Positional Effect of Bromine

The introduction of a bromine atom onto the quinoline ring causes predictable changes in the ¹H NMR spectrum. Bromine is an electronegative, electron-withdrawing group (EWG) through induction, but it can also donate electron density through resonance (as a lone-pair donor). Its net effect depends on its position.

The diagram below illustrates the general electronic influence of substituents.

G cluster_effects cluster_shifts sub Substituent Properties edg Electron-Donating Group (e.g., -NH₂, -OR) ewg Electron-Withdrawing Group (e.g., -Br, -NO₂) upfield Upfield Shift (Shielding) (Lower ppm) edg->upfield causes downfield Downfield Shift (Deshielding) (Higher ppm) ewg->downfield causes

General influence of substituents on ¹H NMR chemical shifts.[2]

Below, we compare the reported ¹H NMR data for several monobromoquinoline isomers. This comparison highlights how the position of the bromine atom systematically alters the chemical shifts of the remaining protons.

Position of BrH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H7 (δ, ppm)H8 (δ, ppm)Other Protons (δ, ppm)
None (Quinoline) ~8.9~7.4~8.1~7.8~7.6~8.1H6: ~7.5
3-Bromo 9.03 (s)-8.26 (s)8.11 (d)7.72 (t)7.89 (d)H6: 7.61 (t)
6-Bromo 8.87 (dd)7.33 (dd)8.09 (dd)8.00 (d)7.68 (dd)-H5: 8.00 (d)
8-Bromo 8.93 (dd)7.42 (dd)8.16 (dd)7.76 (d)7.46 (t)-H6: 7.33 (dd)

Data compiled from various sources. Exact chemical shifts can vary slightly based on solvent and concentration. Data for 3-Bromoquinoline from[5], 6-Bromoquinoline from[6], and 8-Bromoquinoline from publicly available spectral databases.

Analysis of Trends:
  • 3-Bromoquinoline: The bromine at C3 removes the vicinal coupling to H2 and H4, resulting in these protons appearing as singlets (or narrow doublets due to long-range coupling). The H2 and H4 protons are significantly deshielded compared to parent quinoline due to the inductive effect of the adjacent bromine.[5][7]

  • 6-Bromoquinoline: Placing bromine on the carbocyclic ring has a more muted effect on the protons of the pyridine ring (H2, H3, H4). The most significant shifts are observed for the adjacent protons. For instance, H5 and H7 are deshielded. The signal for H6 is absent, confirming the substitution site.[6][8][9]

  • 8-Bromoquinoline: With bromine at C8, the peri-proton is replaced. The adjacent H7 proton experiences a downfield shift. The electronic effects are transmitted through the ring system, causing small but measurable changes in the chemical shifts of all other protons compared to the parent compound.[10][11][12][13]

The Effect of Multiple Substituents

When multiple bromine atoms or other functional groups are present, their effects on the ¹H NMR spectrum are generally additive, though steric and complex electronic interactions can introduce deviations.

For example, in the synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline, the ¹H NMR spectrum simplifies dramatically. The only remaining aromatic protons, H2 and H4, appear as two distinct doublet signals with a small meta-coupling constant (⁴J = 1.6 Hz) at δ 8.76 and 8.68 ppm.[14] The absence of all other signals in the aromatic region is definitive proof of the extensive bromination.

Similarly, the introduction of a nitro group, a very strong electron-withdrawing group, causes significant downfield shifts for nearby protons. For instance, nitration of 6-bromoquinoline at the C-5 position would cause the H4 and H5 signals to shift substantially downfield.[15] Conversely, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups cause upfield shifts (shielding) for ortho and para protons.[16]

Conclusion

The ¹H NMR spectrum is a powerful and nuanced tool for the structural analysis of substituted bromoquinolines. A systematic comparison of spectra reveals clear and predictable patterns based on the electronic and spatial effects of the bromine substituent. By understanding the foundational spectrum of the quinoline core and the characteristic influence of substituents at different positions, researchers can confidently assign structures, confirm reaction outcomes, and assess the purity of their compounds.[2] This analytical rigor is essential for advancing the fields of medicinal chemistry and materials science, where quinoline derivatives continue to play a vital role.

References

  • Effect of different substituents on 1H NMR of quinolones. (2014). ResearchGate. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed. [Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2020). ResearchGate. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate. [Link]

  • 6-Bromoquinoline. PubChem. [Link]

  • Synthesis and Characterization of Monomer to Design a System of Optical Materials. (2022). Acta Scientific. [Link]

  • 3-Bromoquinoline. PubChem. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025). ResearchGate. [Link]

  • 1HNMR δ values for. Royal Society of Chemistry. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

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Comparative

A Comparative Guide to Halogenated Quinolines in Biological Assays: A Predictive Analysis of 5-Bromo-4-fluoro-8-methylquinoline

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Halogenation of this scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Halogenation of this scaffold is a key strategy for modulating pharmacokinetic and pharmacodynamic properties, leading to potent therapeutic agents. This guide provides a comparative analysis of halogenated quinolines in key biological assays, with a specific focus on predicting the potential bioactivity profile of the novel compound, 5-Bromo-4-fluoro-8-methylquinoline. While direct experimental data for this specific molecule is not yet prevalent in published literature, we can construct a robust hypothesis of its potential by dissecting the structure-activity relationships (SAR) of well-characterized analogs. This document serves as a resource for researchers, scientists, and drug development professionals by synthesizing data from anticancer, antimicrobial, and antimalarial assays, detailing validated experimental protocols, and providing a framework for the rational investigation of new halogenated quinoline derivatives.

The Biological Landscape of Halogenated Quinolines

The introduction of halogens (Fluorine, Chlorine, Bromine) at various positions on the quinoline ring dramatically influences biological activity. This is due to the modulation of factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect target binding, membrane permeability, and metabolic stability.

Antimicrobial Activity: The Fluoroquinolone Legacy

The most prominent class of halogenated quinolines is the fluoroquinolones, a cornerstone of antibacterial therapy.[][5][6] Their mechanism hinges on the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7][8]

  • Mechanism of Action: These enzymes are critical for managing DNA supercoiling during replication. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[8] The fluorine atom, typically at the C-6 position, is known to enhance enzyme inhibition and cell permeability.[]

  • Beyond Fluoroquinolones: Other halogenated quinolines have demonstrated potent activity, particularly against drug-resistant strains and biofilms.[9][10][11] For instance, certain halogenated quinolines have shown significant efficacy in eradicating biofilms of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), often through mechanisms independent of membrane lysis.[10][11]

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication Enzyme DNA Gyrase & Topoisomerase IV DNA->Enzyme unwinding Enzyme->DNA re-ligation Complex Ternary Complex (Drug-Enzyme-DNA) Enzyme->Complex Breaks DNA Double-Strand Breaks Complex->Breaks Prevents re-ligation Death Cell Death Breaks->Death Drug Halogenated Quinolone Drug->Complex Binds & Stabilizes

Caption: Mechanism of action for quinolone antibiotics.

Anticancer Activity: A Multifaceted Approach

Halogenated quinolines exhibit a broad range of anticancer activities through diverse mechanisms of action.[12][13]

  • DNA Intercalation & Topoisomerase Inhibition: Similar to some established chemotherapeutics, certain quinoline derivatives can insert themselves between DNA base pairs, disrupting replication and transcription processes.[13] They can also act as topoisomerase inhibitors, distinct from their antibacterial counterparts, leading to cell cycle arrest and apoptosis.[14]

  • Kinase Inhibition: The quinoline scaffold is present in several tyrosine kinase inhibitors. Halogen substitutions on the aniline ring of 4-anilinoquinazolines, a structurally related class, have been shown to enhance binding to the ATP-binding domain of receptors like EGFR, making this a plausible mechanism for quinoline derivatives as well.[15][16]

  • Apoptosis Induction: Numerous studies have demonstrated that substituted quinolines can induce programmed cell death. For example, certain halogenated 2H-quinolinone derivatives were found to cause G2/M phase arrest and induce apoptosis through the activation of caspases 3/7.[14] 6-Bromo-5-nitroquinoline has also been highlighted for its potential to cause cancer cell death via apoptosis.[12]

Antimalarial and Antiviral Activity

The 4-aminoquinoline structure, famously represented by chloroquine (CQ) and hydroxychloroquine (HCQ), is a classic example of a halogenated quinoline with profound therapeutic effects.[17]

  • Mechanism of Action: These weak bases accumulate in the acidic food vacuole of the malaria parasite.[18] By raising the pH, they interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. The resulting buildup of free heme is toxic to the parasite.[18][19] A similar mechanism of disrupting lysosomal pH is implicated in their immunomodulatory and potential antiviral effects.[20][21]

Structure-Activity Relationship (SAR) Analysis

The specific placement and identity of substituents on the quinoline ring are critical determinants of biological activity. By analyzing known compounds, we can infer the potential role of each substituent in 5-Bromo-4-fluoro-8-methylquinoline.

Table 1: Summary of Structure-Activity Relationships for Halogenated Quinolines
PositionSubstituentGeneral Impact on Biological ActivityRepresentative Examples
C4 -Cl Often a precursor for further modification (e.g., amination). Essential for the activity of 4-aminoquinolines like Chloroquine.[17]7-Bromo-4-chloro-8-methylquinoline (synthetic intermediate)[22]
-F Less common than C6-Fluoro. May alter electronic properties and target binding specificity. Potential to act as a hydrogen bond acceptor.5-Bromo-4-fluoro-8-methylquinoline (Target of this guide)
C5 -Br Often associated with potent anticancer and antibacterial activity.[12][23]6-Bromo-5-nitroquinoline (Anticancer)[12], 5-Bromo-8-methylquinoline (Bioactive scaffold)[24]
-Cl Contributes to the antituberculosis and antibacterial activity of 8-hydroxyquinolines.5-Chloro-8-hydroxyquinoline (Antitubercular)[25]
C6 -F The hallmark of fluoroquinolone antibiotics. Enhances DNA gyrase inhibition and cell permeability.[]Ciprofloxacin, Norfloxacin
C7 -Cl Considered optimal for antimalarial activity in the 4-aminoquinoline class.[17] Often enhances anticancer activity in other quinoline derivatives.[13]Chloroquine, 7-chloro-4-quinolinylhydrazone derivatives (Anticancer)[13]
C8 -CH₃ Can influence steric interactions and lipophilicity. Its presence can either enhance or abolish activity depending on the scaffold and target.[17]5-Bromo-8-methylquinoline[24]
-OH A key chelating group in 8-hydroxyquinolines, crucial for their antimicrobial and anticancer properties.[1][26]8-Hydroxyquinoline

A Predictive Outlook for 5-Bromo-4-fluoro-8-methylquinoline

Based on the established SAR, we can formulate a hypothesis regarding the potential biological profile of 5-Bromo-4-fluoro-8-methylquinoline.

  • Potential Anticancer Activity: The 5-Bromo substituent is a strong indicator for potential anticancer efficacy, as seen in analogs like 6-Bromo-5-nitroquinoline.[12] This halogen can enhance hydrophobic interactions within target protein pockets.

  • Potential Antimicrobial Activity: The presence of two halogens suggests a possibility of antimicrobial effects. However, the 4-Fluoro group is a significant deviation from the classic 6-Fluoro structure of fluoroquinolones. This may result in a different target preference, potentially bypassing existing resistance mechanisms or exhibiting a novel mode of action entirely. It might be more active against Gram-positive pathogens or biofilms, similar to other non-traditional halogenated quinolines.[27]

  • Role of the 8-Methyl Group: The 8-Methyl group adds lipophilicity and steric bulk. In the context of chloroquine, an 8-methyl group abolishes activity, but in other scaffolds, it could favorably orient the molecule within a binding site.[17]

Hypothesis: 5-Bromo-4-fluoro-8-methylquinoline is a promising candidate for screening in both anticancer and antimicrobial assays. Its unique 4-fluoro substitution pattern warrants investigation into non-traditional mechanisms of action, potentially targeting different kinases or bacterial enzymes than its more common 6-fluoro cousins.

Screening_Workflow Compound 5-Bromo-4-fluoro-8-methylquinoline (Test Compound) Primary Primary Screening Compound->Primary Anticancer Anticancer Assays (e.g., MTT on MCF-7, HepG-2) Primary->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC on S. aureus, E. coli) Primary->Antimicrobial Secondary Secondary Screening & MoA Anticancer->Secondary If Active Antimicrobial->Secondary If Active IC50 IC50 Determination (Dose-Response) Secondary->IC50 MBEC Biofilm Eradication (MBEC Assay) Secondary->MBEC MoA_Cancer Mechanism of Action (Kinase Inhibition, Apoptosis Assay) IC50->MoA_Cancer MoA_Microbe Mechanism of Action (Topoisomerase Assay) MBEC->MoA_Microbe

Caption: Proposed workflow for evaluating novel quinolines.

Key Experimental Protocols

To experimentally validate the predicted activities, standardized and robust assays are required. The following protocols provide a self-validating framework for the initial screening of novel halogenated quinolines.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is challenged with a standardized inoculum of bacteria in a 96-well microtiter plate. Growth is assessed after a defined incubation period.

  • Detailed Steps:

    • Preparation: Prepare a stock solution of 5-Bromo-4-fluoro-8-methylquinoline in DMSO. Perform a two-fold serial dilution in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from (e.g.) 128 µg/mL to 0.25 µg/mL.

    • Inoculum: Culture the test bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. To confirm, 5 µL of 0.02% Resazurin solution can be added to each well and incubated for 2-4 hours; a color change from blue to pink indicates viable bacteria.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

  • Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Detailed Steps:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitate is visible.

    • Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control, and the IC₅₀ value (concentration causing 50% inhibition) is calculated using non-linear regression analysis.

Conclusion

While 5-Bromo-4-fluoro-8-methylquinoline remains an under-investigated molecule, a systematic comparison with structurally related halogenated quinolines provides a powerful predictive tool for guiding its future research. The analysis of established structure-activity relationships strongly suggests its potential as a dual-action agent with both anticancer and antimicrobial properties. The unique 4-fluoro substitution presents an exciting opportunity to explore novel mechanisms of action that may overcome existing drug resistance. The experimental protocols detailed herein offer a clear and validated path for the empirical testing of these hypotheses, paving the way for the potential development of a new class of halogenated quinoline therapeutics.

References

  • Wikipedia. Quinolone antibiotic. (URL: [Link])

  • Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. (URL: [Link])

  • Ismail, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. (URL: [Link])

  • Singh, T., & Sharma, P. K. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. (URL: [Link])

  • Gaddes, D., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. PubMed. (URL: [Link])

  • Al-Tannak, N. F., & Al-Khdhair, Z. A. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. (URL: [Link])

  • Gaddes, D., et al. (2016). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry. (URL: [Link])

  • Gaddes, D., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. (URL: [Link])

  • El-Naggar, A. M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. (URL: [Link])

  • Zare, H. R., & Sancier, K. M. (1976). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Pharmaceutical Sciences. (URL: [Link])

  • Devaux, C. A., et al. (2020). Main mechanisms of chloroquine and hydroxychloroquine action at the cellular level. ResearchGate. (URL: [Link])

  • Mohsen, U. A., et al. (2021). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. (URL: [Link])

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. (URL: [Link])

  • Valdameri, G., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. (URL: [Link])

  • Huigens, R. W., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. (URL: [Link])

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications. (URL: [Link])

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. (URL: [Link])

  • Haiba, M. E., et al. (2017). Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. ResearchGate. (URL: [Link])

  • Meyerowitz, E. A., et al. (2020). Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019. Taylor & Francis Online. (URL: [Link])

  • Asija, S., & Asija, S. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (URL: [Link])

  • Wang, Y., et al. (2023). Hydroxychloroquine: A double‑edged sword (Review). Molecular Medicine Reports. (URL: [Link])

  • Wikipedia. Hydroxychloroquine. (URL: [Link])

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. RSC Advances. (URL: [Link])

  • Al-Zoubi, R. M., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. (URL: [Link])

  • Taha, M. O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. (URL: [Link])

  • Kamal, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. (URL: [Link])

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  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (URL: [Link])

  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (URL: [Link])

  • Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. (URL: [Link])

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Validation

A Head-to-Head Comparison of Chlorine vs. Fluorine Substituted Quinolines in Drug Design: A Guide for Medicinal Chemists

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to kinase inhibitors.[1][2][3] Strategic modification of this privil...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to kinase inhibitors.[1][2][3] Strategic modification of this privileged structure is key to optimizing drug-like properties. Among the most powerful tools in the medicinal chemist's arsenal is halogenation, with fluorine and chlorine being the most common substituents.[4][5] While often considered bioisosteres, the choice between chlorine and fluorine is not arbitrary; it is a critical decision that can profoundly impact a compound's potency, metabolic stability, and overall pharmacokinetic profile.

This guide provides an in-depth comparison of chlorine and fluorine substitution on quinoline rings, moving beyond simple property listing to explain the mechanistic underpinnings of their differential effects. We will explore how these halogens influence physicochemical properties, target engagement, and metabolic fate, supported by experimental data and detailed protocols for comparative evaluation.

The Fundamental Physicochemical Divide: More Than Just Size and Electronegativity

At first glance, fluorine and chlorine share the property of being electron-withdrawing. However, their subtle yet significant differences in size, electronegativity, bond strength, and polarizability are the root of their divergent effects on a drug molecule's behavior.[4][5][6]

  • Size and Sterics: Fluorine's van der Waals radius (1.47 Å) is a close mimic of hydrogen (1.20 Å), allowing it to be installed with minimal steric perturbation.[4][5] Chlorine is significantly larger (1.74 Å), making it a closer steric match for a methyl group. This size difference can be critical for fitting into a protein's binding pocket; a chloro-substituent may provide beneficial hydrophobic interactions in a larger pocket, while a fluoro-substituent may be necessary for accessing a sterically constrained region.

  • Electronic Effects: Fluorine is the most electronegative element, leading to a highly polarized C-F bond.[5] This strong inductive effect can significantly lower the pKa of nearby basic centers, such as the quinoline nitrogen. While chlorine is also strongly electronegative, its effect is less pronounced. This modulation of basicity can drastically alter a compound's solubility at physiological pH and its interaction with acidic residues in a target protein or off-target ion channels.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~105 kcal/mol) compared to a typical C-H bond and the C-Cl bond (~79 kcal/mol).[5] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Consequently, strategic placement of fluorine at a metabolically liable position on the quinoline ring is a widely used strategy to block metabolic breakdown and enhance a drug's half-life. Chlorine is less effective as a metabolic shield.

A summary of these key properties is presented below.

PropertyFluorine (F)Chlorine (Cl)Implication in Quinoline Drug Design
Van der Waals Radius 1.47 Å1.74 ÅF is a hydrogen isostere; Cl is a methyl isostere. Affects binding pocket fit.[4][5]
Pauling Electronegativity 3.983.16Both are electron-withdrawing, but F has a stronger effect on pKa and local electronics.[5]
C-X Bond Energy (Aromatic) ~123 kcal/mol~96 kcal/molThe C-F bond is significantly stronger, making it a robust metabolic shield.
Lipophilicity Contribution (Hansch π) +0.14+0.71Cl significantly increases lipophilicity more than F, impacting solubility and permeability.
Halogen Bond Donor Capability WeakModerateCl can form favorable halogen bonds with electron-rich atoms in a protein target; F rarely does.

Impact on Pharmacodynamics: Target Affinity and Biological Activity

The choice between chlorine and fluorine can be the deciding factor in a compound's potency. A molecular matched-pair analysis across a large dataset revealed that chlorinated compounds were, on average, slightly more active than their fluorinated counterparts, though the effect is highly context-dependent.[4][5]

One key reason for this potential increase in activity is polarizability and halogen bonding . Chlorine's larger, more diffuse electron cloud is more polarizable than fluorine's tightly held electrons.[5] This allows chlorine to engage in favorable halogen bonds—an electrostatic interaction between the electropositive crown of the halogen and a nearby nucleophilic group (like a carbonyl oxygen or a nitro group) in the active site. Fluorine is generally considered a poor halogen bond donor.

Case Study: EGFR Kinase Inhibitors In the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors based on the 4-anilinoquinazoline scaffold (a close relative of quinolines), structure-activity relationship (SAR) studies frequently show that a chlorine atom at the meta-position of the aniline ring is optimal for potent activity.[7] This is often attributed to favorable hydrophobic interactions within a specific chimney of the ATP binding domain.[7] For example, Zhang et al. found that a 3-chloro substitution on the aniline moiety of a quinazoline derivative resulted in an 11-fold more potent EGFR inhibitor compared to the reference drug vandetanib.[8]

The following table presents data from a study on CD38 inhibitors, demonstrating how incremental replacement of chlorine with fluorine can impact biological activity.

Compound IDSubstitution PatternIC50 (nM)
1a Difluoro445
1b Chloro-fluoro199
1c Dichloro28
2a Difluoro, one Chloro4700
2b one Fluoro, Dichloro3600
2c Trichloro445
(Data adapted from Deaton et al. as cited in Bartlett et al., 2026)[4]

This data clearly shows a preference for chlorine over fluorine for achieving high potency in this particular chemical series.

The Pharmacokinetic Profile: A Game of Stability and Solubility

A potent compound is of little use if it cannot reach its target in the body. Halogen substitution plays a pivotal role in shaping the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of quinoline-based drugs.

Metabolism: As discussed, fluorine's primary role is often to serve as a metabolic blocker . By replacing a hydrogen atom at a known site of CYP-mediated oxidation with fluorine, chemists can prevent the formation of metabolites, which often leads to increased oral bioavailability and a longer plasma half-life.

DOT Code for Metabolic Blocking Diagram

G cluster_0 Metabolic Pathway of Unsubstituted Quinoline cluster_1 Metabolic Pathway of Fluoro-Quinoline Parent_H Quinoline-R (Metabolically Liable C-H) CYP450 CYP450 Oxidation Parent_H->CYP450 Metabolism Metabolite_H Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_H Parent_F Fluoro-Quinoline-R (Metabolically Stable C-F) CYP450_F CYP450 Oxidation Parent_F->CYP450_F Resistant Blocked Metabolism Blocked (Increased Half-life) CYP450_F->Blocked

G cluster_0 Metabolic Pathway of Unsubstituted Quinoline cluster_1 Metabolic Pathway of Fluoro-Quinoline Parent_H Quinoline-R (Metabolically Liable C-H) CYP450 CYP450 Oxidation Parent_H->CYP450 Metabolism Metabolite_H Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_H Parent_F Fluoro-Quinoline-R (Metabolically Stable C-F) CYP450_F CYP450 Oxidation Parent_F->CYP450_F Resistant Blocked Metabolism Blocked (Increased Half-life) CYP450_F->Blocked

Caption: Fluorine as a metabolic shield on a quinoline scaffold.

Lipophilicity, Absorption, and Solubility: Compounds containing chlorine are consistently more lipophilic than their fluorine-containing analogs.[4] This increased lipophilicity can enhance membrane permeability and absorption from the GI tract, but it often comes at the cost of reduced aqueous solubility. This trade-off is critical: a drug must be soluble enough to dissolve in gut fluid but lipophilic enough to cross cell membranes. The choice between F and Cl allows for fine-tuning of a compound's LogP value to hit the optimal balance for oral bioavailability.

Experimental Protocols for Head-to-Head Evaluation

To empirically determine the superior halogen for a given quinoline scaffold, a series of standardized in vitro and in vivo experiments are essential.

DOT Code for Evaluation Workflow

G start Design & Synthesize Matched Pair (Fluoro- vs Chloro-Quinoline) physchem Physicochemical Profiling (pKa, LogP, Solubility) start->physchem invitro In Vitro Assays physchem->invitro sub_invitro Target Binding (Ki) Cellular Potency (IC50) Metabolic Stability (t½) invitro->sub_invitro decision1 Promising In Vitro Profile? sub_invitro->decision1 invivo In Vivo PK Study (Rodent Model) decision1->invivo Yes stop Stop or Redesign decision1->stop No sub_invivo Determine Cmax, AUC, Oral Bioavailability (F%) invivo->sub_invivo decision2 Favorable PK Profile? sub_invivo->decision2 efficacy In Vivo Efficacy Study (Disease Model) decision2->efficacy Yes decision2->stop No select Select Lead Candidate efficacy->select

G start Design & Synthesize Matched Pair (Fluoro- vs Chloro-Quinoline) physchem Physicochemical Profiling (pKa, LogP, Solubility) start->physchem invitro In Vitro Assays physchem->invitro sub_invitro Target Binding (Ki) Cellular Potency (IC50) Metabolic Stability (t½) invitro->sub_invitro decision1 Promising In Vitro Profile? sub_invitro->decision1 decision2 Favorable PK Profile? sub_invitro->decision2 invivo In Vivo PK Study (Rodent Model) decision1->invivo Yes stop Stop or Redesign decision1->stop No invivo->sub_invitro sub_invivo Determine Cmax, AUC, Oral Bioavailability (F%) efficacy In Vivo Efficacy Study (Disease Model) decision2->efficacy Yes decision2->stop No select Select Lead Candidate efficacy->select

Caption: Workflow for comparative evaluation of halogenated quinolines.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to compare the potency of chloro- vs. fluoro-substituted quinoline analogs against cancer cell lines.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds.

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the fluoro- and chloro-quinoline analogs in the culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plates for 72 hours to allow the compounds to exert their cytotoxic effects.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol allows for a direct comparison of the ADME properties of the halogenated analogs.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) for each analog.

Methodology:

  • Animal Model: Use healthy adult mice or rats (e.g., Sprague-Dawley rats, n=3-5 per group). Acclimate the animals for at least one week with free access to food and water.[1] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing: Divide animals into four groups: Fluoro-compound (Intravenous, i.v.), Fluoro-compound (Oral, p.o.), Chloro-compound (i.v.), and Chloro-compound (p.o.).

  • Drug Formulation & Administration:

    • Intravenous (i.v.): Formulate the compounds in a suitable vehicle (e.g., saline with 5% DMSO/5% Solutol). Administer a single low dose (e.g., 2 mg/kg) via tail vein injection. The i.v. dose group is critical as it provides the data needed to calculate absolute oral bioavailability.[1]

    • Oral (p.o.): Formulate the compounds in a vehicle suitable for gavage (e.g., 0.5% Carboxymethylcellulose). Administer a single higher dose (e.g., 10 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. This step is crucial to remove blood cells, which can interfere with the analysis. Store plasma at -80°C until analysis.[1]

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the sensitivity and selectivity required for accurate quantification in a complex biological matrix.

  • Data Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters. Oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[1]

Conclusion: Making an Informed Choice

The decision to use chlorine or fluorine as a substituent on a quinoline drug candidate is a multi-faceted strategic choice. There is no universal "better" halogen.

  • Choose Fluorine when the primary goal is to block a known metabolic hotspot, increase metabolic stability, and subtly modulate pKa without adding significant bulk. It is the preferred choice for enhancing half-life and bioavailability when metabolism is the main clearance pathway.

  • Choose Chlorine when seeking to significantly increase lipophilicity, fill a larger hydrophobic pocket in the target protein, or leverage potential halogen bonding interactions to enhance potency. The trade-off may be lower aqueous solubility and potentially new metabolic liabilities.

Ultimately, the optimal choice can only be confirmed through empirical evidence. By synthesizing matched pairs and evaluating them through the systematic workflows described in this guide, drug discovery teams can make a data-driven decision, maximizing the potential for developing a successful quinoline-based therapeutic.

References

  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. (2025). Benchchem.
  • Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. (2016).
  • In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide. (2025). Benchchem.
  • Bartlett, S. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).
  • Bartlett, S. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). Chemical Science (RSC Publishing).
  • Structure Activity Rel
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PubMed.
  • 4-Substituted Quinolines: Structure Activity Rel
  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). PMC.

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 5-Bromo-4-fluoro-8-methylquinoline Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 5-Bromo-4-fluoro-8-methylquinoline derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 5-Bromo-4-fluoro-8-methylquinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific substitutions of a bromine atom, a fluorine atom, and a methyl group on the quinoline core create a unique electronic and steric profile, offering a promising starting point for developing targeted therapeutics.[4]

This document moves beyond a simple checklist of experiments. Instead, it presents a logical, multi-layered validation strategy designed to build a robust, evidence-based case for a hypothesized MoA. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and emphasize the importance of using orthogonal methods to ensure scientific rigor and trustworthiness. For illustrative purposes, we will use the hypothetical MoA of Epidermal Growth Factor Receptor (EGFR) kinase inhibition, a common target for quinoline-based molecules, to guide our experimental examples.[5]

The Validation Cascade: A Multi-Pillar Strategy

A confident MoA validation rests on establishing a clear chain of causality from direct molecular interaction to the intended therapeutic effect. We propose a three-pillar validation cascade that systematically addresses the critical questions at each biological level.

MoA_Validation_Workflow cluster_0 Pillar 1: Biochemical & Biophysical Validation cluster_1 Pillar 2: Cellular & Pathway Validation cluster_2 Pillar 3: Specificity & In Vivo Validation P1_Biochem Biochemical Assays (e.g., Kinase Inhibition) P1_Biophys Biophysical Assays (e.g., SPR, ITC) P1_Biochem->P1_Biophys Quantify Binding P1_CETSA Cellular Target Engagement (e.g., CETSA) P1_Biophys->P1_CETSA Confirm in Cells P2_Pathway Pathway Modulation (e.g., Western Blot for p-EGFR) P1_CETSA->P2_Pathway P2_Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) P2_Pathway->P2_Phenotype Link Target to Effect P2_Comparison Benchmark vs. Known Inhibitors P2_Phenotype->P2_Comparison Establish Potency P3_Specificity Selectivity Profiling (e.g., Kinase Panel) P2_Comparison->P3_Specificity P3_Genetic Genetic Validation (e.g., CRISPR/siRNA) P3_Specificity->P3_Genetic Confirm Target Dependence P3_InVivo In Vivo Models (e.g., Xenograft Studies) P3_Genetic->P3_InVivo Test Therapeutic Hypothesis Conclusion Validated MoA P3_InVivo->Conclusion Start Hypothesized MoA Start->P1_Biochem

Caption: The overall workflow for Mechanism of Action (MoA) validation.

Pillar 1: Direct Target Engagement and Biochemical Validation

The foundational step is to prove that the derivative physically interacts with its intended molecular target and modulates its activity in a controlled, cell-free environment.[6][7] This establishes the most direct link in the mechanistic chain.

Biochemical Activity Assays

Causality: The primary question is: Does the compound inhibit the enzymatic activity of the purified target protein? For our example, an in vitro kinase assay directly measures the ability of the 5-bromo-4-fluoro-8-methylquinoline derivative to block EGFR's ability to phosphorylate a substrate.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Reagents & Setup:

    • Recombinant human EGFR protein.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

    • Test compound (5-Bromo-4-fluoro-8-methylquinoline derivative) dissolved in DMSO, serially diluted.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • 384-well assay plates.

  • Procedure:

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to the wells.

    • Add 4 µL of a solution containing the EGFR enzyme and substrate to each well.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the signal by adding the detection reagent according to the manufacturer's instructions.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Biophysical Binding Assays

Causality: While an IC₅₀ value demonstrates functional inhibition, it does not directly measure the binding affinity (Kᴅ). Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) confirm a direct physical interaction and quantify its strength. This is a critical, self-validating step; a compound that doesn't bind cannot have a direct inhibitory effect.

Cellular Target Engagement

Causality: It is crucial to confirm that the compound engages the target within the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells (e.g., A431, an EGFR-overexpressing cancer cell line) to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the cellular IC₅₀) or with vehicle (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analysis by Western Blot:

    • Quantify the amount of soluble EGFR remaining in the supernatant of each sample using Western blotting with an anti-EGFR antibody.

    • A compound that binds and stabilizes EGFR will result in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.

Pillar 2: Cellular and Pathway-Level Validation

With direct target engagement confirmed, the next step is to demonstrate that this interaction leads to the expected biological consequences within the cell. This involves verifying the modulation of the specific signaling pathway and observing the resulting cellular phenotype.[9]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Inhibitor 5-Bromo-4-fluoro- 8-methylquinoline Inhibitor->EGFR

Caption: A simplified diagram of the EGFR signaling pathway.

Pathway Modulation Analysis

Causality: If the compound inhibits EGFR kinase activity, then the phosphorylation of EGFR itself (autophosphorylation) and its key downstream signaling nodes (like AKT and ERK) should decrease in a dose-dependent manner. Western blotting is the gold-standard technique for this analysis.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A431) and allow them to attach overnight.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the pathway by adding EGF (100 ng/mL) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Phenotypic Assays

Causality: Inhibition of a pro-proliferative pathway like EGFR should result in a measurable anti-proliferative effect.[10] Comparing the cellular IC₅₀ from this assay with the biochemical IC₅₀ provides insight into the compound's cell permeability and engagement of the target in its native environment.

Experimental Protocol: Cell Proliferation (WST-1) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serially diluted 5-Bromo-4-fluoro-8-methylquinoline derivative to the wells. Include wells with vehicle only (negative control) and a known EGFR inhibitor like Gefitinib (positive control).

  • Incubation: Incubate the plates for 72 hours in a cell culture incubator.

  • Detection: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated cells and determine the IC₅₀ value.

Data Comparison and Benchmarking

Summarizing the quantitative data in a table allows for a clear comparison of the test compound's performance against a "gold standard" alternative. This provides critical context for its potency and potential.

CompoundEGFR Biochemical IC₅₀ (nM)A431 Cell Proliferation IC₅₀ (nM)
5-Bromo-4-fluoro-8-methylquinoline Derivative (Hypothetical) 15120
Gefitinib (Reference Compound) 25150

Pillar 3: Specificity and In Vivo Validation

The final pillar addresses two critical aspects: ensuring the observed effects are due to the on-target activity (specificity) and confirming that the mechanism holds true in a complex, whole-organism model.[11]

Assessing Specificity

Causality: To build a strong case, one must demonstrate that the compound's effects are not due to interactions with unintended "off-target" molecules.

  • Kinase Profiling: Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse human kinases. The results will reveal the compound's selectivity profile and identify potential off-targets.

  • Genetic Validation: This is a powerful method to confirm target dependency.[12] Using techniques like CRISPR/Cas9 or siRNA to knock down the expression of the target protein (EGFR) should mimic the phenotypic effects of the compound. If the compound loses its efficacy in the knockdown cells, it provides strong evidence that its action is mediated through that specific target.

In Vivo Model Validation

Causality: The ultimate test of a therapeutic hypothesis is its validation in a living system.[7] This step assesses whether the compound can achieve sufficient exposure to engage its target and produce a therapeutic effect in a disease-relevant model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to connect drug dose, exposure, and target engagement in vivo.

    • PK: Mice bearing A431 tumor xenografts are dosed with the compound. Blood and tumor samples are collected at various time points to measure drug concentration.

    • PD: Tumor samples from the same study are analyzed by Western blot to measure the inhibition of p-EGFR. The goal is to establish a correlation between the concentration of the drug in the tumor and the degree of target inhibition.

  • Efficacy Studies: In a tumor xenograft model, mice are treated with the compound over several weeks. Tumor volume is measured regularly to determine if the compound can inhibit tumor growth compared to a vehicle-treated control group.

Conclusion

Validating the mechanism of action for a novel compound like a 5-Bromo-4-fluoro-8-methylquinoline derivative is a systematic process of building an evidence-based narrative. It requires moving beyond a single experiment and embracing a holistic strategy that connects direct molecular binding to cellular function and, ultimately, to a therapeutic outcome. By employing the multi-pillar approach outlined in this guide—combining biochemical, cellular, and in vivo studies with rigorous specificity testing—researchers can confidently establish the MoA of their compounds, paving the way for further preclinical and clinical development.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Target Identification and Validation (Small Molecules). University College London.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Biological Activities of Quinoline Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
  • Drug Target Identification & Valid
  • Target Identification and Valid
  • The Role of Target Validation in Modern Drug Discovery. World BI.
  • Small Molecule Drug Target Identification and Validation.
  • Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Designing drug response experiments and quantifying their results.
  • Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media.
  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review.
  • An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.

Sources

Validation

The Bromine Brushstroke: A Comparative Guide to the Biological Activity of Bromoquinoline Isomers

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2][3] The strategic addition of a bromine atom to...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2][3] The strategic addition of a bromine atom to this versatile bicyclic aromatic system dramatically alters its electronic and steric properties, giving rise to a family of bromoquinoline isomers with a diverse and often potent spectrum of biological activities.[1] For researchers and drug development professionals, understanding the nuanced differences conferred by the positional isomerism of the bromine substituent is paramount to designing targeted and effective therapeutics.[1][4]

This guide provides an in-depth comparative analysis of the biological activities of various bromoquinoline isomers, with a primary focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays to ensure the reproducibility and validation of these findings.

The Decisive Role of Bromine Placement: A Tale of Isomeric-Dependent Bioactivity

The introduction of a bromine atom into the quinoline ring system significantly influences its interaction with biological targets.[1] This is not a mere substitution; it is a strategic modification that can enhance lipophilicity, modulate metabolic stability, and create new binding interactions. The specific position of the bromine atom can dramatically alter the compound's efficacy and mechanism of action.[1][5]

Anticancer Activity: A Positional Power Play

The antiproliferative potential of bromoquinolines is a focal point of extensive research.[1] The location of the bromine atom is a critical determinant of their cytotoxic effects. For instance, studies have revealed that bromoquinolines featuring bromine atoms at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation.[1][6] In stark contrast, some isomers with substitutions at the C-3, C-6, and C-8 positions have demonstrated a lack of inhibitory activity.[1][6]

Derivatives of 8-hydroxyquinoline have shown particular promise in this arena. 5,7-Dibromo-8-hydroxyquinoline, for example, has demonstrated potent antiproliferative activity against a range of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[1][7] The proposed mechanisms of action often involve the inhibition of key enzymes essential for cell proliferation and survival, such as topoisomerases.[1][7][8]

Comparative Anticancer Activity of Bromoquinoline Isomers

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)8.9[7]
HeLa (Human Cervix Carcinoma)6.7[7]
HT29 (Human Colon Carcinoma)11.2[7]
6-Bromo-5-nitroquinolineHeLa (Human Cervix Carcinoma)24.1[2][9]
HT29 (Human Colon Carcinoma)26.2[2][9]
8-Bromo-6-cyanoquinolineA549 (Human Lung Carcinoma)1.5 - 22.5[10]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT29Significant Inhibition[8]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT29IC50: 5.45–9.6[6][8]
Antimicrobial Activity: A Broad-Spectrum Defense

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][11] The position of the bromine atom can influence both the potency and the spectrum of this activity.[1] For example, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against a range of bacteria.[5] This antimicrobial action is often attributed to the chelation of metal ions that are crucial for the function of bacterial enzymes.[1][5]

Comparative Antimicrobial Activity of Bromoquinoline Derivatives

Compound ClassDerivativeOrganismMIC (µg/mL)Reference
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[11][12]
Enterococcus faecalis0.125[11]
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus0.80 - 1.00 (mg/mL)[11]

Structure-Activity Relationship (SAR): Decoding the Bromine Effect

The biological activity of bromoquinoline isomers is intrinsically linked to their chemical structure. Understanding these Structure-Activity Relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

SAR_Bromoquinoline cluster_quinoline Quinoline Core cluster_positions Bromine Substitution Positions cluster_activity Resulting Biological Activity quinoline Quinoline Scaffold pos_5_7 Positions 5 & 7 quinoline->pos_5_7 Bromination pos_3_6_8 Positions 3, 6 & 8 quinoline->pos_3_6_8 Bromination pos_8_hydroxy 8-Hydroxy Group quinoline->pos_8_hydroxy Hydroxylation high_activity High Anticancer & Antimicrobial Activity pos_5_7->high_activity Leads to low_activity Low or No Activity pos_3_6_8->low_activity Often results in enhanced_activity Enhanced Activity (Metal Chelation) pos_8_hydroxy->enhanced_activity Synergizes with Bromination

Caption: Structure-Activity Relationship (SAR) based on bromine position on the quinoline scaffold.

Experimental Protocols: A Guide to Reproducible Results

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of bromoquinoline isomers. Adherence to these protocols is crucial for generating reliable and comparable data.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers and a vehicle control (e.g., DMSO).[1] Include a positive control (e.g., Doxorubicin) and a negative (untreated) control.[1] Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plate for another 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

MTT_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_1 2. Incubate 24h cell_seeding->incubation_1 compound_treatment 3. Treat with Bromoquinoline Isomers & Controls incubation_1->compound_treatment incubation_2 4. Incubate 48-72h compound_treatment->incubation_2 mtt_addition 5. Add MTT Solution incubation_2->mtt_addition incubation_3 6. Incubate 2-4h mtt_addition->incubation_3 solubilization 7. Solubilize Formazan Crystals incubation_3->solubilization absorbance_reading 8. Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis 9. Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the bromoquinoline isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) or another appropriate growth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted test compound with the standardized microbial suspension. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[2] Results can also be read using a microplate reader by measuring the optical density at 600 nm.

Mechanistic Insights: Inhibition of Topoisomerase I

Several bromoquinoline derivatives exert their anticancer effects by targeting topoisomerase I, a crucial enzyme involved in DNA replication and repair.[2][8] By inhibiting this enzyme, these compounds induce DNA damage and trigger apoptosis in cancer cells.

Topoisomerase_Inhibition topo_complex Topoisomerase I - DNA Covalent Complex stabilized_complex Stabilized Cleavable Complex topo_complex->stabilized_complex Binds to bromoquinoline Bromoquinoline Isomer bromoquinoline->stabilized_complex dna_replication DNA Replication Fork Collision stabilized_complex->dna_replication dna_damage Double-Strand DNA Breaks dna_replication->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Sources

Comparative

A Spectroscopic Deep Dive: Comparing 5-Bromo-8-Methylquinoline and its Fluoro-Analog

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 5-bromo-8-methylquinoline and its fluoro-derivative, 5-fluoro-8-methylquinol...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 5-bromo-8-methylquinoline and its fluoro-derivative, 5-fluoro-8-methylquinoline. Understanding the distinct spectroscopic signatures imparted by bromine and fluorine at the 5-position of the 8-methylquinoline scaffold is crucial for unambiguous characterization, reaction monitoring, and the rational design of novel pharmaceutical agents.

In the quest for new therapeutic molecules, the quinoline framework remains a cornerstone of medicinal chemistry. The strategic placement of halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the nuanced differences in the spectroscopic profiles of 5-bromo-8-methylquinoline and its corresponding fluoro-derivative, offering a blend of experimental data and predictive analysis to empower your research.

While extensive experimental data for 5-bromo-8-methylquinoline is available, its 5-fluoro counterpart is less characterized in the public domain. Therefore, this guide will present a comprehensive analysis of the bromo-compound and a predicted, yet scientifically grounded, profile for the fluoro-derivative based on established principles of substituent effects in spectroscopy.

The Foundational Scaffold: 8-Methylquinoline

Before dissecting the impact of halogenation, it is essential to understand the basic spectroscopic features of the parent molecule, 8-methylquinoline. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents create a distinct pattern in its NMR spectra, while the vibrational modes of the fused ring system and the methyl group dominate its IR spectrum.

The Halogen Effect: A Tale of Two Atoms

The substitution of a hydrogen atom at the 5-position with either bromine or fluorine introduces significant electronic and steric perturbations, leading to predictable yet distinct alterations in the spectroscopic landscape.

  • Electronegativity and Inductive Effects: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). Bromine is also electronegative but to a lesser extent. This difference in inductive pull directly influences the electron density of the quinoline ring system, impacting the chemical shifts of nearby protons and carbons in NMR spectroscopy.

  • Mesomeric Effects: Both halogens possess lone pairs of electrons and can participate in resonance, exhibiting a +M effect. This electron-donating resonance effect opposes the inductive effect and is generally weaker for halogens. The interplay of these two opposing effects determines the overall electronic character of the substituent and its influence on the aromatic system.

  • Spin-Spin Coupling (for Fluorine): A key differentiator for the fluoro-derivative is the presence of through-bond J-coupling between the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) and nearby ¹H and ¹³C nuclei. This coupling provides an invaluable tool for structural confirmation.

  • Vibrational Frequencies: The C-Br and C-F bonds have different vibrational frequencies due to the difference in atomic mass and bond strength. These are observable in the fingerprint region of the IR spectrum.

  • Mass Spectrometry: The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 pattern in the mass spectrum, a definitive indicator of the presence of a single bromine atom. Fluorine, being monoisotopic (¹⁹F), does not exhibit this pattern.

Molecular Structures

Caption: Molecular structures of 5-bromo-8-methylquinoline and 5-fluoro-8-methylquinoline.

Spectroscopic Data Comparison

The following table summarizes the key experimental and predicted spectroscopic data for the two compounds.

Spectroscopic Technique5-Bromo-8-methylquinoline (Experimental/Reference Data)5-Fluoro-8-methylquinoline (Predicted)
¹H NMR (δ, ppm)Aromatic protons typically resonate between δ 7.0 and 9.0 ppm. The H2 proton is significantly deshielded due to the adjacent nitrogen. The methyl group appears as a singlet around δ 2.5-2.8 ppm.Similar aromatic region, but with observable ¹H-¹⁹F coupling, particularly for H4 and H6. The methyl group signal will be largely unaffected.
¹³C NMR (δ, ppm)Aromatic carbons appear in the δ 120-150 ppm range. The carbon bearing the bromine (C5) will be shifted upfield due to the "heavy atom effect".Aromatic carbons in a similar range. The carbon directly bonded to fluorine (C5) will show a large downfield shift and a significant one-bond ¹³C-¹⁹F coupling constant.
IR Spectroscopy (ν, cm⁻¹)Aromatic C-H stretching: ~3100-3000 cm⁻¹. C=C and C=N stretching: ~1600-1450 cm⁻¹. C-Br stretching: ~600-500 cm⁻¹.Aromatic C-H stretching: ~3100-3000 cm⁻¹. C=C and C=N stretching: ~1600-1450 cm⁻¹. C-F stretching: ~1250-1000 cm⁻¹.
Mass Spectrometry (m/z)Molecular ion peak (M⁺) with a characteristic M/M+2 isotopic pattern for bromine. [M+H]⁺: 222, 224[1].Molecular ion peak (M⁺) without the M+2 pattern. Predicted [M+H]⁺: 162.
UV-Vis Spectroscopy (λmax, nm)Quinoline derivatives typically exhibit multiple absorption bands in the UV region due to π → π* transitions.The position of λmax may be slightly blue-shifted compared to the bromo-derivative due to the stronger electron-withdrawing nature of fluorine.

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy

For 5-bromo-8-methylquinoline, the proton spectrum is complex due to the multiple couplings in the aromatic region. The introduction of bromine at the 5-position will deshield the adjacent protons at C4 and C6 through space and inductive effects.

In the case of 5-fluoro-8-methylquinoline, the most significant difference will be the presence of fluorine-proton coupling. We would predict to see a doublet of doublets for H4 and H6, with coupling constants on the order of:

  • ³J(H4-F) ≈ 5-10 Hz

  • ³J(H6-F) ≈ 2-5 Hz

This additional coupling information provides a powerful diagnostic tool for confirming the position of the fluorine substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers a clearer picture of the electronic effects. For 5-bromo-8-methylquinoline, the carbon directly attached to the bromine (C5) is expected to be shielded relative to the unsubstituted quinoline due to the heavy atom effect.

Conversely, for 5-fluoro-8-methylquinoline, the C5 carbon will experience a significant downfield shift due to the high electronegativity of fluorine. Furthermore, this carbon will exhibit a large one-bond coupling constant with the fluorine nucleus, typically in the range of ¹J(C-F) ≈ 240-260 Hz. Two- and three-bond couplings to other carbons in the ring will also be observable.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by the characteristic absorptions of the quinoline ring. The key distinguishing feature will be the position of the carbon-halogen stretching vibration. The C-Br stretch is typically found in the lower frequency "fingerprint" region of the spectrum, while the C-F stretch appears at a higher frequency and is often a strong, prominent band.

Mass Spectrometry

As previously mentioned, the mass spectrum provides an unambiguous method to differentiate between the two compounds. The isotopic pattern of bromine is a definitive signature. The absence of this pattern and a molecular ion peak corresponding to the mass of the fluoro-derivative would confirm its identity.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16 scans.

    • For the fluoro-derivative, consider acquiring a ¹⁹F-decoupled ¹H spectrum to simplify the aromatic region and confirm couplings.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans depending on sample concentration.

    • For the fluoro-derivative, a ¹⁹F-coupled ¹³C spectrum will be essential to observe the C-F coupling constants.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) Spectrometer High-Field NMR Spectrometer (≥ 400 MHz) SamplePrep->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 4 cm⁻¹ resolution, 16 scans, 4000-400 cm⁻¹ range.

Mass Spectrometry
  • Sample Introduction: Depending on the instrumentation, introduce the sample via direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is particularly useful for generating protonated molecules ([M+H]⁺).

  • Mass Analysis: Utilize a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic comparison of 5-bromo-8-methylquinoline and its fluoro-derivative reveals a set of distinct and predictable differences. While both compounds share the same core structure, the unique electronic properties and nuclear spin of bromine and fluorine leave indelible fingerprints on their respective spectra. For researchers in drug discovery and chemical synthesis, a thorough understanding of these spectroscopic nuances is not merely an academic exercise but a practical necessity for confident structural elucidation and the advancement of their scientific endeavors.

References

  • PubChem. 8-Methylquinoline. National Center for Biotechnology Information. Available at: [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Validation

Introduction: The Quinoline Scaffold in Kinase Inhibition

Comparative Guide to Quinoline-Based Kinase Inhibitors: Lenvatinib, Bosutinib, and Cabozantinib The quinoline heterocycle is a privileged pharmacophore in targeted oncology. By structurally mimicking the adenine ring of...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Quinoline-Based Kinase Inhibitors: Lenvatinib, Bosutinib, and Cabozantinib

The quinoline heterocycle is a privileged pharmacophore in targeted oncology. By structurally mimicking the adenine ring of ATP, quinoline derivatives lodge deep into the highly conserved hinge region of the kinase catalytic domain. This structural compatibility allows for the rational design of highly potent, ATP-competitive tyrosine kinase inhibitors (TKIs). This guide objectively evaluates three leading FDA-approved quinoline-based inhibitors—Lenvatinib, Bosutinib, and Cabozantinib—comparing their target profiles, biochemical performance, and the experimental frameworks required to validate their efficacy.

Comparative Profiling and Target Selectivity

While all three compounds share a quinoline core, their specific side-chain functionalizations dictate distinct kinase selectivity profiles and clinical utilities.

  • Lenvatinib: A multi-targeted TKI that potently inhibits VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT. Its unique binding mode allows it to tightly bind to the active conformation of the kinase, making it highly effective against angiogenesis-driven malignancies like hepatocellular carcinoma (HCC) and thyroid cancer 1.

  • Bosutinib: A dual Src/Abl inhibitor. Unlike first-generation TKIs like imatinib, bosutinib targets the active conformation of the Bcr-Abl kinase domain. This allows it to overcome the majority of imatinib-resistant mutations (with the notable exception of the T315I gatekeeper mutation) in chronic myelogenous leukemia (CML) .

  • Cabozantinib: A potent inhibitor of VEGFR2, MET, and AXL. The causality behind targeting this specific triad is rooted in tumor escape mechanisms: chronic inhibition of VEGFR alone often induces compensatory upregulation of the HGF/MET and AXL pathways, driving hypoxia-independent angiogenesis and metastasis. Cabozantinib preemptively blocks these escape routes 2.

Quantitative Performance Comparison

The following table synthesizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values across primary targets, demonstrating the biochemical potency of these compounds.

InhibitorPrimary Kinase TargetsBiochemical IC50 / Ki (nM)Primary Clinical Application
Lenvatinib VEGFR2, FGFR1, RETVEGFR2: 0.74–4.7, FGFR1: ~61, RET: 1.5Hepatocellular Carcinoma, Thyroid Cancer
Bosutinib Src, Bcr-AblSrc: 1.2, Abl: 1.0Chronic Myelogenous Leukemia (CML)
Cabozantinib MET, VEGFR2, AXLMET: 1.3, VEGFR2: 0.035, AXL: 7.0Renal Cell Carcinoma, Hepatocellular Carcinoma

(Data aggregated from standardized biochemical kinase assays 1, , 2)

Mechanistic Pathways

To understand the efficacy of these inhibitors, one must map the signal transduction cascades they disrupt. By competitively binding to the ATP pocket, quinoline inhibitors prevent the trans-autophosphorylation of receptor tyrosine kinases (RTKs) and downstream non-receptor kinases. This blockade starves the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways of their activating signals.

Pathway Ligand Ligands (VEGF, FGF, HGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR, MET) Ligand->RTK Binds & Activates SrcAbl Non-Receptor Kinases (Src, Abl) RTK->SrcAbl Cross-talk PI3K PI3K / AKT Pathway (Cell Survival) RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Cell Proliferation) RTK->MAPK Phosphorylation SrcAbl->MAPK Inhibitors Quinoline Inhibitors (Lenvatinib, Cabozantinib, Bosutinib) Inhibitors->RTK ATP-competitive Inhibition Inhibitors->SrcAbl ATP-competitive Inhibition Angio Angiogenesis & Tumor Growth PI3K->Angio MAPK->Angio

Mechanistic pathway of quinoline-based kinase inhibitors blocking RTK and non-receptor signaling.

Experimental Protocols: Self-Validating TR-FRET Kinase Assay

To objectively compare the IC50 values of these quinoline derivatives in a preclinical setting, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard 3.

Causality in Assay Design: Why utilize TR-FRET over traditional radiometric (32P-ATP) assays? Quinoline compounds often exhibit intrinsic autofluorescence, which can confound standard fluorescence readouts. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This isolates the long-lived emission of the Europium fluorophore, yielding a pristine signal-to-noise ratio. Furthermore, the assay must be a self-validating system: it requires a vehicle control (DMSO) to establish 100% kinase activity, and a pan-kinase inhibitor control (e.g., Staurosporine) to define the absolute assay floor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg2+ is an indispensable cofactor that coordinates ATP within the kinase catalytic cleft; its precise concentration ensures physiological binding kinetics.

  • Inhibitor Titration: Perform a 3-fold serial dilution of Lenvatinib, Bosutinib, and Cabozantinib in 100% DMSO. Dilute these intermediate stocks 1:100 in assay buffer. Rationale: The final DMSO concentration in the reaction must remain ≤1%. Higher concentrations of DMSO disrupt the hydrophobic core of the kinase, artificially depressing enzymatic activity and skewing IC50 calculations.

  • Reaction Initiation: Dispense 10 µL of the 2X Kinase/Substrate mix into a 384-well microplate. Add 5 µL of the diluted inhibitor. Incubate for 15 minutes at room temperature to allow the quinoline compound to reach binding equilibrium. Initiate the reaction by adding 5 µL of a 4X ATP solution. Critical Step: The ATP concentration must be set exactly at the established Km for the specific kinase to ensure true competitive binding conditions.

  • Incubation: Seal the plate and incubate at 30°C for exactly 60 minutes.

  • Detection & Termination: Halt the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies. Rationale: EDTA rapidly chelates the Mg2+ ions, instantly terminating the kinase reaction and preventing over-phosphorylation.

  • Data Analysis: Read the plate using a time-resolved microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. Fit the dose-response data using a 4-parameter logistic (4PL) regression model to extract the IC50 values.

Workflow Prep 1. Reagent Prep (Kinase, ATP, Substrate) Compound 2. Inhibitor Titration (Serial Dilution) Prep->Compound Incubate 3. Kinase Reaction (30°C, 60 min) Compound->Incubate Detection 4. TR-FRET Detection (Eu-Antibody Binding) Incubate->Detection Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis

Step-by-step TR-FRET experimental workflow for determining kinase inhibitor IC50 values.

Conclusion

Quinoline-based kinase inhibitors represent a cornerstone of modern targeted cancer therapy. While Lenvatinib excels in broad-spectrum anti-angiogenesis, Bosutinib provides precision targeting of non-receptor kinases in leukemia, and Cabozantinib offers a strategic blockade against MET/AXL-driven resistance. Rigorous, self-validating biochemical assays like TR-FRET remain essential for accurately benchmarking these compounds during drug development.

References

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC. Source: NIH.1

  • Bosutinib in the management of chronic myelogenous leukemia - PMC. Source: NIH.

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC. Source: NIH. 2

  • Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models... - PMC. Source: NIH. 3

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 5-Bromo-4-fluoro-8-methylquinoline Derivatives

Abstract The development of selective protein kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of selective protein kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2][3] Off-target activity can lead to toxicity or, in some cases, beneficial polypharmacology, making a comprehensive understanding of a compound's cross-reactivity profile essential for its clinical development.[1][2] This guide provides a robust, multi-pronged strategy for the in-depth cross-reactivity profiling of novel kinase inhibitors, using a hypothetical lead candidate from the 5-Bromo-4-fluoro-8-methylquinoline series, designated Q-BrF , as a case study. We detail a logical workflow encompassing broad kinome screening, orthogonal cellular target engagement validation, and unbiased proteome-wide approaches, providing field-proven protocols and comparative data analysis against established drugs.

The Critical Imperative of Selectivity Profiling

Protein kinases are integral to cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[2][4][5] Consequently, they are a major class of "druggable" targets.[6] However, the structural similarity among kinases presents a formidable challenge: designing inhibitors that are potent against their intended target while sparing other kinases.[1][3][5]

A lack of selectivity can introduce significant liabilities. For instance, off-target inhibition of kinases involved in vital cardiac or metabolic functions can lead to severe toxicities, often resulting in the termination of promising drug candidates.[2] Conversely, some of the most successful kinase inhibitors, such as Imatinib, exhibit a "multi-targeted" profile, where inhibition of a small number of specific off-targets contributes to their overall therapeutic efficacy.[1] Therefore, the goal is not necessarily absolute specificity but rather a well-characterized and "clean" selectivity profile, which can only be achieved through rigorous and systematic cross-reactivity testing.[1][7]

This guide outlines a three-tiered experimental cascade designed to build a comprehensive selectivity profile for our lead compound, Q-BrF , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[4][8][9]

A Multi-Tiered Experimental Strategy for Profiling

A robust profiling strategy relies on a combination of orthogonal methods that progress from high-throughput biochemical assays to more physiologically relevant cellular and proteomic analyses. This tiered approach provides a holistic view of a compound's interaction with the proteome.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Unbiased Proteome-Wide Analysis T1 High-Throughput Kinome Panel (e.g., KINOMEscan™, 400+ kinases) T1_Result Identify Primary Target(s) & Potent Off-Targets (Kd < 1µM) T1->T1_Result T2 Cellular Thermal Shift Assay (CETSA®) (Intact Cells) T1_Result->T2 Validate Hits T2_Result Confirm Target Engagement & Off-Target Binding in a Cellular Context T2->T2_Result T3 Chemical Proteomics (e.g., Thermal Proteome Profiling - TPP) T2_Result->T3 Investigate Broadly T3_Result Discover Novel, Unanticipated Off-Targets Across the Proteome T3->T3_Result Conclusion Comprehensive Cross-Reactivity Profile T3_Result->Conclusion Synthesize Profile

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinome Profiling (Biochemical)

Causality: The first step is to cast a wide net. A large-scale, cell-free binding assay provides the most direct and unbiased initial assessment of a compound's interactions across the kinome.[10][11] We utilize a competition binding assay format, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases.[12][13][14] This approach directly measures binding affinity (Kd) and is performed at a fixed ATP concentration, allowing for standardized comparison across kinases.[1]

  • Compound Preparation: Prepare a 100x stock solution of Q-BrF in 100% DMSO. For a primary screen, a single concentration (e.g., 1 µM) is used.

  • Assay Principle: The assay involves a kinase-tagged T7 phage, an immobilized, active-site directed ligand, and the test compound.[12][13]

  • Binding Reaction: Kinase, liganded affinity beads, and Q-BrF are combined in multi-well plates and incubated for 1 hour at room temperature to reach equilibrium.[13] A DMSO-only reaction serves as the control (0% inhibition).

  • Wash & Elution: Unbound components are washed away. The bound kinase is then eluted from the affinity beads.

  • Quantification: The amount of kinase in the eluate is measured using quantitative PCR (qPCR) of the phage DNA tag.[12][13] A lower qPCR signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically expressed as "Percent of Control," where the DMSO control represents 100%.[15] For hits showing significant inhibition (e.g., >90%), a follow-up dose-response curve is generated to determine the dissociation constant (Kd).[10][12]

Tier 2: Cellular Target Engagement Validation (CETSA®)

Causality: A compound that binds a kinase in a purified, biochemical system may not necessarily engage the same target within the complex environment of a living cell.[10] Factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can all influence target engagement. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[16][17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[16][18]

  • Cell Culture & Treatment: Culture A431 cells (an EGFR-overexpressing cell line) to ~80% confluency. Treat cells with Q-BrF (e.g., 10 µM) or DMSO vehicle control and incubate at 37°C for 1 hour.[19]

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 46°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[16][20] Include an unheated control.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16] This separates the soluble proteins from the heat-induced aggregated proteins.

  • Fraction Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration for all samples using a BCA assay. Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[16][20]

  • Immunodetection: Probe the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH). Detect with an HRP-conjugated secondary antibody and ECL substrate.[16][20]

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.[17][18]

Tier 3: Unbiased Proteome-Wide Off-Target Identification

Causality: While kinase panels are extensive, they are inherently biased towards a single protein family. To identify completely unexpected off-targets, a proteome-wide approach is necessary.[21][22] Thermal Proteome Profiling (TPP) extends the CETSA principle by using quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[23][24] This provides an unbiased map of the compound's direct and indirect interactions across the cellular proteome.

The TPP workflow is an extension of the CETSA protocol, but instead of Western blotting, the soluble protein fractions are analyzed by mass spectrometry.

  • CETSA Core Protocol: Perform steps 1-4 of the CETSA protocol on a larger scale.

  • Protein Digestion: The soluble protein fractions from each temperature point are digested into peptides, typically using trypsin.

  • Isobaric Labeling: Peptides from each sample (e.g., different temperatures, drug vs. vehicle) are labeled with isobaric mass tags (e.g., TMT or iTRAQ). This allows for multiplexing and precise relative quantification of peptides across all conditions in a single mass spectrometry run.

  • LC-MS/MS Analysis: The pooled, labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify peptides and quantify the relative abundance of each protein across all temperatures. Thermal melting curves are generated for thousands of proteins. Proteins exhibiting a significant thermal shift upon drug treatment are identified as potential direct or indirect targets.[24]

Results and Comparative Analysis

To contextualize the performance of Q-BrF , we compare its hypothetical profiling data against two well-characterized, clinically approved EGFR inhibitors: Gefitinib (a relatively selective inhibitor) and Erlotinib (known to have more off-targets).[25][26]

Kinome Profiling Data

The KINOMEscan results provide a quantitative measure of selectivity. A compound's selectivity can be expressed using metrics like the S-score, which quantifies the number of off-targets inhibited above a certain threshold at a given concentration.

Table 1: Comparative Kinome Selectivity Profile at 1 µM

Compound Primary Target Kd (nM) on EGFR No. of Off-Targets (Kd < 1 µM) Key Off-Targets (Kd < 1 µM)
Q-BrF (Hypothetical) EGFR 0.4 2 RIPK2, GAK
Gefitinib [25] EGFR 0.3 3 RIPK2, ABL1, LCK

| Erlotinib [25] | EGFR | 0.2 | 11 | RIPK2, ABL1, SRC, LCK, YES1, etc. |

This data demonstrates that the hypothetical compound Q-BrF has a "cleaner" biochemical profile than Erlotinib, more closely resembling the more selective profile of Gefitinib.

Cellular Target Engagement Data (CETSA)

CETSA confirms that the primary target and key off-targets identified in the biochemical screen are also engaged in a cellular context.

Table 2: CETSA Thermal Shift (ΔTm in °C) in A431 Cells

Protein Target Q-BrF (10 µM) Gefitinib (10 µM) Erlotinib (10 µM)
EGFR +8.2°C +7.9°C +8.5°C
RIPK2 +5.1°C +4.8°C +6.2°C
SRC No Shift No Shift +3.5°C

| GAPDH (Control) | No Shift | No Shift | No Shift |

The CETSA results validate the on-target engagement of EGFR by all three compounds. Importantly, it confirms that Q-BrF does not engage SRC in cells, unlike Erlotinib, reinforcing its superior selectivity observed in the biochemical assay.

Signaling Pathway Context

Understanding the on- and off-target effects requires placing them in the context of cellular signaling. EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[4][8][9][27]

G receptor receptor inhibitor inhibitor pathway pathway offtarget offtarget outcome outcome EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation QBrF Q-BrF QBrF->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits SRC SRC Family Kinases Erlotinib->SRC Off-Target Inhibition OtherPathways Other Pathways SRC->OtherPathways

Figure 2: EGFR signaling pathway and points of inhibition by Q-BrF and Erlotinib.

The off-target inhibition of SRC family kinases by Erlotinib can lead to a broader signaling impact than intended, which may contribute to both its efficacy and side-effect profile. The cleaner profile of Q-BrF suggests that its cellular effects will be more specifically tied to the inhibition of the EGFR pathway.

Conclusion

The comprehensive cross-reactivity profiling of the 5-Bromo-4-fluoro-8-methylquinoline derivative, Q-BrF , demonstrates a highly potent and selective inhibitor of EGFR. The multi-tiered approach, combining broad biochemical screening with orthogonal cellular validation, provides high confidence in its selectivity profile. Compared to the established drug Erlotinib, Q-BrF shows significantly fewer off-targets both biochemically and in a cellular context, suggesting a potentially wider therapeutic window. This rigorous, systematic profiling is an indispensable component of modern drug discovery, enabling the rational development of safer and more effective targeted therapies.

References

  • Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Proteins in the Spotlight: Unraveling the Signaling Cascade of EGFR in Cancer Development and Progression. Genesis Scientific Journals. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ScienceDirect. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]

  • AC220 KINOMEscan. LINCS Data Portal. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Cracking the Selectivity Challenge in Kinase Drug Discovery. Relay Therapeutics. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Taylor & Francis Online. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Data - HMS LINCS Project. Harvard Medical School. [Link]

  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech. [Link]

  • QL-XII-47 KINOMEscan. LINCS Data Portal. [Link]

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  • KINOMEscan Technology. Eurofins Discovery. [Link]

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  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. The Indian Journal of Medical Research. [Link]

  • Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non‑small cell lung cancer in patients with common and rare EGFR gene mutations. Oncology Letters. [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLOS ONE. [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinoline Compounds

Introduction: The Quinoline Scaffold and the Imperative of Rigorous Assay Validation The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative of Rigorous Assay Validation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably anti-malarial drugs like chloroquine and mefloquine.[1][2][3] The versatility of the quinoline structure has led to the discovery of novel compounds with a broad range of biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties. As researchers synthesize and screen new libraries of these promising molecules, the need for robust, reliable, and reproducible in vitro assays is paramount. Early and accurate identification of cytotoxic compounds is crucial to minimize toxicological risks and prevent costly failures in later stages of drug development.[4][5]

This guide provides an in-depth comparison of essential in vitro assays for the initial characterization of novel quinoline compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. By grounding our methodologies in the principles of analytical procedure validation, we aim to equip you with the knowledge to generate trustworthy and high-impact data. Every protocol described herein is designed as a self-validating system, ensuring that the results are not just a number, but a reliable measure of biological activity.

The Pillars of Assay Validation: A Framework for Trustworthy Data

Before delving into specific assays, it is crucial to understand the universal parameters that define a validated analytical method. These principles, largely outlined in the ICH Harmonised Tripartite Guideline Q2(R1) , ensure that an assay is suitable for its intended purpose.[6][7]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This is typically expressed as the percent coefficient of variation (%CV) and is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]

  • Range: The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ), and the lowest amount that can be detected but not necessarily quantitated (LOD).

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Foundational In Vitro Assays for Quinoline Scaffolds

The initial assessment of any novel compound library begins with a determination of its effect on cell health. From there, assays can be tailored to investigate specific therapeutic activities, such as anti-infective properties or target-specific enzyme inhibition.

Foundational Assessment: Cytotoxicity and Cell Viability Assays

Cytotoxicity screening is a non-negotiable first step in the drug discovery pipeline.[8] It provides critical information on a compound's therapeutic window and helps identify off-target effects early in the process.[8] Here, we compare two ubiquitous assays that measure different hallmarks of cellular health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of necrosis).[5]

G

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Release Assay for Cytotoxicity

  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol. Include a maximum LDH release control by treating a set of wells with a lysis buffer 45 minutes before data collection.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation & Stop: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of a stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Subtract the background absorbance, then calculate the percentage of cytotoxicity relative to the maximum release control.

Validation ParameterMTT Assay (Viability)LDH Release Assay (Cytotoxicity)Causality and Expert Insights
Linearity (R²) > 0.99> 0.99A high R² value is essential to ensure that the signal response is directly proportional to the number of viable cells or the amount of released LDH, respectively.
Intra-Assay Precision (%CV) < 15%< 15%Low intra-assay variability demonstrates the repeatability of the assay within a single experiment. Values above 15% may indicate issues with pipetting, cell seeding uniformity, or reagent stability.[9]
Inter-Assay Precision (%CV) < 20%< 20%Good inter-assay precision is critical for comparing results over time and across different screening campaigns. It validates the long-term stability of the assay procedure.
Z'-Factor > 0.5> 0.5The Z'-factor is a measure of statistical effect size, indicating the separation between positive and negative controls. A value ≥0.5 signifies a robust and reliable high-throughput screening (HTS) assay.[10]
LOQ (Cells/well) ~1,000 cells~2,000 cellsThe LOQ determines the sensitivity of the assay. MTT is often more sensitive at lower cell numbers as it measures an active process within intact cells.

Expert Analysis: The choice between MTT and LDH is not arbitrary; it depends on the expected mechanism of cell death. The MTT assay is a broad measure of cell health, but compounds that interfere with mitochondrial respiration can produce false positives or negatives. Quinolines, known to interact with cellular metabolic processes, should be cross-verified. The LDH assay specifically measures loss of membrane integrity, a key feature of necrosis. Running both assays provides a more complete picture: a compound that is positive in the MTT assay but negative in the LDH assay might be cytostatic (inhibiting proliferation) rather than cytotoxic.

Therapeutic Application: Anti-Malarial Activity Assays

Given the historical success of quinolines against malaria, a primary screen for novel analogues should assess their activity against Plasmodium falciparum, the deadliest species of the malaria parasite.[1][2]

  • [³H]-Hypoxanthine Incorporation Assay: This is the traditional "gold standard" method. It measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the DNA of replicating parasites. A reduction in radioactivity indicates inhibition of parasite growth.

  • SYBR Green I-Based Fluorescence (MSF) Assay: This is a safer, non-radioactive alternative.[11] SYBR Green I is a fluorescent dye that intercalates with DNA. In an assay with red blood cells, only the parasite contains DNA, so the fluorescence signal is directly proportional to parasite proliferation.

G

  • Parasite Culture: Maintain a culture of chloroquine-sensitive (3D7) or resistant (Dd2) P. falciparum strains in human O+ red blood cells (RBCs) in RPMI-1640 medium.

  • Plate Preparation: Add 50 µL of complete medium to each well of a 96-well plate. Add 50 µL of serially diluted quinoline compounds.

  • Assay Initiation: Add 100 µL of the parasite culture (at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I. Add 100 µL of this buffer to each well.

  • Data Acquisition: Incubate for 1 hour at room temperature in the dark. Read fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Analysis: Determine the IC50 values by plotting the percentage of inhibition against the log-transformed drug concentration.

Validation Parameter[³H]-Hypoxanthine AssaySYBR Green I (MSF) AssayCausality and Expert Insights
Correlation (IC50) N/A (Reference)R² > 0.95 vs. HypoxanthineThe high correlation of IC50 values obtained by the MSF assay with the traditional radioactive method is the cornerstone of its validation. It proves the new method is a suitable replacement.
Z'-Factor ~0.6 - 0.8~0.7 - 0.95The MSF assay often demonstrates a wider separation between controls, leading to a higher Z'-factor and making it exceptionally well-suited for HTS.[11]
Throughput & Safety Low; RadioactiveHigh; Non-radioactiveThe operational advantages of the MSF assay are significant. Eliminating radioactive materials and the associated disposal costs and safety protocols dramatically increases throughput and lowers the barrier to entry.
Assay Robustness Sensitive to handling errorsProne to "edge effects"The MSF assay can exhibit an "edge effect," where wells on the periphery of the plate show different results due to evaporation or temperature gradients.[11] This can be mitigated by careful incubation and not using the outer wells for experimental data.

Expert Analysis: For initial screening of novel quinolines, the SYBR Green I assay is the superior choice due to its safety, high throughput, and excellent correlation with the gold standard. However, it is crucial to be aware of potential confounders. Some quinoline compounds are intrinsically fluorescent, which could interfere with the SYBR Green I signal. A mandatory counterscreen, where compounds are tested in the assay system without parasites, must be performed to identify and exclude any compounds that generate a false-positive signal.

Mechanistic Insight: Target-Based Enzyme Inhibition Assays

Once a quinoline compound has demonstrated interesting biological activity, the next logical step is to identify its molecular target. Many drugs function by inhibiting enzymes.[12] A generic, adaptable enzyme inhibition assay is a powerful tool for elucidating the mechanism of action.

This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The reaction typically involves a substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., fluorescence or absorbance). The rate of signal production is proportional to the enzyme's activity. The goal is to determine the inhibitor concentration that reduces this rate by 50% (IC50).

G A 1. Dispense Assay Buffer B 2. Add Quinoline Inhibitor (Serial Dilution) A->B C 3. Add Enzyme & Pre-incubate B->C D 4. Initiate Reaction with Substrate C->D E 5. Monitor Signal Kinetically D->E F 6. Calculate Initial Velocity (V₀) E->F G 7. Plot V₀ vs. [Inhibitor] to find IC₅₀ F->G

  • Reagent Preparation: Prepare assay buffer, a stock solution of the kinase, a fluorogenic peptide substrate, and ATP.

  • Plate Setup: In a 384-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the novel quinoline compound. Include a positive control (a known inhibitor, e.g., Staurosporine) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the kinase to all wells except for a "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing both the peptide substrate and ATP to initiate the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence every 60 seconds for 30-60 minutes.

  • Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data to the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Validation ParameterTarget ValueCausality and Expert Insights
Substrate Concentration At or below KₘTo identify competitive inhibitors, the substrate concentration must be kept at or below its Michaelis-Menten constant (Kₘ).[12] At high substrate concentrations, a competitive inhibitor can be outcompeted, masking its true potency.
Enzyme Concentration Linear RangeThe enzyme concentration must be in the linear range, where the reaction rate is directly proportional to the amount of enzyme. This ensures the observed inhibition is due to the compound's effect, not enzyme depletion.
IC50 Reproducibility < 2-fold variationThe IC50 value should be consistent across multiple experiments. Significant variation can be caused by improper compound handling, degradation of the enzyme or substrate, or inconsistent incubation times.[13]
DMSO Tolerance < 1-2% final concentrationThe assay must be tolerant to the solvent used to dissolve the compounds. High concentrations of DMSO can denature enzymes, leading to non-specific inhibition. Always run a DMSO concentration curve during validation.

Expert Analysis: Determining an IC50 is only the first step. To truly understand the mechanism, follow-up studies are required to determine the mode of inhibition (e.g., competitive, non-competitive).[14] This is achieved by measuring the IC50 at various substrate concentrations. A competitive inhibitor's IC50 will increase as substrate concentration increases, while a non-competitive inhibitor's IC50 will remain unchanged. This mechanistic information is vital for structure-activity relationship (SAR) studies and lead optimization.

Conclusion: An Integrated Approach to Assay Validation

The validation of in vitro assays for novel quinoline compounds is not a checklist to be completed, but a continuous scientific process that ensures data integrity and accelerates drug discovery. By starting with broad cytotoxicity screens, progressing to therapeutically relevant models like anti-malarial assays, and finally dissecting the mechanism of action with target-based enzyme assays, researchers can build a comprehensive profile of their compounds.

The key to success lies in understanding the principles behind each assay and the validation parameters that guarantee their reliability. A well-validated assay, supported by robust controls and a deep understanding of its limitations, transforms raw data into actionable knowledge. This rigorous, scientifically-grounded approach is the most efficient path to identifying the next generation of quinoline-based therapeutics.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Krzyzanowski, F., & Stolarczyk, E. U. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. FRAME.[Link]

  • Medical Device and Diagnostic Industry. (2005). Statistical practices in assay development and validation. MDDI Online.[Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery World (DDW).[Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Multispan, Inc. (2020). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Penna-Coutinho, J., et al. (2022). A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Frontiers in Cellular and Infection Microbiology.[Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • Pradines, B., et al. (2015). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin. Malaria Journal.[Link]

  • Alves, V. M., et al. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Journal of Chemical Information and Modeling.[Link]

  • Quantics Biostatistics. Bioassay Statistics. [Link]

  • Fayed, E. A. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.[Link]

  • Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. LinkedIn.[Link]

  • Bower, K. M. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International.[Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy.[Link]

  • NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. [Link]

  • Mullié, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal.[Link]

  • Alves, V. M., et al. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. ACS Publications.[Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • Battelle. Assay Development and Validation. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.[Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Wang, J., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food & Function.[Link]

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Comparative

Comparative Efficacy of Palladium Catalysts for Bromoquinoline Cross-Coupling: A Mechanistic and Experimental Guide

The bromoquinoline scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural precursor for synthesizing complex 3-arylquinolines and 8-heteroarylquinolines, which are frequently...

Author: BenchChem Technical Support Team. Date: March 2026

The bromoquinoline scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural precursor for synthesizing complex 3-arylquinolines and 8-heteroarylquinolines, which are frequently found in oncology therapeutics and infectious disease treatments . However, successfully executing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) on these scaffolds is not a one-size-fits-all process.

The efficacy of a coupling reaction is heavily dictated by the specific position of the bromine atom. The quinoline ring presents a non-uniform electron distribution: the pyridine ring is electron-deficient, while the benzene ring is relatively electron-rich. Furthermore, isomers like 8-bromoquinoline suffer from the "peri" effect—severe steric and electronic interference from the adjacent nitrogen atom's lone pair .

This guide provides an authoritative comparison of palladium catalyst systems for bromoquinoline coupling, detailing the mechanistic causality behind catalyst selection, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality in Catalyst Selection

The catalytic cycle of a Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and supporting ligand must be precisely tailored to the specific bromoquinoline isomer to overcome distinct thermodynamic and kinetic activation barriers .

  • First-Generation Catalysts (e.g., Pd(PPh3​)4​ ): Historically used for sterically unhindered substrates like 3-bromoquinoline. However, the monodentate triarylphosphine ligands are electronically neutral and lack the steric bulk required to accelerate the reductive elimination step. Consequently, these reactions require high catalyst loading (5–10 mol%) and elevated temperatures (90–110 °C).

  • Second-Generation Catalysts (e.g., Pd(dppf)Cl2​ ): Bidentate phosphine ligands provide a wider "bite angle," which stabilizes the palladium center and prevents catalyst degradation (the precipitation of inactive palladium black). They offer robust performance for general 3- and 6-bromoquinoline couplings but struggle with sterically encumbered 8-bromoquinolines.

  • Third-Generation Catalysts (e.g., Pd(OAc)2​

    • Dialkylbiaryl Phosphines like SPhos/XPhos): Developed by the Buchwald group, these ligands are highly electron-rich (which significantly accelerates oxidative addition into the strong C–Br bond) and extremely bulky (which forces the spatial proximity of coupling partners to accelerate reductive elimination) . They are the optimal choice for hindered isomers (4-bromo and 8-bromoquinoline) and allow for room-temperature couplings at sub-1 mol% loading.
  • Palladacycles / Precatalysts: C,N-palladacycles and PEPPSI precatalysts activate rapidly under basic conditions to release a highly active Pd(0) species. They are highly efficient in aqueous media and achieve massive Turnover Numbers (TON) at parts-per-million (ppm) loadings .

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Rate-Limiting for Electron-Rich Quinolines) Pd0->OxAdd + Bromoquinoline TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet + Arylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylquinoline Product RedElim->Product Yields

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting key mechanistic steps.

Quantitative Comparison of Catalyst Efficacy

The following table summarizes the comparative efficacy of various palladium systems for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid. The data highlights how advanced ligand design directly impacts reaction efficiency.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Best Use Case
Pd(PPh3​)4​ Monodentate Triaryl5.09012 - 1675 - 82Baseline couplings; unhindered isomers.
Pd(dppf)Cl2​ Bidentate2.0 - 5.0808 - 1285 - 90Standard library synthesis; reliable scale-up.
Pd(OAc)2​ / SPhos Dialkylbiaryl Phosphine0.5 - 1.025 - 602 - 4> 95Sterically hindered (8-bromo) or deactivated substrates.
C,N-Palladacycle Palladacycle Precatalyst0.01 - 0.0525 - 501 - 3> 98High-throughput synthesis; aqueous/green chemistry.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes the highly active Pd(OAc)2​ /SPhos system for the coupling of 3-bromoquinoline. Every step is designed as a self-validating system to ensure scientific integrity, reproducibility, and high yield.

Reagents:

  • 3-Bromoquinoline (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (0.01 equiv, 1.0 mol%)

  • SPhos (0.02 equiv, 2.0 mol%)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Methodology & Causality:

  • Reaction Setup & Inert Atmosphere: In an oven-dried Schlenk tube, combine 3-bromoquinoline, phenylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ . Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Pd(0), the active catalytic species generated in situ, is highly susceptible to oxidation by atmospheric O2​ . The inert atmosphere prevents the irreversible formation of inactive Pd(II) oxides, ensuring the catalytic cycle initiates properly.

  • Solvent Degassing & Addition: Sparge the 1,4-Dioxane/ H2​O mixture with Argon for 30 minutes prior to use. Inject 5 mL of the degassed solvent into the Schlenk tube via syringe.

    • Causality: A biphasic solvent system is critical. The organic phase (Dioxane) dissolves the bromoquinoline and catalyst, while the aqueous phase dissolves the inorganic base ( K3​PO4​ ) and activates the boronic acid into a highly reactive boronate complex, facilitating the transmetalation step.

  • Reaction Execution: Stir the mixture vigorously at 60 °C for 3 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases, overcoming mass transfer limitations inherent in biphasic cross-couplings.

  • Monitoring & Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using an eluent of 3:1 Hexanes/Ethyl Acetate.

    • Validation: The disappearance of the 3-bromoquinoline spot (UV active, Rf​ ~0.4) and the appearance of a new, highly fluorescent blue spot under 254 nm UV light confirms the formation of the conjugated 3-arylquinoline product.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Experimental Workflow & Catalyst Selection Logic

To streamline process chemistry and avoid unnecessary optimization loops, researchers should rely on the structural properties of the starting isomer to dictate catalyst selection.

CatalystSelection Start Bromoquinoline Isomer PyridineRing Pyridine Ring (2-, 3-, 4-) Start->PyridineRing BenzeneRing Benzene Ring (5-, 6-, 7-, 8-) Start->BenzeneRing Unhindered Unhindered (e.g., 3-, 6-, 7-) PyridineRing->Unhindered 3-position Hindered Sterically Hindered (e.g., 4-, 8-) PyridineRing->Hindered 4-position BenzeneRing->Unhindered 6-, 7-position BenzeneRing->Hindered 8-position (Peri Effect) Cat1 Pd(dppf)Cl2 or Pd(PPh3)4 Unhindered->Cat1 Standard Cat2 Pd(OAc)2 + SPhos or Palladacycles Unhindered->Cat2 High TON / Room Temp Hindered->Cat2 Required

Decision matrix for selecting palladium catalysts based on bromoquinoline steric hindrance.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R., & Buchwald, S. L. Accounts of Chemical Research. URL:[Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI Open Access. Molecules. URL: [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-4-fluoro-8-methylquinoline

Introduction: A Proactive Approach to Safety As researchers and drug development professionals, we are often at the forefront of innovation, working with novel chemical entities. 5-Bromo-4-fluoro-8-methylquinoline is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

As researchers and drug development professionals, we are often at the forefront of innovation, working with novel chemical entities. 5-Bromo-4-fluoro-8-methylquinoline is a halogenated heterocyclic compound with significant potential in synthetic chemistry and materials science. However, as a novel compound, comprehensive toxicological data is not yet available. Therefore, a proactive and conservative approach to safety is not just recommended—it is imperative.

This guide provides essential, immediate safety and logistical information for handling 5-Bromo-4-fluoro-8-methylquinoline. The protocols herein are synthesized from safety data for structurally analogous compounds, including quinoline, halogenated aromatics, and other substituted quinolines.[1][2] Our core principle is to treat this compound with a high degree of caution, ensuring the protection of all personnel, the integrity of our research, and environmental safety.

Hazard Identification and Risk Assessment

Due to the absence of specific data for 5-Bromo-4-fluoro-8-methylquinoline, we must infer its potential hazards from related structures.

  • Quinoline Core: The quinoline backbone itself is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[3]

  • Halogenation (Bromo-, Fluoro-): Halogenated organic compounds require specific handling and disposal procedures.[4][5] The presence of bromine and fluorine can alter reactivity and toxicological profiles.

  • Methyl Group: While some methylquinolines are less mutagenic than quinoline, others have shown positive results in genotoxicity assays.[6]

Based on these analogs, it is prudent to assume 5-Bromo-4-fluoro-8-methylquinoline is, at a minimum:

  • Harmful if swallowed, inhaled, or absorbed through the skin.[3][7]

  • A cause of serious skin, eye, and respiratory system irritation.[7][8]

  • Potentially mutagenic or carcinogenic with repeated exposure.[1][3]

  • Toxic to aquatic life.[3]

This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving 5-Bromo-4-fluoro-8-methylquinoline. Do not handle this chemical without every item correctly in place.[9][10]

Equipment Specification Purpose & Rationale
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended.Prevents skin contact and absorption. Nitrile offers good resistance to a broad range of chemicals.[10][11] Regularly inspect gloves for tears or punctures and change them every 30-60 minutes or immediately upon contamination.[12]
Eye & Face Protection Tightly fitting chemical splash goggles meeting EN166 or ANSI Z87.1 standards.Protects eyes from dust particles and splashes.[13] When handling larger quantities (>1g) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[12]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is required for large-scale work.Protects skin and personal clothing from contamination.[14] Clothing worn in the lab should cover all exposed skin.[15]
Respiratory Protection All work must be conducted within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or vapors.[11] For spill cleanup or if engineering controls fail, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 particulate filters is required.[13][16]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow outlines the key stages of handling this compound safely.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (In Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_area Verify Fume Hood (Sash at correct height, airflow confirmed) prep_ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->prep_ppe prep_emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_ppe->prep_emergency weigh Weigh Solid (Use anti-static weigh boat) prep_emergency->weigh Proceed to Handling transfer Transfer & Dissolve (Add solid to solvent slowly) weigh->transfer reaction Perform Reaction (Use appropriate glassware & shielding) transfer->reaction decon Decontaminate Surfaces & Glassware reaction->decon Proceed to Cleanup waste Segregate & Label Hazardous Waste decon->waste doff_ppe Doff PPE Correctly (In designated area) waste->doff_ppe hygiene Wash Hands Thoroughly doff_ppe->hygiene

Caption: A step-by-step workflow for the safe handling of 5-Bromo-4-fluoro-8-methylquinoline.

Detailed Protocol

1. Preparation:

  • Engineering Controls: Before starting, verify that the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.[14] Ensure the sash is at the lowest practical height.

  • Emergency Readiness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit rated for hazardous chemicals.[9][15]

  • PPE: Don all required PPE as specified in the table above before entering the designated work area.[17]

2. Handling Procedures (inside the fume hood):

  • Avoid Dust Inhalation: When handling the solid compound, avoid creating dust.[2] Use a micro-spatula for transfers and an anti-static weigh boat or creased weighing paper to prevent dispersal.

  • Transfers: Open containers slowly on a stable surface, pointing away from your face.[11]

  • Solution Preparation: When dissolving, add the solid 5-Bromo-4-fluoro-8-methylquinoline to the solvent slowly to prevent splashing.[17] Never add solvent to the solid in a way that could cause it to aerosolize.

  • Housekeeping: Maintain a clean and organized workspace. All containers must be clearly labeled with the full chemical name.[11] Report any cracked or chipped glassware to your supervisor for replacement.

3. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[17]

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Dispose of single-use items in the designated hazardous waste container.[17]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][15] Never eat, drink, chew gum, or apply cosmetics in the laboratory area.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Incident Immediate First Aid & Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[16][18] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[18] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[16] Call a poison control center or seek immediate medical attention.
Minor Spill (<1g in a fume hood) Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[13] Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.
Major Spill (>1g or outside a fume hood) Evacuate the immediate area and alert colleagues.[19] If safe to do so, close the doors to the lab. Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency response protocol.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 5-Bromo-4-fluoro-8-methylquinoline and all materials contaminated with it must be disposed of as hazardous waste.[4][5] Under no circumstances should this chemical or its solutions be poured down the drain. [5][17]

Waste Segregation and Disposal Steps:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable hazardous waste containers for:

    • Solid Waste: Contaminated PPE (gloves, weigh boats), absorbent materials from spills, etc.

    • Liquid Waste (Halogenated): Unused solutions, reaction mixtures, and solvent rinses. Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[19]

  • Labeling: Label waste containers before adding the first drop of waste.[19] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Toxic, Irritant).[5]

  • Storage: Keep waste containers tightly sealed when not in use and store them in a designated, properly ventilated satellite accumulation area within the lab, away from incompatible materials.[4][5]

  • Final Disposal: Arrange for waste pickup through your institution's EHS department. Do not accumulate more than 55 gallons of waste in your lab area.[19]

By adhering to these rigorous safety protocols, you can confidently handle 5-Bromo-4-fluoro-8-methylquinoline, ensuring a safe and productive research environment.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Fisher Scientific. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • Benchchem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Capot Chemical. (2020). MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from the Centers for Disease Control and Prevention website.
  • National Institutes of Health, Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures.
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  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 5-Bromoquinoline.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5,7-Dibromo-8-hydroxyquinoline.
  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • ChemicalBook. (2025). 3-broMo-8-fluoroquinoline - Safety Data Sheet.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health & Safety website.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 8-Methylquinoline.

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